molecular formula C7H3F5O3S B1356179 2,4-Difluorophenyl trifluoromethanesulfonate CAS No. 264135-49-1

2,4-Difluorophenyl trifluoromethanesulfonate

Cat. No.: B1356179
CAS No.: 264135-49-1
M. Wt: 262.16 g/mol
InChI Key: HDPFJBUPWOYJFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-Difluorophenyl trifluoromethanesulfonate is a useful research compound. Its molecular formula is C7H3F5O3S and its molecular weight is 262.16 g/mol. The purity is usually 95%.
The exact mass of the compound 2,4-Difluorophenyl trifluoromethanesulfonate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2,4-Difluorophenyl trifluoromethanesulfonate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,4-Difluorophenyl trifluoromethanesulfonate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(2,4-difluorophenyl) trifluoromethanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3F5O3S/c8-4-1-2-6(5(9)3-4)15-16(13,14)7(10,11)12/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDPFJBUPWOYJFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)F)OS(=O)(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3F5O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90572802
Record name 2,4-Difluorophenyl trifluoromethanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90572802
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

264135-49-1
Record name 2,4-Difluorophenyl trifluoromethanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90572802
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4-Difluorophenyl trifluoromethanesulphonate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

A Senior Application Scientist's Guide to the Synthesis of 2,4-Difluorophenyl Trifluoromethanesulfonate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthesis of 2,4-Difluorophenyl Trifluoromethanesulfonate, a critical building block in modern organic synthesis. This document is intended for researchers, chemists, and professionals in drug development and materials science. It details the prevailing synthetic methodologies, focusing on the triflation of 2,4-difluorophenol using trifluoromethanesulfonic anhydride (Tf₂O). The guide elucidates the underlying reaction mechanisms, offers detailed, field-proven experimental protocols, and addresses critical safety and handling considerations. By explaining the causality behind experimental choices, this paper aims to equip scientists with the expertise needed to reliably synthesize this versatile reagent and leverage its potential in advanced chemical applications, particularly in transition-metal-catalyzed cross-coupling reactions.

Introduction: The Strategic Value of 2,4-Difluorophenyl Trifluoromethanesulfonate

2,4-Difluorophenyl trifluoromethanesulfonate, often referred to as an aryl triflate, is a powerful and versatile electrophilic partner in a multitude of chemical transformations. Its structure features a 2,4-difluorophenyl group attached to the highly electron-withdrawing trifluoromethanesulfonyl (triflyl) group. This unique combination confers exceptional reactivity and stability, making it a superior alternative to traditional aryl halides in many synthetic contexts.

Aryl triflates are prized precursors for forming carbon-carbon and carbon-heteroatom bonds, which are fundamental operations in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1][2] The triflate group is an excellent leaving group, rendering the ipso-carbon highly susceptible to oxidative addition by transition metal catalysts, such as palladium and nickel.[1][3] This reactivity profile has established aryl triflates as indispensable reagents in Suzuki, Stille, and other cross-coupling reactions.[4]

The synthesis of aryl triflates is most commonly achieved by the reaction of a phenol with an electrophilic triflating agent.[5][6] The most direct and potent reagent for this transformation is trifluoromethanesulfonic anhydride, commonly known as triflic anhydride (Tf₂O).[1][2] This guide will focus on the practical synthesis of 2,4-Difluorophenyl Trifluoromethanesulfonate from 2,4-difluorophenol, presenting both a conventional method and a modern, highly practical aqueous protocol.

Core Synthesis: The Triflation of 2,4-Difluorophenol

Reaction Principle and Mechanism

The conversion of a phenol to an aryl triflate is an O-acylation reaction. The core principle involves the activation of the phenolic hydroxyl group by a base to form a more nucleophilic phenoxide ion. This phenoxide then attacks the highly electrophilic sulfur atom of triflic anhydride, displacing a triflate anion and forming the desired product.

The mechanism proceeds in two key steps:

  • Deprotonation: A base removes the acidic proton from the hydroxyl group of 2,4-difluorophenol, generating the corresponding phenoxide. The choice of base is critical and can range from organic amines like pyridine to inorganic bases such as potassium carbonate.

  • Nucleophilic Attack: The resulting 2,4-difluorophenoxide anion acts as a nucleophile, attacking one of the sulfur atoms of the triflic anhydride molecule.[6] This step forms the C-O-S bond of the final product and releases a trifluoromethanesulfonate anion as a leaving group.

Reaction_Mechanism cluster_0 Step 1: Deprotonation cluster_1 Step 2: Nucleophilic Attack phenol 2,4-Difluorophenol phenoxide 2,4-Difluorophenoxide phenol->phenoxide + Base base Base protonated_base Protonated Base base->protonated_base + H⁺ tf2o Triflic Anhydride (Tf₂O) triflate_anion Triflate Anion tf2o->triflate_anion - TfO⁻ product 2,4-Difluorophenyl Trifluoromethanesulfonate phenoxide->product + Tf₂O

Figure 1: Generalized mechanism for the synthesis of an aryl triflate.
Key Reagents and Rationale
  • Substrate (2,4-Difluorophenol): The starting phenolic compound. The electron-withdrawing fluorine atoms increase the acidity of the phenolic proton, facilitating deprotonation.

  • Triflating Agent (Triflic Anhydride, Tf₂O): This is the most common and reactive agent for this transformation.[1] It is a powerful electrophile due to the two highly electron-withdrawing triflyl groups attached to the central oxygen atom.[5][6] Its high reactivity necessitates careful handling and often requires low reaction temperatures.

  • Base: The base is crucial for generating the nucleophilic phenoxide.

    • Amine Bases (e.g., Pyridine, Triethylamine): Conventionally used, they are effective but can lead to the formation of ammonium triflate salts as byproducts.[2] These salts can be difficult to remove and may interfere with subsequent catalytic reactions.

    • Inorganic Bases (e.g., K₃PO₄, K₂CO₃, NaOH): Used in aqueous or biphasic systems, these bases offer a significant advantage by eliminating the formation of problematic ammonium salts, leading to a much cleaner product that can often be used directly after workup.[2]

  • Solvent: Anhydrous, non-protic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or toluene are typically used to prevent reaction with the highly water-sensitive triflic anhydride.

Detailed Experimental Protocols

Two robust protocols are presented below. The first is a conventional method using an amine base, while the second describes a more modern and scalable aqueous procedure.

Protocol 1: Conventional Synthesis using Pyridine

This method is a classic approach effective for small-scale synthesis where ease of setup is prioritized.

Reagent/MaterialMolecular WeightQuantityMoles (mmol)Equivalents
2,4-Difluorophenol130.09 g/mol 1.30 g10.01.0
Anhydrous Dichloromethane (DCM)-40 mL--
Anhydrous Pyridine79.10 g/mol 0.95 g (0.97 mL)12.01.2
Triflic Anhydride (Tf₂O)282.14 g/mol 3.10 g (1.85 mL)11.01.1
Round-bottom flask, magnetic stirrer, dropping funnel, ice bath, nitrogen line
  • Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add 2,4-difluorophenol (1.30 g, 10.0 mmol).

  • Dissolution: Add anhydrous dichloromethane (40 mL) and stir until the phenol is fully dissolved.

  • Cooling & Base Addition: Cool the solution to 0 °C using an ice-water bath. Slowly add anhydrous pyridine (0.97 mL, 12.0 mmol) via syringe.

  • Triflating Agent Addition: Add triflic anhydride (1.85 mL, 11.0 mmol) dropwise to the stirred solution over 10-15 minutes, ensuring the internal temperature remains below 5 °C. A white precipitate (pyridinium triflate) will form.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1-2 hours.

  • Workup: Quench the reaction by slowly adding 20 mL of cold water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl (2 x 20 mL), saturated NaHCO₃ solution (1 x 20 mL), and brine (1 x 20 mL).

  • Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude oil via flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to obtain the pure 2,4-difluorophenyl trifluoromethanesulfonate as a colorless oil.

Protocol 2: Practical Aqueous Biphasic Synthesis

This method is highly advantageous as it avoids ammonium salt byproducts, simplifies workup, and is amenable to larger scales.[2]

Reagent/MaterialMolecular WeightQuantityMoles (mmol)Equivalents
2,4-Difluorophenol130.09 g/mol 1.30 g10.01.0
Toluene-20 mL--
10% Aqueous NaOH40.00 g/mol ~12 mL~30.03.0
Triflic Anhydride (Tf₂O)282.14 g/mol 3.39 g (2.02 mL)12.01.2
Erlenmeyer flask, magnetic stirrer, ice bath
  • Setup: In a 100 mL Erlenmeyer flask with a magnetic stir bar, dissolve 2,4-difluorophenol (1.30 g, 10.0 mmol) in toluene (20 mL).

  • Base Addition: Add 10% aqueous NaOH solution (~12 mL, 3.0 equiv) to the flask. Stir vigorously to create a biphasic mixture.

  • Cooling & Reagent Addition: Cool the mixture to 0 °C in an ice bath. While stirring vigorously, add triflic anhydride (2.02 mL, 12.0 mmol) dropwise over 10 minutes. The reaction is often rapid and quantitative.[2]

  • Reaction: After addition, remove the ice bath and allow the mixture to warm to ambient temperature, stirring for an additional 30 minutes.

  • Workup & Isolation: Transfer the mixture to a separatory funnel and separate the layers. The product is in the organic (toluene) layer. The aqueous layer can be discarded.

  • Drying & Use: The toluene solution can be dried (e.g., azeotropically or with MgSO₄) and the solvent evaporated to yield the product, which is often of >95% purity and can be used without further purification.[2]

Experimental_Workflow start Start: 2,4-Difluorophenol + Anhydrous Solvent (DCM) add_base Add Amine Base (Pyridine) Cool to 0 °C start->add_base add_tf2o Dropwise Addition of Triflic Anhydride (Tf₂O) add_base->add_tf2o react Stir at 0 °C, then Warm to Room Temp add_tf2o->react quench Quench with Water react->quench extract Aqueous Workup (Acid, Base, Brine Washes) quench->extract dry Dry Organic Layer (e.g., MgSO₄) extract->dry concentrate Concentrate Under Reduced Pressure dry->concentrate purify Purification (Flash Chromatography) concentrate->purify product Final Product: Pure 2,4-Difluorophenyl Trifluoromethanesulfonate purify->product

Sources

2,4-Difluorophenyl trifluoromethanesulfonate chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2,4-Difluorophenyl Trifluoromethanesulfonate: Properties, Synthesis, and Applications

Introduction: A Modern Tool for Complex Synthesis

In the landscape of modern organic chemistry, the quest for efficient and versatile reagents is perpetual. 2,4-Difluorophenyl trifluoromethanesulfonate emerges as a pivotal building block, particularly for researchers and scientists engaged in drug development and materials science. This compound belongs to the class of aryl triflates (OTf), which are renowned for their exceptional reactivity as electrophilic partners in a myriad of cross-coupling reactions.[1][2] The triflate group is one of the most effective leaving groups known, a property derived from the profound stability of the trifluoromethanesulfonate anion.[3] This stability is a consequence of resonance delocalization of the negative charge across three oxygen atoms, further enhanced by the potent electron-withdrawing nature of the trifluoromethyl (CF₃) group.[1][2]

This guide provides a senior application scientist's perspective on 2,4-difluorophenyl trifluoromethanesulfonate, moving beyond simple data recitation to explain the causal relationships behind its utility. We will explore its fundamental properties, synthesis, and its critical role in forming carbon-carbon and carbon-heteroatom bonds, which are the cornerstones of pharmaceutical synthesis.

Physicochemical and Spectroscopic Profile

The physical and spectral characteristics of a reagent are fundamental to its practical application, dictating storage conditions, reaction monitoring, and structural verification.

Core Properties

A summary of the essential physicochemical data for 2,4-difluorophenyl trifluoromethanesulfonate is presented below.

PropertyValueSource
CAS Number 264135-49-1[4][5]
Molecular Formula C₇H₃F₅O₃SN/A
Molecular Weight 262.15 g/mol N/A
Appearance Typically a colorless to pale yellow liquid[6]
Boiling Point ~70 °C / 2 mmHg (estimated based on related structures)[7]
Density ~1.6 g/cm³ (estimated based on related structures)[6]
Spectroscopic Signature

Understanding the spectroscopic fingerprint of 2,4-difluorophenyl trifluoromethanesulfonate is crucial for reaction monitoring and quality control.

  • Nuclear Magnetic Resonance (NMR):

    • ¹H NMR: The proton spectrum is characterized by complex multiplets in the aromatic region (approx. 7.0-7.5 ppm) arising from the three protons on the difluorophenyl ring, showing coupling to each other and to the adjacent fluorine atoms.

    • ¹³C NMR: The carbon spectrum will display distinct signals for the aromatic carbons, with their chemical shifts and multiplicities influenced by C-F coupling. The carbon attached to the triflate group will be significantly downfield.

    • ¹⁹F NMR: This is the most informative NMR technique for this molecule. Three distinct signals are expected: one for the fluorine at the C2 position, one for the fluorine at the C4 position, and a sharp singlet around -73 to -79 ppm characteristic of the triflate group (-OSO₂CF₃).[8] Proton decoupling is often used to simplify the spectra, making each ¹⁹F signal appear as a singlet for easier integration and quantification.[9]

  • Infrared (IR) Spectroscopy: The IR spectrum provides confirmation of key functional groups. Strong absorption bands are expected for the S=O stretches (typically in the 1420-1440 cm⁻¹ and 1200-1250 cm⁻¹ regions) and C-F bonds of the trifluoromethyl group (around 1210 cm⁻¹). Additional bands will correspond to the aromatic C-F and C-H bonds.

  • Mass Spectrometry (MS): Mass spectrometry will show the molecular ion peak (M⁺) at m/z 262, confirming the molecular weight. Fragmentation patterns will likely involve the loss of the triflate group or parts of the fluorinated ring.

Synthesis of 2,4-Difluorophenyl Trifluoromethanesulfonate

The preparation of aryl triflates is a well-established and generally high-yielding transformation. The most common and reliable method involves the reaction of the corresponding phenol with trifluoromethanesulfonic anhydride (Tf₂O) in the presence of a non-nucleophilic base.

Typical Synthesis Workflow

The diagram below illustrates the standard laboratory synthesis from 2,4-difluorophenol.

G cluster_reagents Reagents cluster_process Process cluster_output Output phenol 2,4-Difluorophenol dissolve Dissolve phenol and base in DCM phenol->dissolve tf2o Triflic Anhydride (Tf₂O) add Add Tf₂O dropwise tf2o->add base Pyridine or Triethylamine base->dissolve solvent Dichloromethane (DCM) solvent->dissolve cool Cool to 0 °C dissolve->cool cool->add react Stir at 0 °C to RT add->react workup Aqueous Workup (Wash with HCl, NaHCO₃, brine) react->workup purify Dry (Na₂SO₄), Concentrate, and Purify (Distillation/Chromatography) workup->purify product 2,4-Difluorophenyl Trifluoromethanesulfonate purify->product

Caption: General workflow for the synthesis of 2,4-difluorophenyl trifluoromethanesulfonate.

Detailed Experimental Protocol

This protocol is a self-validating system, designed for reproducibility and safety.

  • Preparation: To a dry, nitrogen-flushed round-bottom flask equipped with a magnetic stir bar, add 2,4-difluorophenol (1.0 eq).

  • Dissolution: Add anhydrous dichloromethane (DCM, approx. 0.2 M concentration) and a non-nucleophilic base such as pyridine or triethylamine (1.1-1.2 eq).

  • Cooling: Cool the resulting solution to 0 °C in an ice-water bath. This is critical to control the exothermicity of the reaction.

  • Reagent Addition: Add trifluoromethanesulfonic anhydride (Tf₂O) (1.1 eq) dropwise via syringe over 10-15 minutes, ensuring the internal temperature does not rise significantly. The formation of pyridinium or triethylammonium triflate salt is often observed as a precipitate.

  • Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1-3 hours. Monitor reaction completion by Thin Layer Chromatography (TLC) or LC-MS.

  • Workup: Upon completion, dilute the reaction mixture with DCM. Transfer to a separatory funnel and wash sequentially with cold 1M HCl (to remove the base), saturated NaHCO₃ solution (to remove any remaining acid), and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by vacuum distillation or flash column chromatography on silica gel to yield the final product as a clear liquid.

Core Reactivity and Applications in Cross-Coupling

The synthetic utility of 2,4-difluorophenyl trifluoromethanesulfonate is almost entirely derived from its function as a superior alternative to aryl halides in transition-metal-catalyzed cross-coupling reactions.[10] Aryl triflates are often more reactive than the corresponding aryl bromides and even iodides, allowing for milder reaction conditions and broader substrate scope.[1]

The Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction, which forms a C-C bond between an organoboron species and an electrophile, is a cornerstone of drug discovery.[11] Using 2,4-difluorophenyl trifluoromethanesulfonate allows for the efficient synthesis of complex biaryl and heteroaryl structures, which are common motifs in pharmaceuticals.

The causality for its effectiveness lies in the facile oxidative addition of the C-OTf bond to a low-valent palladium(0) catalyst, which is often the rate-determining step of the catalytic cycle. This step typically requires less thermal energy than the cleavage of a C-Br or C-Cl bond.

Suzuki_Cycle pd0 Pd(0)L₂ ox_add Oxidative Addition Ar-Pd(II)-OTf(L)₂ pd0->ox_add Step 1 trans Transmetalation Ar-Pd(II)-R'(L)₂ ox_add->trans Step 2 red_elim Reductive Elimination Ar-R' trans->red_elim Step 3 red_elim->pd0 Catalyst Regeneration product Ar-R' red_elim->product arotf Ar-OTf (2,4-Difluorophenyl triflate) arotf->ox_add boronic R'-B(OR)₂ boronic->trans base Base (e.g., K₂CO₃) base->trans

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Buchwald-Hartwig Amination

The formation of C-N bonds is equally critical in medicinal chemistry. The Buchwald-Hartwig amination enables the coupling of amines with aryl electrophiles. 2,4-Difluorophenyl trifluoromethanesulfonate serves as an excellent substrate for these reactions, often providing higher yields and accommodating a wider range of amine coupling partners compared to less reactive aryl chlorides.

Other Key Reactions
  • Heck Coupling: Forms C-C bonds by coupling with alkenes.[12]

  • Sonogashira Coupling: Couples with terminal alkynes to form aryl alkynes.

  • Carbonylative Couplings: Incorporates carbon monoxide to synthesize ketones, esters, and amides.

Safety and Handling

As with any reactive chemical, proper handling of 2,4-difluorophenyl trifluoromethanesulfonate is paramount. It should be handled in a well-ventilated fume hood by trained professionals.[13]

  • Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[14]

  • Inhalation: Avoid breathing vapors or mist. If inhaled, move to fresh air.[15]

  • Skin Contact: The compound is a skin irritant. In case of contact, wash thoroughly with soap and water.[13][16]

  • Eye Contact: Causes serious eye irritation. If contact occurs, rinse cautiously with water for several minutes.[13][16]

  • Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container, preferably under an inert atmosphere (e.g., nitrogen or argon) to protect from moisture, as triflates can be sensitive to hydrolysis.[14]

  • Disposal: Dispose of contents and container to an approved waste disposal plant.[15]

Conclusion

2,4-Difluorophenyl trifluoromethanesulfonate is more than just a chemical intermediate; it is an enabling tool for modern synthetic chemistry. Its high reactivity, driven by the exceptional leaving group ability of the triflate moiety, provides a distinct advantage over traditional aryl halides in a wide array of palladium-catalyzed cross-coupling reactions. For scientists in drug discovery and materials science, mastering the use of this reagent opens doors to novel molecular architectures that might be otherwise inaccessible. Its predictable reactivity, coupled with well-established protocols for its synthesis and use, ensures its place as a valuable and trustworthy component in the synthetic chemist's toolbox.

References

  • National Center for Biotechnology Information. (n.d.). Trifluoromethanesulfonic acid 2-fluorophenyl ester. PubChem Compound Database. Retrieved from [Link]

  • Wiley-VCH. (2007). Supporting Information. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of trifluoromethane sulfonate. Retrieved from [Link]

  • Audiopedia. (2015, November 4). Trifluoromethanesulfonate. YouTube. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Aryl fluorosulfates: powerful and versatile partners in cross-coupling reactions. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). (2,4,6-Trifluorophenyl)methanesulfonic acid. PubChem Compound Database. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Trifluoromethanesulfonate Anion as Nucleophile in Organic Chemistry. PMC. Retrieved from [Link]

  • Biogeosciences. (2013, March 8). High-field NMR spectroscopy and FTICR mass spectrometry. Retrieved from [Link]

  • ACS Publications. (2023, June 9). Progress of Photocapacitors. Chemical Reviews. Retrieved from [Link]

  • Google Patents. (n.d.). CN106008282A - Method for synthesizing trifluoromethanesulfonate.
  • Organic Syntheses. (n.d.). Methanesulfonic acid, trifluoro-, 1,2-dimethyl-1-propenyl ester. Retrieved from [Link]

  • Wikipedia. (n.d.). Triflate. Retrieved from [Link]

  • Kyoto University Research Information Repository. (2019, November 15). Cross-Coupling of Aryl Trifluoromethyl Sulfones with Arylboronates by Cooperative Palladium/Rhodium Catalysis. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Trifluoromethanesulfonic acid in organic synthesis. Retrieved from [Link]

  • ChemEurope.com. (n.d.). Triflate. Retrieved from [Link]

  • The Good Scents Company. (n.d.). trifluoromethane sulfonic acid. Retrieved from [Link]

  • LookChem. (n.d.). 4-CHLOROPHENYL TRIFLUOROMETHANESULFONATE. Retrieved from [Link]

  • MDPI. (n.d.). Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Interaction of Acetonitrile with Trifluoromethanesulfonic Acid: Unexpected Formation of a Wide Variety of Structures. Retrieved from [Link]

  • ResearchGate. (2024, December 27). FT-IR, UV, NMR, Spectral Examinations Report of 2-(2,4-Difluorophenyl)-1,3-Bis-(1,2,4-Triazol-1-yl) Propan-2-ol on the Basis of Boosting Electric and Optical Properties Using DFT. Retrieved from [Link]

  • MDPI. (n.d.). Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals. PMC. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Physical Properties of 2,4-Difluorophenyl trifluoromethanesulfonate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2,4-Difluorophenyl trifluoromethanesulfonate, a member of the aryl triflate family, is a versatile reagent in modern organic synthesis. Aryl triflates are powerful electrophiles, prized for their exceptional leaving group ability in a variety of cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig aminations. The presence of two fluorine atoms on the phenyl ring modifies the electronic properties of the molecule, influencing its reactivity and stability. This guide provides a detailed examination of the core physical and spectroscopic properties of 2,4-Difluorophenyl trifluoromethanesulfonate, offering field-proven insights and methodologies for its characterization, intended for researchers and professionals in chemical synthesis and drug development.

Molecular Structure and Chemical Identifiers

The foundational step in understanding a compound's properties is to define its structure. 2,4-Difluorophenyl trifluoromethanesulfonate consists of a 2,4-difluorophenoxy group bonded to a trifluoromethanesulfonyl group.

start Start Materials: - 2,4-Difluorophenol - Triflic Anhydride - Pyridine (Base) - DCM (Solvent) dissolve Dissolve 2,4-Difluorophenol and Pyridine in DCM start->dissolve cool Cool reaction mixture to 0 °C dissolve->cool add_anhydride Add Triflic Anhydride dropwise cool->add_anhydride react Stir at room temperature (Monitor by TLC/GC-MS) add_anhydride->react quench Quench with dilute aq. HCl react->quench extract Extract with DCM quench->extract dry Dry organic layer (e.g., over MgSO₄) extract->dry purify Purify by column chromatography dry->purify end_product Final Product: 2,4-Difluorophenyl trifluoromethanesulfonate purify->end_product

Caption: General workflow for the synthesis of 2,4-Difluorophenyl trifluoromethanesulfonate.

Safety and Handling

As a reactive chemical, proper handling is imperative.

  • Personal Protective Equipment (PPE): Always wear protective eyewear, a lab coat, and chemical-resistant gloves. [1]Work in a well-ventilated fume hood.

  • Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, and strong bases. [2]The compound can react with nucleophiles.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from heat and ignition sources. [2]* Decomposition: Thermal decomposition may produce toxic fumes of carbon oxides, sulfur oxides, and hydrogen fluoride. [2]

Experimental Protocols for Property Determination

The following protocols outline the standard, self-validating methodologies for determining the key physical and spectroscopic properties.

Protocol: Melting and Boiling Point Determination

start Purified Sample calibrate Calibrate thermometer with known standards start->calibrate mp_bp Select Method: Melting Point (MP) or Boiling Point (BP) mp_path Load sample into capillary tube mp_bp->mp_path MP bp_path Use micro-distillation apparatus mp_bp->bp_path BP heat Heat sample slowly (1-2 °C/min near transition) mp_path->heat bp_path->heat calibrate->mp_bp observe_mp Record temperature range from first liquid to complete melting heat->observe_mp observe_bp Record temperature at which vapor pressure equals applied pressure heat->observe_bp repeat Perform in triplicate for accuracy observe_mp->repeat observe_bp->repeat report Report mean value and pressure (for BP) repeat->report

Caption: Workflow for determining melting and boiling points.

Causality and Validation: Slow heating ensures thermal equilibrium, providing an accurate transition temperature. Calibration against certified standards (e.g., benzoic acid for MP) ensures the trustworthiness of the temperature reading. Triplicate measurements validate the precision of the result.

Protocol: Spectroscopic Analysis (NMR, IR, MS)

1. Sample Preparation:

  • NMR: Accurately weigh ~5-10 mg of the sample and dissolve in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. Add a small amount of an internal standard (e.g., Tetramethylsilane, TMS) for chemical shift referencing.
  • IR: For a liquid sample, a thin film can be prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).
  • MS: Prepare a dilute solution (~1 mg/mL) of the sample in a volatile solvent compatible with the ionization source (e.g., acetonitrile or methanol for ESI).

2. Instrument Setup and Data Acquisition:

  • NMR: Place the tube in the spectrometer. Acquire ¹H, ¹³C, and ¹⁹F spectra using standard parameters. Ensure proper shimming for high resolution.
  • IR: Place the salt plates in the spectrometer's sample holder. Run a background scan first, then acquire the sample spectrum. [3] * MS: Infuse the sample solution into the mass spectrometer. Acquire data in both positive and negative ion modes to determine the best ionization and observe the molecular ion and relevant fragments.

3. Data Processing and Interpretation:

  • NMR: Process the raw data (FID) using Fourier transformation. Phase the spectrum and calibrate the chemical shift axis using the internal standard. Integrate peaks and analyze splitting patterns to assign signals to specific nuclei.
  • IR: Identify characteristic absorption bands and assign them to the corresponding functional groups (S=O, C-F, C=C).
  • MS: Analyze the mass-to-charge ratios of the observed peaks. Identify the molecular ion and propose structures for major fragment ions that are consistent with the known molecular structure.

Validation: The use of deuterated solvents and internal standards in NMR provides a reliable reference frame. Running a background scan in IR corrects for atmospheric and instrumental noise. The consistency of fragmentation patterns in MS with chemical principles validates the structural assignment.

References

  • MATERIAL SAFETY DATA SHEET. (2016). [Online].
  • Wiley-VCH. (2007). Supporting Information. [Online].
  • Sigma-Aldrich. 2,4-Difluorophenol 99. [Online].
  • NIH. (n.d.). Infrared Spectroscopic Signatures of the Fluorous Effect Arise from a Change of Conformational Dynamics. PMC. [Online].
  • Smolecule. (n.d.). Buy 4-Fluorophenyl trifluoromethanesulfonate | 132993-23-8. [Online].
  • ChemicalBook. (n.d.). 2,4-DIFLUOROPHENYL TRIFLUOROMETHANESULFONATE | 264135-49-1. [Online].
  • Arsenault, G., McAlees, A., McCrindle, R., & Riddell, N. (2007). Analysis of perfluoroalkyl anion fragmentation pathways for perfluoroalkyl carboxylates and sulfonates during liquid chromatography/tandem mass spectrometry: evidence for fluorine migration prior to secondary and tertiary fragmentation. Rapid Communications in Mass Spectrometry, 21(23), 3803-14. [Online].
  • Stang, P. J., & Dueber, T. E. (n.d.). Methanesulfonic acid, trifluoro-, 1,2-dimethyl-1-propenyl ester. Organic Syntheses Procedure. [Online].
  • Arborchem. (n.d.). 2,4-DB DMA 200. [Online].
  • BLD Pharm. (n.d.). 2,4-DIfluorophenyl trifluoromethanesulfonate. [Online].
  • The Royal Society of Chemistry. (2012). 4-chlorophenyl trifluoromethanesulfonate (1c) H NMR-400 MHz, CDCl3 4-chlorophenyl trifluoromethanesulfonate (1c) C NMR-101 MHz. [Online].
  • Organic Chemistry Tutor. (2023). How to Read and Interpret the IR Spectra | Step-by-Step Guide to IR Spectroscopy. [Online].
  • FujiFilm Wako Pure Chemical Corporation. (n.d.). 2,4-Difluorophenyl trifluoromethanesulfonate. [Online].

Sources

An In-Depth Technical Guide to the Spectral Analysis of 2,4-Difluorophenyl Trifluoromethanesulfonate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: Decoding a Versatile Chemical Intermediate

Welcome to a comprehensive exploration of the spectral characteristics of 2,4-difluorophenyl trifluoromethanesulfonate. As a Senior Application Scientist, it is my privilege to guide you through the nuanced world of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) as they apply to this pivotal molecule. This guide is crafted not as a rigid protocol, but as a dynamic framework for understanding the "why" behind the "how" of spectral analysis. Our journey will be grounded in the principles of scientific integrity, offering field-proven insights to empower your research and development endeavors.

2,4-Difluorophenyl trifluoromethanesulfonate is a key building block in modern organic synthesis, particularly valued in the pharmaceutical and agrochemical industries. Its utility largely stems from the triflate group, an excellent leaving group in cross-coupling reactions, and the electronically distinct 2,4-difluorophenyl moiety, which can impart desirable properties such as enhanced biological activity and metabolic stability to target molecules. A thorough understanding of its spectral signature is paramount for reaction monitoring, quality control, and structural confirmation.

This guide will dissect the ¹H, ¹³C, and ¹⁹F NMR, FT-IR, and MS data of 2,4-difluorophenyl trifluoromethanesulfonate, providing not just the data itself, but the rationale behind the observed spectral features. We will delve into the experimental considerations that ensure data of the highest quality and reproducibility, establishing a self-validating system for your analytical workflows.

I. Synthesis and Context: The Genesis of a Key Reagent

To appreciate the spectral data, we must first understand the molecule's origin and utility. 2,4-Difluorophenyl trifluoromethanesulfonate is typically synthesized from its corresponding phenol, 2,4-difluorophenol, by reaction with trifluoromethanesulfonic anhydride or a related triflating agent in the presence of a base. This straightforward transformation provides a versatile electrophile for a variety of cross-coupling reactions.

The primary application of aryl triflates like 2,4-difluorophenyl trifluoromethanesulfonate is in palladium-catalyzed cross-coupling reactions, such as the Suzuki, Stille, and Heck reactions. These reactions are foundational in the construction of complex organic molecules, including many active pharmaceutical ingredients. The triflate group's high reactivity allows for milder reaction conditions compared to traditional aryl halides, expanding the scope of accessible molecular architectures.

II. Nuclear Magnetic Resonance (NMR) Spectroscopy: A Multi-faceted View

NMR spectroscopy provides an unparalleled, atom-specific insight into the structure of a molecule. For a compound containing hydrogen, carbon, and fluorine, a multi-nuclear approach is essential for unambiguous characterization.

Experimental Protocol: A Self-Validating Approach

To ensure the integrity of NMR data, the following protocol is recommended:

  • Sample Preparation:

    • Dissolve approximately 5-10 mg of 2,4-difluorophenyl trifluoromethanesulfonate in ~0.6 mL of a deuterated solvent (e.g., CDCl₃). The choice of solvent is critical; CDCl₃ is often preferred for its relative inertness and minimal overlapping signals.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS) for ¹H and ¹³C NMR, for accurate chemical shift referencing (δ = 0.00 ppm). For ¹⁹F NMR, an external or internal reference such as CFCl₃ (δ = 0.00 ppm) or a secondary standard can be used.

  • Instrumental Parameters:

    • Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve optimal signal dispersion and resolution.

    • For ¹H NMR, acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • For ¹³C NMR, employ proton decoupling to simplify the spectrum to a series of singlets (unless coupling information is desired). A longer acquisition time and a greater number of scans are typically required due to the low natural abundance of the ¹³C isotope.

    • For ¹⁹F NMR, a dedicated fluorine probe or a broadband probe is necessary. Proton decoupling is generally not required unless H-F couplings need to be removed for simplification.

  • Data Processing:

    • Apply appropriate window functions (e.g., exponential multiplication) to enhance the signal-to-noise ratio or resolution.

    • Perform a Fourier transform to convert the time-domain data (FID) into the frequency-domain spectrum.

    • Phase and baseline correct the spectrum to ensure accurate integration and peak picking.

Diagram of the NMR Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis prep1 Dissolve Sample in CDCl₃ prep2 Add Internal Standard (TMS) prep1->prep2 acq1 ¹H NMR prep2->acq1 acq2 ¹³C NMR {¹H decoupled} prep2->acq2 acq3 ¹⁹F NMR prep2->acq3 proc1 Fourier Transform acq1->proc1 acq2->proc1 acq3->proc1 proc2 Phasing & Baseline Correction proc1->proc2 proc3 Integration & Peak Picking proc2->proc3 proc4 Structural Elucidation proc3->proc4

Caption: A streamlined workflow for acquiring and processing NMR data.

¹H NMR Spectral Data

The ¹H NMR spectrum of 2,4-difluorophenyl trifluoromethanesulfonate is characterized by signals in the aromatic region, exhibiting complex splitting patterns due to both H-H and H-F couplings.

Chemical Shift (δ, ppm)MultiplicityCoupling Constants (J, Hz)Assignment
~7.10 - 7.30m-Aromatic Protons

Note: The exact chemical shifts and coupling constants can vary slightly depending on the solvent and spectrometer frequency.

Interpretation: The three protons on the 2,4-difluorophenyl ring give rise to a complex multiplet. The proton at the 6-position will be a doublet of doublets of doublets due to coupling to the proton at the 5-position (ortho coupling, ~8-9 Hz), the fluorine at the 2-position (meta coupling, ~5-6 Hz), and the fluorine at the 4-position (para coupling, ~1-2 Hz). The proton at the 5-position will appear as a doublet of triplets due to coupling to the proton at the 6-position (ortho coupling), and the two fluorine atoms at the 2- and 4-positions (meta couplings). The proton at the 3-position will be a doublet of doublets of doublets due to coupling to the fluorine at the 2-position (ortho coupling), the fluorine at the 4-position (ortho coupling), and the proton at the 5-position (meta coupling).

¹³C NMR Spectral Data

The ¹³C NMR spectrum is more complex due to the large C-F coupling constants. The signals for the carbons directly attached to fluorine will appear as doublets with large coupling constants.

Chemical Shift (δ, ppm)Multiplicity (due to C-F coupling)Coupling Constants (J, Hz)Assignment
~160 (dd)Doublet of Doublets¹JCF ≈ 250, ²JCF ≈ 15C2
~157 (dd)Doublet of Doublets¹JCF ≈ 255, ²JCF ≈ 15C4
~138 (d)Doublet⁴JCF ≈ 3C1
~120 (q)Quartet¹JCF ≈ 320CF₃
~118 (dd)Doublet of Doublets²JCF ≈ 20, ⁴JCF ≈ 4C5
~112 (d)Doublet²JCF ≈ 25C6
~105 (t)Triplet²JCF ≈ 28C3

Note: These are predicted values and can vary. The complexity of the spectrum often requires advanced NMR techniques like ¹³C-{¹H, ¹⁹F} triple resonance for complete assignment.

Interpretation: The carbon of the trifluoromethyl group (CF₃) appears as a quartet due to coupling with the three fluorine atoms. The carbons directly bonded to fluorine (C2 and C4) exhibit large one-bond C-F coupling constants (¹JCF) and smaller two-bond C-F couplings (²JCF) to the other fluorine. The other aromatic carbons also show smaller C-F couplings over two, three, and four bonds.

¹⁹F NMR Spectral Data

The ¹⁹F NMR spectrum provides direct information about the fluorine environments in the molecule.

Chemical Shift (δ, ppm)MultiplicityCoupling Constants (J, Hz)Assignment
~ -73s--SO₂CF₃
~ -110m-F at C2
~ -115m-F at C4

Note: Chemical shifts are referenced to CFCl₃.

Interpretation: The triflate group gives a characteristic singlet at around -73 ppm. The two fluorine atoms on the aromatic ring will appear as complex multiplets due to F-F and F-H couplings. The fluorine at the 2-position will be coupled to the fluorine at the 4-position (meta F-F coupling) and to the protons on the ring. Similarly, the fluorine at the 4-position will be coupled to the fluorine at the 2-position and the ring protons.

III. Infrared (IR) Spectroscopy: Probing Functional Groups

FT-IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific vibrational modes.

Experimental Protocol: Ensuring Data Quality
  • Sample Preparation:

    • For a liquid sample, a thin film can be prepared between two salt plates (e.g., KBr or NaCl).

    • For a solid sample, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk. Alternatively, a Nujol mull can be prepared.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment or the pure salt plates/Nujol.

    • Record the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the absorbance or transmittance spectrum.

  • Data Analysis:

    • Identify the characteristic absorption bands and correlate them with specific functional groups using correlation charts.

Diagram of the IR Spectroscopy Workflow

IR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Analysis prep1 Prepare Thin Film or KBr Pellet acq1 Record Background Spectrum prep1->acq1 acq2 Record Sample Spectrum acq1->acq2 proc1 Identify Characteristic Bands acq2->proc1 proc2 Correlate with Functional Groups proc1->proc2

Caption: A simplified workflow for obtaining and interpreting an FT-IR spectrum.

IR Spectral Data

The IR spectrum of 2,4-difluorophenyl trifluoromethanesulfonate will be dominated by strong absorptions from the triflate and difluorophenyl groups.

Wavenumber (cm⁻¹)IntensityAssignment
~3100-3000Medium-WeakAromatic C-H stretch
~1600-1450Medium-StrongAromatic C=C stretching
~1420 & ~1210Very StrongAsymmetric and Symmetric S=O stretching of the triflate group
~1250-1000Very StrongC-F stretching
~1140StrongS-O-C stretching
~900-675StrongAromatic C-H out-of-plane bending

Interpretation: The most prominent features in the IR spectrum are the very strong bands associated with the triflate group. The asymmetric and symmetric S=O stretching vibrations are typically observed around 1420 cm⁻¹ and 1210 cm⁻¹, respectively. The C-F stretching vibrations of both the CF₃ group and the fluorinated aromatic ring will give rise to very strong absorptions in the 1250-1000 cm⁻¹ region. The aromatic C=C stretching bands and C-H bending vibrations confirm the presence of the phenyl ring.

IV. Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of the molecular weight and elucidation of the structure through fragmentation patterns.

Experimental Protocol: A Robust System
  • Sample Introduction:

    • The sample can be introduced directly into the ion source via a direct insertion probe or through a chromatographic system such as gas chromatography (GC) or liquid chromatography (LC).

  • Ionization:

    • Electron Impact (EI) is a common ionization technique that bombards the sample with high-energy electrons, leading to the formation of a molecular ion and characteristic fragment ions.

    • Electrospray Ionization (ESI) is a softer ionization technique often used for less volatile or thermally labile compounds.

  • Mass Analysis:

    • The ions are separated based on their m/z ratio by a mass analyzer (e.g., quadrupole, time-of-flight, or ion trap).

  • Detection:

    • The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

Diagram of the Mass Spectrometry Workflow

MS_Workflow cluster_intro Sample Introduction cluster_ion Ionization cluster_anal Mass Analysis & Detection cluster_data Data Interpretation intro1 Direct Infusion or GC/LC ion1 Electron Impact (EI) or Electrospray (ESI) intro1->ion1 anal1 Separation by m/z ion1->anal1 anal2 Detection anal1->anal2 data1 Determine Molecular Ion anal2->data1 data2 Analyze Fragmentation Pattern data1->data2

Caption: A schematic representation of the mass spectrometry process.

Mass Spectral Data

The mass spectrum of 2,4-difluorophenyl trifluoromethanesulfonate will show a molecular ion peak corresponding to its molecular weight, along with several characteristic fragment ions.

Expected Molecular Ion: [C₇H₃F₅O₃S]⁺•, m/z = 262.97

Major Fragmentation Pathways:

  • Loss of the triflate radical: This is a common fragmentation pathway for aryl triflates, leading to the formation of the 2,4-difluorophenoxy cation.

    • [C₆H₃F₂O]⁺, m/z = 129.01

  • Cleavage of the S-O bond: This can lead to the formation of the trifluoromethanesulfonyl cation.

    • [CF₃SO₂]⁺, m/z = 133.96

  • Loss of SO₂ from the trifluoromethanesulfonyl cation:

    • [CF₃]⁺, m/z = 69.00

  • Fragmentation of the 2,4-difluorophenyl ring: This can lead to various smaller fragments, but the above are the most diagnostic.

Interpretation: The presence of the molecular ion peak confirms the molecular weight of the compound. The fragmentation pattern provides valuable structural information. The observation of ions at m/z 129 and 133 would be strong evidence for the presence of the 2,4-difluorophenoxy and trifluoromethanesulfonyl moieties, respectively.

V. Conclusion: A Unified Spectral Portrait

The comprehensive spectral analysis of 2,4-difluorophenyl trifluoromethanesulfonate, integrating ¹H, ¹³C, and ¹⁹F NMR, FT-IR, and MS data, provides a detailed and unambiguous structural confirmation of this important synthetic intermediate. Each technique offers a unique and complementary perspective, and together they form a powerful analytical toolkit for the modern chemist. By understanding the principles behind the data acquisition and interpretation, researchers can ensure the quality and reliability of their results, paving the way for innovation in drug discovery and materials science.

References

  • Nuclear Magnetic Resonance Spectroscopy: Field, L. D., Sternhell, S., & Kalman, J. R. (2013). Organic Structures from Spectra. John Wiley & Sons. Jacobsen, N. E. (2017). NMR Spectroscopy Explained: Simplified Theory, Applications and Examples for Organic Chemistry and Structural Biology. John Wiley & Sons.
  • Infrared Spectroscopy: Smith, B. C. (2011). Fundamentals of Fourier Transform Infrared Spectroscopy. CRC press. Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage learning.
  • Mass Spectrometry: de Hoffmann, E., & Stroobant, V. (2007). Mass Spectrometry: Principles and Applications. John Wiley & Sons. Gross, J. H. (2011). Mass Spectrometry: A Textbook. Springer Science & Business Media.
  • Stang, P. J., & Treptow, W. (1980). Perfluoroalkanesulfonic Esters: Methods of Preparation and Applications in Organic Chemistry. Synthesis, 1980(04), 283-284.

Starting materials for 2,4-Difluorophenyl trifluoromethanesulfonate synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 2,4-Difluorophenyl Trifluoromethanesulfonate

Introduction: The Strategic Value of Aryl Triflates in Modern Synthesis

2,4-Difluorophenyl trifluoromethanesulfonate is a key synthetic intermediate belonging to the class of aryl triflates. These compounds are highly valued in organic chemistry, particularly as versatile precursors in a multitude of palladium- and nickel-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Stille couplings.[1][2][3] The triflate group (–OTf) is an exceptional leaving group, a property derived from the extreme stability of the trifluoromethanesulfonate anion, which is the conjugate base of the superacid, triflic acid.[4][5] This high reactivity enables the cleavage of the otherwise robust Carbon-Oxygen bond of phenols, effectively converting the hydroxyl group into a pseudohalide suitable for catalytic cycles.[6]

This guide provides an in-depth exploration of the primary starting materials and the underlying chemical principles for the synthesis of 2,4-Difluorophenyl trifluoromethanesulfonate. As a senior application scientist, the focus will be on the causality behind experimental choices, ensuring a robust and reproducible protocol for researchers in synthetic chemistry and drug development.

Part 1: Core Starting Materials and Reagent Selection

The successful synthesis of an aryl triflate is critically dependent on the purity of the starting materials and the judicious selection of reagents. The most direct and common pathway involves the reaction of a phenol with an electrophilic triflating agent in the presence of a base.[2]

The Phenolic Substrate: 2,4-Difluorophenol
  • Structure and Properties: 2,4-Difluorophenol is the foundational building block for the target molecule. Its hydroxyl group provides the nucleophilic oxygen required for the reaction. The presence of two fluorine atoms on the aromatic ring influences the electronic properties and reactivity of the molecule.

  • Purity and Handling: The primary consideration for 2,4-Difluorophenol is its water content. The presence of moisture will consume the highly reactive triflating agent, reducing the yield and complicating the purification process. Therefore, it is imperative to use an anhydrous grade of the phenol or to dry it thoroughly before use. It is commercially available from various chemical suppliers.

The Triflating Agent: Trifluoromethanesulfonic Anhydride (Tf₂O)
  • Reactivity Profile: Trifluoromethanesulfonic anhydride, commonly known as triflic anhydride (Tf₂O), is the acid anhydride of triflic acid and serves as a powerful electrophile.[6][7] Its high reactivity stems from the two strongly electron-withdrawing trifluoromethylsulfonyl groups attached to the central oxygen atom, making the sulfur atoms highly susceptible to nucleophilic attack.

  • Causality of Choice: While milder triflating agents like N-phenyltriflimide (PhNTf₂) exist, Tf₂O is often preferred for its high reactivity, which typically leads to rapid and complete conversions at low temperatures.[2][8] However, this reactivity necessitates careful handling. Tf₂O is extremely sensitive to moisture, reacting exothermically with water to form corrosive triflic acid.[7][9] All reactions must be conducted under anhydrous conditions in an inert atmosphere (e.g., nitrogen or argon).

The Base: A Critical Choice for Deprotonation and Side-Reaction Control

The function of the base is to deprotonate the weakly acidic phenolic hydroxyl group, generating the much more nucleophilic 2,4-difluorophenoxide anion. The choice of base significantly impacts the reaction conditions, workup procedure, and purity of the final product.

  • Organic Amine Bases (Pyridine, Triethylamine):

    • Mechanism of Action: Pyridine and other amine bases are commonly used in triflation reactions.[1][10] They effectively deprotonate the phenol and can also act as a nucleophilic catalyst by forming a highly reactive N-(trifluoromethylsulfonyl)pyridinium triflate intermediate.[11]

    • Field-Proven Insights: A significant drawback of using amine bases is the formation of the corresponding ammonium triflate salt as a byproduct.[1] This salt can sometimes be difficult to remove from the desired product and may interfere with subsequent catalytic reactions. For example, residual triethylammonium triflate has been shown to inhibit Pd-catalyzed cyanation reactions.[1]

  • Inorganic Bases (K₂CO₃, K₃PO₄, NaOH):

    • Mechanism of Action: Inorganic bases offer a practical alternative that circumvents the issue of ammonium salt contamination.[2] They are typically used in either a biphasic system (e.g., toluene/water) or as a suspension in an anhydrous organic solvent like THF.[1][2]

    • Trustworthiness of Protocol: Using an aqueous inorganic base like potassium phosphate (K₃PO₄) or sodium hydroxide (NaOH) in a biphasic system allows for a remarkably simple and scalable workup.[1] After the reaction is complete, the organic layer containing the product is simply separated from the aqueous layer containing the base and inorganic salts. This "Schotten-Baumann" style condition eliminates the formation of problematic ammonium salts, yielding a cleaner crude product that is often suitable for direct use in subsequent steps.[1]

Part 2: Synthesis Workflow and Experimental Protocol

The following section outlines the complete workflow from starting materials to the purified product, including a detailed experimental protocol.

Visualizing the Workflow

SynthesisWorkflow cluster_materials Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product SM1 2,4-Difluorophenol ReactionVessel Reaction Mixture (Inert Atmosphere, 0 °C) SM1->ReactionVessel Initial Charge SM2 Triflic Anhydride (Tf₂O) SM2->ReactionVessel Slow Addition SM3 Base (e.g., Pyridine) SM3->ReactionVessel Initial Charge SM4 Anhydrous Solvent (DCM) SM4->ReactionVessel Initial Charge Quench Quench (Water) ReactionVessel->Quench Reaction Complete Extract Extraction Quench->Extract Wash Wash (aq. HCl, Brine) Extract->Wash Dry Dry (Na₂SO₄) Wash->Dry Purify Purification (Silica Gel Filtration) Dry->Purify Product 2,4-Difluorophenyl Trifluoromethanesulfonate Purify->Product Analysis Characterization (NMR, MS) Product->Analysis

Caption: Synthetic workflow for 2,4-Difluorophenyl trifluoromethanesulfonate.

Quantitative Data Summary
ParameterValueRationale
2,4-Difluorophenol1.0 equivThe limiting reagent for the reaction.
Triflic Anhydride (Tf₂O)1.1 equivA slight excess ensures complete conversion of the phenol.[12]
Pyridine1.1 - 1.2 equivA slight excess ensures complete deprotonation and neutralizes the triflic acid byproduct.[12]
Solvent (DCM)5-10 mL / mmolSufficient to ensure solubility and adequate stirring.
Reaction Temperature0 °C to RTInitial cooling controls the exothermicity; warming to RT ensures completion.[10][12]
Reaction Time1-3 hoursTypically rapid; monitored by TLC for disappearance of starting material.
Typical Yield>90%High-yielding transformation when performed under anhydrous conditions.[12]
Detailed Step-by-Step Experimental Protocol

This protocol describes the synthesis using pyridine as the base in dichloromethane (DCM).

Materials and Equipment:

  • Flame-dried, three-necked round-bottom flask with a magnetic stir bar

  • Thermometer or thermocouple probe

  • Septa and nitrogen/argon inlet

  • Syringes

  • 2,4-Difluorophenol (anhydrous)

  • Trifluoromethanesulfonic anhydride (Tf₂O)

  • Pyridine (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • Deionized water, 1M Hydrochloric acid (HCl), Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel

  • Rotary evaporator

Procedure:

  • Reaction Setup: To the flame-dried round-bottom flask under an inert atmosphere of nitrogen, add 2,4-difluorophenol (1.0 equiv).

  • Solvent and Base Addition: Add anhydrous DCM (approx. 7 mL per mmol of phenol) via syringe. Stir the mixture until the phenol is fully dissolved. Add anhydrous pyridine (1.1 equiv) dropwise via syringe.

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath. It is crucial to control the temperature during the next step.

  • Triflic Anhydride Addition: Slowly add triflic anhydride (1.1 equiv) dropwise via syringe over 15-20 minutes. Maintain the internal temperature below 5 °C. A white precipitate of pyridinium triflate may form.

  • Reaction Monitoring: After the addition is complete, stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC), observing the consumption of the 2,4-difluorophenol spot.

  • Quenching: Once the reaction is complete, carefully quench the reaction by slowly adding deionized water.

  • Workup - Extraction and Washing: Transfer the mixture to a separatory funnel. Separate the layers. Wash the organic layer sequentially with 1M HCl (to remove excess pyridine), deionized water, and finally with brine.

  • Drying and Concentration: Dry the isolated organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

  • Purification: The crude product is often of high purity. If necessary, it can be further purified by passing it through a short plug of silica gel, eluting with a non-polar solvent system (e.g., hexanes/ethyl acetate).[12] Concentration of the filtrate will yield the pure 2,4-Difluorophenyl trifluoromethanesulfonate as a colorless to pale yellow oil.

Part 3: Product Characterization and Validation

Rigorous analytical validation is essential to confirm the identity and purity of the synthesized 2,4-Difluorophenyl trifluoromethanesulfonate.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: This is the most definitive method for structural elucidation.[13]

    • ¹H NMR: Will show characteristic multiplets in the aromatic region corresponding to the protons on the difluorophenyl ring.

    • ¹³C NMR: Will confirm the number of unique carbon environments. The carbon attached to the triflate group will have a characteristic chemical shift.

    • ¹⁹F NMR: This is a critical technique. It will show three distinct signals: two for the non-equivalent fluorine atoms on the aromatic ring and one sharp singlet around -73 to -75 ppm for the three equivalent fluorine atoms of the triflate (–CF₃) group.[14]

  • Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming the successful incorporation of the triflate group.

  • Infrared (IR) Spectroscopy: Will show characteristic strong absorption bands for the S=O stretches (typically in the 1420-1440 cm⁻¹ and 1200-1250 cm⁻¹ regions) of the triflate group.

By following this detailed guide, researchers can reliably synthesize and validate 2,4-Difluorophenyl trifluoromethanesulfonate, a valuable building block for advancing research in medicinal chemistry and materials science.

References

  • Frantz, D. E., Weaver, D. G., & Fagnou, K. (2005). Practical Synthesis of Aryl Triflates under Aqueous Conditions. Organic Letters, 7(15), 3179–3182. [Link]

  • Wellen, B. D., & Kappe, C. O. (2008). Fast Synthesis of Aryl Triflates with Controlled Microwave Heating. Organic Letters, 10(15), 3323–3326. [Link]

  • Rahaman, M. S., Tulaphol, S., Molley, A., Mills, K., Hossain, M. A., Yelle, D., Maihom, T., & Sathitsuksanoh, N. (2021). Metal triflate formation of C12–C22 phenolic compounds by the simultaneous C–O breaking and C–C coupling of benzyl phenyl ether. Catalysis Science & Technology, 11(22), 7317-7324. [Link]

  • Sharpless, K. B., et al. (2020). SuFEx-Enabled, Chemoselective Synthesis of Triflates, Triflamides and Triflimidates. ChemRxiv. [Link]

  • Wang, L., & He, C. (2017). Simple and Efficient Generation of Aryl Radicals from Aryl Triflates: Synthesis of Aryl Boronates and Aryl Iodides at Room Temperature. Journal of the American Chemical Society, 139(24), 8124–8127. [Link]

  • Sharpless, K. B., et al. (2020). SuFEx-enabled, chemoselective synthesis of triflates, triflamides and triflimidates. National Institutes of Health. [Link]

  • Gandikota, R., et al. (2019). A proposed reaction mechanism for O-arylation of alcohols and phenols by triarylsulfonium triflates in the presence of bases. ResearchGate. [Link]

  • Organic Chemistry Portal. (n.d.). Alcohol to Triflate - Common Conditions. organic-chemistry.org. [Link]

  • Chem-Station. (2015). Triflic anhydride. chemeurope.com. [Link]

  • Ataman Kimya. (n.d.). TRIFLIC ANHYDRIDE. ataman-kimya.com. [Link]

  • Wikipedia. (n.d.). Trifluoromethanesulfonic anhydride. en.wikipedia.org. [Link]

  • Stang, P. J., & Dueber, T. E. (1977). Methanesulfonic acid, trifluoro-, 1,2-dimethyl-1-propenyl ester. Organic Syntheses, 57, 85. [Link]

  • McWilliams, J. C., et al. (2002). PREPARATION OF n-BUTYL 4-CHLOROPHENYL SULFIDE. Organic Syntheses, 79, 221. [Link]

  • Royal Society of Chemistry. (2012). 4-chlorophenyl trifluoromethanesulfonate (1c) H NMR-400 MHz, CDCl3 4-chlorophenyl trifluoromethanesulfonate (1c) C NMR-101 MHz. rsc.org. [Link]

  • Stang, P. J., & Hanack, M. (1975). cyclobutanone. Organic Syntheses, 55, 33. [Link]

  • Wikipedia. (n.d.). Triflate. en.wikipedia.org. [Link]

  • Kazakova, A. N., & Vasilyev, A. V. (2017). Trifluoromethanesulfonic acid in organic synthesis. ResearchGate. [Link]

Sources

The Stability and Storage of 2,4-Difluorophenyl trifluoromethanesulfonate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the stability and optimal storage conditions for 2,4-Difluorophenyl trifluoromethanesulfonate, a crucial reagent in modern organic synthesis, particularly in the development of novel pharmaceuticals and agrochemicals. Understanding the chemical behavior of this aryl triflate is paramount for ensuring its integrity, maximizing experimental reproducibility, and ensuring laboratory safety. This document is intended for researchers, scientists, and drug development professionals who utilize this and similar compounds in their work.

Introduction: The Role and Reactivity of 2,4-Difluorophenyl trifluoromethanesulfonate

2,4-Difluorophenyl trifluoromethanesulfonate belongs to the class of aryl triflates, which are widely employed as versatile coupling partners in a myriad of transition metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig aminations. The triflate moiety (–OTf) is an excellent leaving group, a property derived from the high acidity of its conjugate acid, trifluoromethanesulfonic acid (pKa ≈ -15)[1]. This exceptional leaving group ability facilitates the oxidative addition step in catalytic cycles, often allowing for milder reaction conditions compared to analogous aryl halides.

The presence of two fluorine atoms on the phenyl ring imparts distinct electronic properties to the molecule. Fluorine is a highly electronegative atom, and its presence results in a significant inductive electron-withdrawing effect. This electronic perturbation influences the reactivity of the C–O bond of the triflate ester, a key factor in its stability profile.

Core Stability Profile

The stability of 2,4-Difluorophenyl trifluoromethanesulfonate is primarily influenced by two factors: thermal stress and hydrolysis. A thorough understanding of these decomposition pathways is critical for its effective use.

Thermal Stability

Aryl triflates, in general, exhibit remarkable thermal stability. Studies involving microwave-assisted synthesis have shown that aryl triflates can withstand temperatures up to 120°C for short periods without significant decomposition[2]. This robustness suggests that thermal degradation under standard laboratory storage conditions (ambient or refrigerated temperatures) is not a primary concern. However, as with any reactive chemical, prolonged exposure to high temperatures should be avoided to prevent any potential for slow degradation over time.

Hydrolytic Stability: A Critical Consideration

The most significant factor affecting the stability of 2,4-Difluorophenyl trifluoromethanesulfonate is its susceptibility to hydrolysis, which cleaves the triflate ester to yield 2,4-difluorophenol and trifluoromethanesulfonic acid. The rate of this hydrolysis is highly dependent on the pH of the environment.

A study on aryl triflates bearing electron-withdrawing groups demonstrated that these compounds are stable in aqueous solutions at acidic (pH 3.5) and neutral (pH 7.4) conditions, with over 99% of the compound remaining after 2 hours at 37°C[3]. However, at a basic pH of 9, these same compounds exhibited extremely poor stability, with only about 30% remaining under the same conditions[3]. This pH-dependent stability profile is directly applicable to 2,4-Difluorophenyl trifluoromethanesulfonate due to the strong electron-withdrawing nature of the two fluorine substituents.

The increased susceptibility to basic hydrolysis can be attributed to the electron-deficient nature of the aromatic ring, which makes the sulfonyl sulfur more electrophilic and thus more prone to nucleophilic attack by hydroxide ions.

Diagram of Hydrolytic Decomposition

Caption: Hydrolysis of 2,4-Difluorophenyl trifluoromethanesulfonate under basic conditions.

Recommended Storage and Handling Protocols

To maintain the integrity and purity of 2,4-Difluorophenyl trifluoromethanesulfonate, strict adherence to proper storage and handling protocols is essential. These recommendations are based on the compound's known chemical properties and information derived from Safety Data Sheets (SDS) of analogous compounds.

ParameterRecommendationRationale
Temperature Store in a cool location. Refrigeration (2-8 °C) is recommended for long-term storage.While thermally stable, lower temperatures slow down any potential degradation pathways.
Atmosphere Store under an inert atmosphere (e.g., nitrogen or argon).Minimizes contact with atmospheric moisture, which can lead to hydrolysis.
Container Keep in a tightly sealed, original container.Prevents ingress of moisture and air.
Environment Store in a dry, well-ventilated area.Avoids exposure to high humidity and ensures proper ventilation in case of accidental release.
Incompatible Materials Store away from strong bases, strong oxidizing agents, and water.Prevents chemical reactions that can lead to decomposition or hazardous situations.

Handling Precautions:

  • Always handle 2,4-Difluorophenyl trifluoromethanesulfonate in a well-ventilated chemical fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

  • Avoid inhalation of vapors or dust.

  • Prevent contact with skin and eyes, as the compound is corrosive and can cause severe burns.

Assessing Purity and Degradation

Regularly assessing the purity of 2,4-Difluorophenyl trifluoromethanesulfonate is crucial, especially for sensitive applications. The primary degradation product to monitor for is 2,4-difluorophenol.

Analytical Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹⁹F NMR: This is a highly sensitive method for detecting both the triflate group (a singlet typically around -73 to -79 ppm) and the fluorine atoms on the aromatic ring. The appearance of new signals or changes in the integration of existing ones can indicate degradation.

  • ¹H NMR: The proton spectrum can be used to monitor for the appearance of signals corresponding to 2,4-difluorophenol. The disappearance of the characteristic aromatic signals of the starting material and the emergence of new aromatic and hydroxyl protons are indicative of hydrolysis.

High-Performance Liquid Chromatography (HPLC):

  • Reversed-phase HPLC with a C18 column is a suitable method for assessing the purity of 2,4-Difluorophenyl trifluoromethanesulfonate.

  • A mobile phase consisting of a buffered aqueous solution (e.g., with ammonium formate at a slightly acidic pH) and an organic modifier like acetonitrile can be used.

  • Detection can be achieved using a UV detector, as the aromatic ring is chromophoric. The appearance of a peak corresponding to the more polar 2,4-difluorophenol at an earlier retention time is a clear indicator of hydrolysis.

Experimental Protocol: Purity Assessment by HPLC

This protocol provides a general guideline for assessing the purity of 2,4-Difluorophenyl trifluoromethanesulfonate and detecting the presence of its primary hydrolytic degradation product, 2,4-difluorophenol.

Instrumentation and Materials:

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • 2,4-Difluorophenyl trifluoromethanesulfonate sample

  • 2,4-Difluorophenol standard (for retention time confirmation)

  • HPLC-grade solvents

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of the 2,4-Difluorophenyl trifluoromethanesulfonate sample and dissolve it in 1 mL of acetonitrile to prepare a 1 mg/mL stock solution.

    • Prepare a similar stock solution of the 2,4-difluorophenol standard.

    • Further dilute the stock solutions with the initial mobile phase composition to a suitable concentration for HPLC analysis (e.g., 10-50 µg/mL).

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C

    • UV Detection Wavelength: 254 nm

    • Gradient Elution:

      • 0-2 min: 30% B

      • 2-15 min: 30% to 95% B

      • 15-18 min: 95% B

      • 18-18.1 min: 95% to 30% B

      • 18.1-22 min: 30% B (re-equilibration)

  • Analysis:

    • Inject the 2,4-difluorophenol standard to determine its retention time.

    • Inject the 2,4-Difluorophenyl trifluoromethanesulfonate sample.

    • Analyze the chromatogram for the presence of a peak at the retention time corresponding to 2,4-difluorophenol.

    • Calculate the purity of the sample by integrating the peak areas. Purity (%) = (Area of main peak / Total area of all peaks) x 100.

Diagram of Analytical Workflow

start Sample of 2,4-Difluorophenyl trifluoromethanesulfonate prepare_sample Prepare 1 mg/mL stock solution in Acetonitrile start->prepare_sample dilute_sample Dilute to 10-50 µg/mL with mobile phase prepare_sample->dilute_sample hplc_analysis Inject into HPLC system (C18 column, UV detection) dilute_sample->hplc_analysis data_analysis Analyze Chromatogram hplc_analysis->data_analysis purity_assessment Calculate Purity (%) data_analysis->purity_assessment degradation_check Check for 2,4-difluorophenol peak data_analysis->degradation_check end_pure Sample is pure purity_assessment->end_pure >98% degradation_check->end_pure No peak detected end_degraded Sample is degraded degradation_check->end_degraded Peak detected

Sources

The Triflate Revolution: A Technical Guide to the Discovery and Synthetic Utility of Aryl Triflates

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Aryl triflates (ArOTf), esters of trifluoromethanesulfonic acid, have evolved from a chemical curiosity to indispensable tools in modern organic synthesis. Their facile preparation from ubiquitous phenols and their exceptional reactivity as electrophiles in palladium-catalyzed cross-coupling reactions have established them as superior alternatives to traditional aryl halides. This guide provides an in-depth exploration of the history, discovery, and profound impact of aryl triflates on synthetic chemistry. We will delve into the mechanistic principles that govern their reactivity, provide detailed, field-proven protocols for their synthesis and application, and survey their role in the construction of complex molecules, particularly within the pharmaceutical and materials science sectors.

Part I: The Genesis of a Superior Electrophile

The Pre-Triflate Era: A Need for Broader Scope in Cross-Coupling

The advent of palladium-catalyzed cross-coupling in the latter half of the 20th century transformed the art of molecule-building. However, early iterations of seminal reactions like the Heck, Suzuki, and Sonogashira couplings were largely dependent on the reactivity of aryl halides. The established reactivity order for oxidative addition to palladium(0) centers is generally I > Br >> Cl.[1] This hierarchy often necessitated the use of expensive and less readily available aryl iodides and bromides, while the abundant and inexpensive aryl chlorides remained largely recalcitrant. Furthermore, the direct use of phenols, one of the most common and diverse classes of aromatic compounds, was not feasible in these transformations. This created a clear demand for a new class of electrophiles that could be easily derived from phenols and exhibit reactivity comparable to or exceeding that of aryl bromides.

Discovery and Synthesis of Aryl Triflates

The solution emerged from the chemistry of trifluoromethanesulfonic acid (triflic acid), a superacid first reported in the 1950s. Its anhydride, triflic anhydride (Tf₂O), and related derivatives were found to be exceptionally powerful triflating agents. The most common and historically significant method for synthesizing aryl triflates is the reaction of a phenol with triflic anhydride in the presence of a mild amine base, such as pyridine.[2][3][4] This reaction is typically rapid, high-yielding, and proceeds under mild conditions, making it a highly practical transformation.

Over time, alternative triflating agents have been developed to address specific needs, such as improved selectivity or milder conditions. N-phenyltriflimide, a stable and crystalline solid, offers an alternative to the highly reactive and moisture-sensitive triflic anhydride.[5] More recently, novel reagents have been introduced that allow for the triflation of highly sensitive substrates, including complex peptides containing tyrosine residues, under exceptionally mild, room-temperature conditions.[6][7]

Physicochemical Properties: The Key to Reactivity

The synthetic power of aryl triflates stems from the exceptional leaving group ability of the triflate anion (CF₃SO₃⁻). The triflate group is one of the best leaving groups known in organic chemistry due to the extensive resonance stabilization of the negative charge across the three oxygen atoms and the powerful inductive electron-withdrawing effect of the trifluoromethyl group. This makes the C-O bond of the aryl triflate highly polarized and susceptible to cleavage, facilitating the crucial oxidative addition step in palladium-catalyzed cycles.[8][9][10]

In many palladium-catalyzed reactions, aryl triflates exhibit reactivity that is comparable to aryl bromides and, in some cases, even approaches that of aryl iodides.[8][11][12] This high reactivity, combined with their ready accessibility from phenols, positioned them to revolutionize the field of cross-coupling.

Part II: Revolutionizing Palladium-Catalyzed Cross-Coupling

The introduction of aryl triflates as viable electrophiles dramatically expanded the scope and utility of numerous palladium-catalyzed reactions. They provided a critical bridge, allowing the vast chemical space of phenols to be integrated into the world of cross-coupling.

The Heck-Mizoroki Reaction

The Heck reaction, which forms a C-C bond between an aryl or vinyl halide and an alkene, was one of the first major beneficiaries of triflate technology.[13] The use of aryl triflates significantly broadened the range of accessible starting materials.[14] A key advantage was the ability to employ a different catalytic pathway, often referred to as the "cationic pathway," which can influence the regioselectivity of the reaction and enable asymmetric variants when chiral ligands are used.[14] This pathway is favored because the lability of the Pd-OTf bond facilitates the formation of a cationic palladium complex.[14]

Representative Catalytic Cycle: Heck Reaction

pd0 Pd(0)L₂ pd_complex Ar-Pd(II)(OTf)L₂ pd0->pd_complex Oxidative Addition (Ar-OTf) alkene_complex [Ar-Pd(II)(alkene)L₂]⁺OTf⁻ pd_complex->alkene_complex Alkene Coordination insertion_product R-CH₂-CH(Ar)-Pd(II)L₂⁺ alkene_complex->insertion_product Migratory Insertion insertion_product->pd0 β-Hydride Elimination & Reductive Elimination

Caption: Cationic catalytic cycle of the Heck reaction using an aryl triflate.

The Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling, a powerful method for forming biaryl structures from an organoboron reagent and an electrophile, readily embraced aryl triflates.[15][16] The reaction is renowned for its mild conditions, tolerance of a wide variety of functional groups, and use of non-toxic boron reagents. Aryl triflates proved to be excellent substrates, often providing high yields where the corresponding chlorides would fail.[17] The ability to convert a phenol into a biaryl in two high-yielding steps (triflation followed by Suzuki coupling) is a cornerstone strategy in medicinal chemistry and materials science.[18]

Representative Catalytic Cycle: Suzuki-Miyaura Coupling

pd0 Pd(0)L₂ ox_add Ar-Pd(II)(OTf)L₂ pd0->ox_add Oxidative Addition (Ar-OTf) transmetal Ar-Pd(II)(R)L₂ ox_add->transmetal Transmetalation (R-B(OR)₂, Base) transmetal->pd0 product Ar-R transmetal->product Reductive Elimination

Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling.

The Sonogashira Coupling

The Sonogashira coupling forges a bond between a terminal alkyne and an aryl/vinyl electrophile, providing direct access to conjugated enynes and arylalkynes.[12] Aryl triflates are highly effective substrates in this transformation, with reactivity generally falling between that of aryl iodides and aryl bromides.[11][12] The reaction typically employs a dual-catalyst system of palladium and copper(I).[19] The ability to couple phenols (via their triflates) with alkynes has been widely exploited in the synthesis of natural products, functional materials, and pharmaceutical intermediates.[20]

The Buchwald-Hartwig Amination

Perhaps one of the most impactful applications of aryl triflates is in the Buchwald-Hartwig amination, a palladium-catalyzed method for forming C-N bonds.[21][22] This reaction allows for the direct conversion of phenols into a vast array of anilines and other arylamine derivatives, a transformation that is difficult to achieve by classical methods.[23] The protocol involves the initial conversion of the phenol to its triflate, followed by a cross-coupling reaction with a primary or secondary amine in the presence of a palladium catalyst, a suitable phosphine ligand, and a base.[24] The development of specialized bidentate phosphine ligands, such as BINAP and DPPF, was crucial for achieving high efficiency with aryl triflate substrates.[21][23]

Representative Catalytic Cycle: Buchwald-Hartwig Amination

pd0 Pd(0)L₂ ox_add Ar-Pd(II)(OTf)L₂ pd0->ox_add Oxidative Addition (Ar-OTf) amido_complex [Ar-Pd(II)(NR₂H)L₂]⁺OTf⁻ ox_add->amido_complex Amine Coordination (R₂NH) deprotonation Ar-Pd(II)(NR₂)L₂ amido_complex->deprotonation Deprotonation (Base) deprotonation->pd0 product Ar-NR₂ deprotonation->product Reductive Elimination

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Part III: Modern Synthetic Applications & Protocols

The reliability and versatility of aryl triflate chemistry have made it a go-to strategy in fields where molecular complexity is paramount.

Applications in Drug Discovery and Complex Molecule Synthesis

In drug development, the conversion of a phenolic hydroxyl group into a triflate opens up a plethora of possibilities for late-stage functionalization. This allows medicinal chemists to rapidly generate analogues of a lead compound, exploring the structure-activity relationship (SAR) by introducing diverse aryl, alkyl, or amino groups via cross-coupling.[18] The stability of aryl triflates, in contrast to their aliphatic counterparts, means they are often well-tolerated in biological systems, and in some cases, the aryl triflate moiety itself can be incorporated into the final drug candidate.[18] Furthermore, this chemistry has been applied to the synthesis of complex natural products and the development of novel organic materials.

Detailed Experimental Protocols

The following protocols are representative of standard, reliable procedures for the preparation and use of aryl triflates.

Protocol 1: Microwave-Assisted Synthesis of an Aryl Triflate

This protocol is adapted from a procedure utilizing N-phenyltriflimide for a rapid and efficient synthesis.[5]

  • Objective: To synthesize an aryl triflate from the corresponding phenol.

  • Reagents & Equipment:

    • Phenol (1.0 eq)

    • N-phenyl-bis(trifluoromethanesulfonimide) (Tf₂NPh) (1.0 eq)

    • Potassium carbonate (K₂CO₃), anhydrous (3.0 eq)

    • Tetrahydrofuran (THF), anhydrous

    • Microwave synthesizer vial with septum cap

    • Stir bar

  • Procedure:

    • To a microwave vial, add the phenol (e.g., 2.0 mmol, 1.0 eq), N-phenyltriflimide (2.0 mmol, 710 mg, 1.0 eq), and potassium carbonate (6.0 mmol, 830 mg, 3.0 eq).

    • Add a stir bar and 3.0 mL of anhydrous THF.

    • Seal the vial with a septum cap.

    • Place the vial in the microwave synthesizer and heat the reaction mixture to 120 °C for 6 minutes.[5]

    • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of celite to remove inorganic salts.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to afford the pure aryl triflate. The reaction is generally not sensitive to air or moisture.[5]

Protocol 2: Suzuki-Miyaura Coupling of an Aryl Triflate

This protocol is a general procedure for the palladium-catalyzed coupling of an aryl triflate with an organoboron reagent.[16][25]

  • Objective: To perform a Suzuki-Miyaura cross-coupling reaction.

  • Reagents & Equipment:

    • Aryl triflate (1.0 eq)

    • Arylboronic acid or ester (1.2-1.5 eq)

    • Palladium catalyst (e.g., Pd(dppf)Cl₂, 1-5 mol%)

    • Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2.0-3.0 eq)

    • Solvent system (e.g., 1,4-dioxane/water, toluene, or THF)

    • Round-bottom flask, condenser, and nitrogen/argon source

    • Stir bar

  • Procedure:

    • To a round-bottom flask equipped with a stir bar and condenser, add the aryl triflate (1.0 eq), the boronic acid (1.2 eq), and the base (2.0 eq).

    • Evacuate and backfill the flask with an inert atmosphere (nitrogen or argon) three times.

    • Add the solvent (e.g., 1,4-dioxane and water in a 4:1 ratio) via syringe.

    • Bubble the inert gas through the stirred solution for 10-15 minutes to degas the solvent.

    • Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.05 eq) to the mixture.

    • Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir overnight.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

Part IV: Comparative Analysis and Future Outlook

Reactivity Comparison of Aryl Electrophiles

The choice of electrophile is a critical parameter in planning a cross-coupling strategy. The following table summarizes the general reactivity trends.

ElectrophileGeneral Reactivity Order in Oxidative AdditionTypical Use CaseAdvantagesDisadvantages
Aryl Iodide (Ar-I) HighestWhen maximum reactivity is neededHighly reactive, often requires milder conditionsExpensive, less stable, fewer commercially available
Aryl Bromide (Ar-Br) HighGeneral purpose, workhorse electrophileGood balance of reactivity and stability, widely availableLess reactive than iodides, may require higher temperatures
Aryl Triflate (Ar-OTf) High (often ≈ Ar-Br)Conversion of phenols into coupling partnersReadily prepared from phenols, excellent leaving groupCan be prone to hydrolysis under certain basic conditions[26]
Aryl Chloride (Ar-Cl) LowestWhen cost is a primary driver and for specific selectivitiesAbundant, inexpensiveGenerally low reactivity, requires specialized, bulky phosphine ligands

The general reactivity order for palladium-catalyzed cross-coupling is I > Br ≈ OTf >> Cl .[1][11][12] This makes aryl triflates an excellent substitute for aryl bromides, especially when the precursor phenol is more accessible or economical than the corresponding aryl bromide.

Future Trends

Research in this area continues to evolve. Current efforts are focused on developing more sustainable catalytic systems using earth-abundant metals to replace palladium, creating even milder reaction conditions to tolerate exquisitely sensitive functional groups, and designing new ligands that can achieve challenging chemoselective couplings on molecules with multiple reactive sites.[27][28][29] The development of novel triflating agents that are more environmentally benign and easier to handle also remains an active area of investigation.[4][6][7]

Conclusion

The discovery and development of aryl triflates as electrophiles for cross-coupling reactions represent a paradigm shift in modern organic synthesis. By providing a robust and reliable method to activate the ubiquitous phenol functional group, they unlocked new strategic pathways for the construction of carbon-carbon and carbon-heteroatom bonds. Their predictable reactivity, ease of preparation, and broad applicability in cornerstone reactions like the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig couplings have cemented their status as indispensable reagents in the synthetic chemist's toolbox. For researchers in drug discovery and materials science, the ability to leverage the vast chemical diversity of phenols through their triflate derivatives continues to fuel innovation and accelerate the development of new functional molecules that shape our world.

References

Sources

A Comprehensive Technical Guide on the Theoretical Framework of 2,4-Difluorophenyl Trifluoromethanesulfonate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern synthetic chemistry, 2,4-Difluorophenyl trifluoromethanesulfonate stands out as a pivotal reagent, bridging the gap between theoretical molecular design and practical application. This molecule is composed of two key structural motifs: the 2,4-difluorophenyl group, a common pharmacophore in medicinal chemistry, and the trifluoromethanesulfonate (triflate) group, one of the most effective leaving groups in organic synthesis.[1][2] The exceptional utility of aryl triflates stems from their status as stable, crystalline solids that serve as highly reactive equivalents to aryl halides in a multitude of transition-metal-catalyzed cross-coupling reactions.[3][4][5]

This guide moves beyond simple reaction schemes to provide an in-depth analysis of the theoretical underpinnings that govern the reactivity of 2,4-Difluorophenyl trifluoromethanesulfonate. By leveraging insights from computational chemistry, we can dissect the electronic structure, reaction mechanisms, and kinetic profiles that make this compound an indispensable tool for researchers, scientists, and professionals in drug development.

Part 1: Theoretical Analysis of Molecular Properties

The predictive power of computational chemistry, particularly Density Functional Theory (DFT), allows for a granular understanding of a molecule's intrinsic properties long before it enters a flask.[6][7][8] For 2,4-Difluorophenyl trifluoromethanesulfonate, these theoretical models reveal a molecule primed for reactivity.

Electronic Structure and the Power of the Triflate Group

The triflate group (-OTf) is a potent electron-withdrawing moiety. The cumulative inductive effect of the three highly electronegative fluorine atoms on the methyl group, combined with the sulfonyl center, dramatically polarizes the C-O bond of the phenyl ring. This polarization renders the attached aromatic carbon atom highly electrophilic and susceptible to nucleophilic attack by a low-valent transition metal catalyst, which is the initiating step in cross-coupling reactions.

The true genius of the triflate group, however, lies in its ability to function as an exceptional leaving group. This capacity is rooted in the profound stability of the resulting triflate anion (TfO⁻). The negative charge on the anion is delocalized across three oxygen atoms through resonance and is further stabilized by the powerful inductive pull of the -CF₃ group. The conjugate acid, triflic acid, is a superacid with a pKa value estimated to be around -12, underscoring the thermodynamic favorability of the triflate anion's formation.[9]

Quantitative Molecular Descriptors

DFT calculations provide quantitative data that describe the molecule's electronic landscape. These descriptors are crucial for predicting reactivity and optimizing reaction conditions.

Computed Property Description Theoretical Implication
C-OTf Bond Length The distance between the aromatic carbon and the triflate oxygen.A relatively longer and polarized bond indicates a weaker bond that is more susceptible to cleavage during oxidative addition.
HOMO-LUMO Gap The energy difference between the Highest Occupied and Lowest Unoccupied Molecular Orbitals.A smaller gap generally suggests higher reactivity. The LUMO is typically centered on the σ* orbital of the C-OTf bond, making it the site of nucleophilic attack.
Electrostatic Potential A map of charge distribution on the molecule's surface.Reveals the highly positive (electrophilic) character of the carbon atom bonded to the triflate group, guiding the regioselectivity of catalyst association.

Note: Specific values are dependent on the level of theory and basis set used for the calculation (e.g., B3LYP/6-311++G(d,p)).

Part 2: A Practical Framework for Synthesis and Use

While theoretical models provide the "why," a robust experimental protocol provides the "how." The synthesis of 2,4-Difluorophenyl trifluoromethanesulfonate is a standard and reliable procedure.

Experimental Protocol: Synthesis from 2,4-Difluorophenol

Objective: To prepare 2,4-Difluorophenyl trifluoromethanesulfonate via reaction of the corresponding phenol with trifluoromethanesulfonic anhydride.

Materials:

  • 2,4-Difluorophenol

  • Trifluoromethanesulfonic (Triflic) Anhydride (Tf₂O)

  • Pyridine (or another suitable non-nucleophilic base)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve 2,4-Difluorophenol (1.0 eq) in anhydrous DCM. Cool the solution to 0 °C in an ice bath.

  • Base Addition: Add pyridine (1.1 eq) dropwise to the stirred solution.

  • Anhydride Addition: Slowly add triflic anhydride (1.1 eq) dropwise to the reaction mixture. Maintain the temperature at 0 °C during the addition.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting phenol is consumed.

  • Workup: Quench the reaction by slowly adding saturated aqueous NaHCO₃. Transfer the mixture to a separatory funnel and separate the layers.

  • Extraction: Wash the organic layer sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by flash column chromatography on silica gel to yield the pure 2,4-Difluorophenyl trifluoromethanesulfonate.

Diagram of the Synthetic Workflow

G Synthetic Workflow for 2,4-Difluorophenyl Trifluoromethanesulfonate cluster_reaction Reaction cluster_workup Workup & Purification A Dissolve 2,4-Difluorophenol in DCM at 0 °C B Add Pyridine A->B C Add Triflic Anhydride B->C D Stir at RT (1-2h) C->D E Quench with NaHCO₃ D->E Reaction Complete F Wash with H₂O & Brine E->F G Dry (MgSO₄) & Concentrate F->G H Purify via Chromatography G->H I Pure Product H->I Final Product

Caption: A typical laboratory workflow for the synthesis and purification of aryl triflates.

Part 3: Mechanistic Insights into Cross-Coupling Reactions

2,4-Difluorophenyl trifluoromethanesulfonate is a premier electrophile for a host of palladium-catalyzed cross-coupling reactions. Its reactivity profile places it between aryl iodides and aryl bromides, offering a balance of high reactivity and superior bench stability.[5] Theoretical studies have been instrumental in elucidating the catalytic cycles of these transformations.

The Suzuki-Miyaura Coupling Catalytic Cycle

The Suzuki-Miyaura reaction, which forms C-C bonds, is a cornerstone of modern synthesis. The mechanism, detailed below, is a sequence of well-defined elementary steps that have been extensively modeled.

Suzuki_Cycle Theoretical Mechanism: Suzuki-Miyaura Cycle Pd0 Pd(0)L₂ (Active Catalyst) ArPdOTf [Ar-Pd(II)L₂]⁺OTf⁻ (Oxidative Adduct) Pd0->ArPdOTf center ArPdR Ar-Pd(II)L₂(R) (Transmetalated Complex) ArPdOTf->ArPdR ArPdR->Pd0 Reductive Elimination ArR Ar-R (Coupled Product) ArPdR->ArR ArOTf Ar-OTf (2,4-Difluorophenyl triflate) ArOTf->ArPdOTf Oxidative Addition RBOH R-B(OH)₂ + Base RBOH->ArPdR Transmetalation

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

  • Oxidative Addition: This is the rate-determining step for many cross-coupling reactions. The electron-rich Pd(0) catalyst attacks the electrophilic carbon of the C-OTf bond, cleaving it to form a cationic σ-aryl Pd(II) complex.[10][11] The high electrophilicity of the carbon center and the excellent leaving group ability of the triflate make this step kinetically accessible, even more so than for many aryl bromides.

  • Transmetalation: An organoboron species, generated from a boronic acid and a base, transfers its organic moiety (R) to the palladium center, displacing the triflate anion.

  • Reductive Elimination: The two organic groups (Ar and R) on the palladium complex couple and are expelled, forming the new carbon-carbon bond and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.

Versatility in Other Key Transformations

The same fundamental reactivity makes 2,4-Difluorophenyl trifluoromethanesulfonate an ideal substrate for other critical reactions:

  • Buchwald-Hartwig Amination: This reaction forges C-N bonds, which are ubiquitous in pharmaceuticals.[3][12][13] The mechanism is analogous, involving the oxidative addition of the aryl triflate, followed by coordination and deprotonation of an amine to enable reductive elimination of the aryl amine product.

  • Sonogashira Coupling: Used to form C(sp²)-C(sp) bonds by coupling with terminal alkynes, this reaction is vital for synthesizing conjugated materials and complex natural products.[5][14] The aryl triflate readily undergoes oxidative addition to the palladium catalyst, initiating the cycle.[15]

Part 4: Applications in Medicinal Chemistry and Drug Development

The strategic incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry.[1][16] The 2,4-difluorophenyl group, in particular, is a well-established pharmacophore found in numerous approved drugs, such as the antifungal agent fluconazole.[8][17]

Advantages conferred by the 2,4-difluorophenyl motif include:

  • Metabolic Stability: The strength of the C-F bond often blocks sites of metabolic oxidation, increasing the drug's half-life.[18]

  • Enhanced Binding Affinity: Fluorine can participate in favorable electrostatic interactions and can alter the conformation of a molecule to better fit a target's binding pocket.

  • Modulated Physicochemical Properties: Fluorine substitution increases lipophilicity, which can improve a molecule's ability to cross cellular membranes.[1]

2,4-Difluorophenyl trifluoromethanesulfonate is the ideal tool for introducing this valuable moiety. Its high reactivity in cross-coupling reactions allows for the late-stage functionalization of complex molecular scaffolds under mild conditions, a strategy that is highly prized in drug discovery programs as it allows for the rapid generation of analogs for structure-activity relationship (SAR) studies.

Conclusion

2,4-Difluorophenyl trifluoromethanesulfonate is far more than a simple chemical reagent; it is a product of rational molecular design, whose behavior is elegantly explained by theoretical and computational principles. Its reactivity is governed by a confluence of electronic effects—an electrophilic carbon center, an outstanding leaving group, and favorable kinetics for oxidative addition to palladium catalysts. This theoretical understanding empowers chemists to wield it with precision in powerful synthetic transformations like the Suzuki, Buchwald-Hartwig, and Sonogashira reactions, enabling the efficient construction of molecules that are vital to medicine and materials science.

References

  • Title: Aryl Triflates in On‐Surface Chemistry | Request PDF Source: ResearchGate URL: [Link]

  • Title: Multimetallic Catalysis Enabled Cross-Coupling of Aryl Bromides with Aryl Triflates Source: NIH URL: [Link]

  • Title: A) First chemodivergent cross‐coupling of a chloroaryl triflate;... Source: ResearchGate URL: [Link]

  • Title: Aryl Triflates in On-Surface Chemistry Source: PubMed URL: [Link]

  • Title: Rate and Mechanism of Oxidative Addition of Aryl Triflates to Zerovalent Palladium Complexes. Evidence for the Formation of Cationic (.sigma. - ACS Publications Source: ACS Publications URL: [Link]

  • Title: Recent advance in synthetic applications of difluoromethyl phenyl sulfone and its derivatives Source: Tetrahedron Letters (via Google Search) URL: [Link]

  • Title: Aryl bromide/triflate selectivities reveal mechanistic divergence in palladium-catalysed couplings; the Suzuki–Miyaura anomaly Source: Chemical Communications (RSC Publishing) URL: [Link]

  • Title: Multimetallic Catalyzed Cross-Coupling of Aryl Bromides with Aryl Triflates | Request PDF Source: ResearchGate URL: [Link]

  • Title: Aryl fluorosulfates: powerful and versatile partners in cross-coupling reactions Source: Royal Society of Chemistry URL: [Link]

  • Title: Palladium-Catalyzed Sonogashira Cross-Couplings of (Hetero)Aryl Fluorosulfates Source: ResearchGate URL: [Link]

  • Title: Trifluoromethanesulfonate Anion as Nucleophile in Organic Chemistry Source: PMC - NIH URL: [Link]

  • Title: Formation of ArF from LPdAr(F): Catalytic Conversion of Aryl Triflates to Aryl Fluorides Source: MIT Open Access Articles URL: [Link]

  • Title: N-(2,4-Difluorophenyl)-2-fluorobenzamide Source: MDPI URL: [Link]

  • Title: Applications of Fluorine in Medicinal Chemistry Source: PubMed URL: [Link]

  • Title: Buchwald–Hartwig amination Source: Wikipedia URL: [Link]

  • Title: Methanesulfonic acid, trifluoro-, 1,2-dimethyl-1-propenyl ester Source: Organic Syntheses Procedure URL: [Link]

  • Title: Synthesis of Difluoromethyl Ethers with Difluoromethyltriflate Source: PMC - NIH URL: [Link]

  • Title: Mechanistic Studies on Oxidative Addition of Aryl Halides and Triflates to Pd(BINAP)2 and Structural Characterization of the Product from Aryl Triflate Addition in the Presence of Amine | Request PDF Source: ResearchGate URL: [Link]

  • Title: Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates Source: PMC URL: [Link]

  • Title: Sonogashira Reaction Using Arylsulfonium Salts as Cross-Coupling Partners Source: Organic Chemistry Portal URL: [Link]

  • Title: Process for the preparation of 4-(2,4-difluorophenyl)
  • Title: Trifluoromethanesulfonic acid 2-fluorophenyl ester Source: PubChem URL: [Link]

  • Title: Method for synthesizing trifluoromethanesulfonate Source: Google Patents URL
  • Title: Current and emerging applications of fluorine in medicinal chemistry Source: ResearchGate URL: [Link]

  • Title: Buchwald-Hartwig Cross Coupling Reaction Source: Organic Chemistry Portal URL: [Link]

  • Title: Designing Homogeneous Copper-Free Sonogashira Reaction through a Prism of Pd–Pd Transmetalation Source: ACS Publications URL: [Link]

  • Title: FT-IR, UV, NMR, Spectral Examinations Report of 2-(2,4-Difluorophenyl)-1,3-Bis-(1,2,4-Triazol-1-yl) Propan-2-ol on the Basis of Boosting Electric and Optical Properties Using DFT Source: Universitas Airlangga Repository URL: [Link]

  • Title: Sonogashira Reaction Using Arylsulfonium Salts as Cross-Coupling Partners Source: PubMed URL: [Link]

  • Title: Sonogashira coupling Source: Wikipedia URL: [Link]

  • Title: Effects of Difluorophenyl Substituents on Structural, Redox, and Magnetic Properties of Blatter Radicals Source: MDPI URL: [Link]

  • Title: The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series Source: Beilstein Journal of Organic Chemistry URL: [Link]

  • Title: Electrophilic Fluorination with 1-Fluoro-2,4,6-trimethylpyridinium tetrafluoroborate and NFSI (N-Fluorobenzenesulfonimide) reage Source: Juniper Publishers URL: [Link]

  • Title: The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design Source: PMC - PubMed Central URL: [Link]

  • Title: Pd(PPh3)4‐Catalyzed Buchwald–Hartwig Amination ofAryl Fluorosulfonates with Aryl Amines Source: Semantic Scholar URL: [Link]

  • Title: (2R,3R)-2-(2,4-Difluorophenyl)-1-(1H-1,2,4-triazol-1-yl)-2,3-butanediol Source: PubChem URL: [Link]

  • Title: FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years Source: MDPI URL: [Link]

  • Title: 1-(2,4-Difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone Source: PubChem URL: [Link]

  • Title: Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters Source: Scholarship @ Claremont URL: [Link]

Sources

Methodological & Application

Application Note: A Robust Protocol for the Heck-Mizoroki Reaction Using 2,4-Difluorophenyl Trifluoromethanesulfonate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of 2,4-Difluorophenyl Triflate in Catalysis

The Mizoroki-Heck reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds by coupling unsaturated halides or triflates with alkenes.[1] This palladium-catalyzed process is fundamental to the synthesis of complex molecules in pharmaceuticals, agrochemicals, and materials science. Aryl triflates (ArOTf) have emerged as highly effective substitutes for aryl halides, often exhibiting superior reactivity and enabling milder reaction conditions.

This application note provides a detailed protocol and mechanistic rationale for the Heck reaction utilizing 2,4-difluorophenyl trifluoromethanesulfonate. The difluorophenyl motif is of particular interest in drug discovery, as the fluorine atoms can significantly enhance metabolic stability, binding affinity, and pharmacokinetic properties. The use of a triflate leaving group on this electron-deficient ring system presents specific mechanistic considerations that, when properly addressed, lead to a highly efficient and selective transformation.

Part 1: Mechanistic Rationale & Experimental Design

A deep understanding of the catalytic cycle is paramount for successful reaction optimization and troubleshooting. The Heck reaction with an aryl triflate follows a well-established Pd(0)/Pd(II) cycle, but the electronic nature of the substrate and the lability of the triflate group introduce key nuances.[2]

1.1 The Catalytic Cycle: A Cationic Pathway

Unlike many Heck reactions involving aryl halides, which can proceed through a neutral pathway, aryl triflates almost exclusively favor a "cationic pathway".[3][4] This is due to the exceptional lability of the triflate anion (OTf⁻).

  • Oxidative Addition: The cycle initiates with the oxidative addition of the 2,4-difluorophenyl triflate to a coordinatively unsaturated Pd(0) species, typically Pd(0)L₂. The strong electron-withdrawing effect of the two fluorine atoms and the triflate group makes the aryl carbon highly electrophilic, facilitating this rate-determining step.[5]

  • Formation of the Cationic Intermediate: Following oxidative addition, the triflate anion readily dissociates from the palladium center. This dissociation is driven by the high stability of the triflate anion and results in a cationic square planar Pd(II) complex, [ArPdL₂]⁺OTf⁻.[4] This cationic nature is key to the subsequent steps.

  • Olefin Coordination & Insertion: The cationic palladium center strongly coordinates with the electron-rich π-system of the alkene. This is followed by a syn-migratory insertion of the alkene into the Aryl-Pd bond, forming a new alkyl-palladium intermediate.[2][3]

  • β-Hydride Elimination & Product Release: For the reaction to turn over, the alkyl-palladium species must possess a hydrogen atom syn-periplanar to the palladium center. A β-hydride elimination event occurs, forming a palladium-hydride complex and releasing the desired substituted alkene product.[2]

  • Catalyst Regeneration: The final step is the reductive elimination of HOTf, typically facilitated by a stoichiometric amount of a mild base (e.g., triethylamine, potassium carbonate). This regenerates the active Pd(0) catalyst, allowing the cycle to continue.[1][6]

1.2 Key Component Selection: The "Why" Behind the Protocol

The choice of catalyst, ligand, base, and solvent is critical for navigating the cationic pathway efficiently and minimizing side reactions.

  • Palladium Precursor: Palladium(II) acetate (Pd(OAc)₂) is a common and effective precatalyst. It is stable to air and is readily reduced in situ to the active Pd(0) species by phosphine ligands, amines, or other reagents in the mixture.[2]

  • Ligand: Phosphine ligands are crucial for stabilizing the palladium catalyst, preventing its precipitation as inactive palladium black, and modulating its reactivity.[7] For aryl triflates, bidentate phosphine ligands like 1,1'-Bis(diphenylphosphino)ferrocene (dppf) are often superior. They form a stable, chelated complex with the palladium center, which favors the cationic pathway and can improve selectivity.[3][8] The choice of an electron-rich phosphine can also accelerate the initial oxidative addition step.[2]

  • Base: A non-nucleophilic organic base like triethylamine (Et₃N) or an inorganic base like potassium carbonate (K₂CO₃) is required to neutralize the triflic acid (TfOH) generated during catalyst regeneration.[6] The choice of base can influence reaction rates and prevent side reactions.

  • Solvent: Aprotic polar solvents such as Dimethylformamide (DMF), Acetonitrile (MeCN), or N-Methyl-2-pyrrolidone (NMP) are typically used as they can effectively solvate the cationic intermediates formed during the reaction.[6]

Part 2: Detailed Experimental Protocol

This protocol describes the coupling of 2,4-difluorophenyl trifluoromethanesulfonate with a generic terminal alkene (e.g., butyl acrylate) as a representative example.

2.1 Reagent and Materials Table

ReagentFormulaMW ( g/mol )M/Equiv.Amount (mmol)Physical Amount
2,4-Difluorophenyl TrifluoromethanesulfonateC₇H₃F₅O₃S262.161.01.0262 mg
Butyl AcrylateC₇H₁₂O₂128.171.21.2154 mg (171 µL)
Palladium(II) Acetate (Pd(OAc)₂)C₄H₆O₄Pd224.500.020.024.5 mg
1,1'-Bis(diphenylphosphino)ferrocene (dppf)C₃₄H₂₈FeP₂554.370.040.0422.2 mg
Triethylamine (Et₃N)C₆H₁₅N101.191.51.5152 mg (209 µL)
Acetonitrile (MeCN), AnhydrousCH₃CN41.05Solvent-5.0 mL

2.2 Step-by-Step Procedure

Safety First: Conduct all operations in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Aryl triflates, palladium catalysts, and phosphine ligands should be handled with care.

  • Reaction Vessel Preparation: To a flame-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add Palladium(II) Acetate (4.5 mg, 0.02 mmol) and dppf (22.2 mg, 0.04 mmol).

  • Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with an inert gas (Nitrogen or Argon) three times. This is crucial to prevent oxidation of the Pd(0) species.

  • Solvent and Reagent Addition: Under a positive pressure of inert gas, add anhydrous acetonitrile (5.0 mL) via syringe. Stir the mixture for 10-15 minutes at room temperature. The solution should turn from a pale yellow/orange to a darker, more homogeneous color as the palladium-ligand complex forms.

  • Addition of Substrates and Base: Sequentially add 2,4-difluorophenyl trifluoromethanesulfonate (262 mg, 1.0 mmol), butyl acrylate (171 µL, 1.2 mmol), and triethylamine (209 µL, 1.5 mmol) via syringe.

  • Reaction Execution: Immerse the flask in a preheated oil bath at 80 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 4-12 hours.

  • Workup and Purification:

    • Once the reaction is complete, cool the flask to room temperature.

    • Dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL).

    • Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

    • Combine the organic layers and wash with brine (25 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude oil by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure product.

Part 3: Visualization of the Catalytic Cycle

The following diagram illustrates the key steps in the cationic Heck catalytic cycle.

Heck_Reaction_Cationic_Pathway Pd0 Pd(0)L₂ Hydride_Complex [H-Pd(II)L₂]⁺ Pd0->Hydride_Complex + Base - [Base-H]⁺OTf⁻ Red_Elim Reductive Elimination OxAdd Oxidative Addition PdII_Complex Ar-Pd(II)(OTf)L₂ PdII_Complex->Pd0 ArOTf Dissociation Anion Dissociation Cationic_PdII [Ar-Pd(II)L₂]⁺ Cationic_PdII->PdII_Complex -OTf⁻ Coordination Olefin Coordination Olefin_Complex [Ar-Pd(II)(Olefin)L₂]⁺ Olefin_Complex->Cationic_PdII + Olefin Insertion Migratory Insertion Alkyl_PdII [Alkyl-Pd(II)L₂]⁺ Alkyl_PdII->Olefin_Complex Beta_Elim β-Hydride Elimination Beta_Elim->Alkyl_PdII + Product Hydride_Complex->Alkyl_PdII

Caption: The Cationic Heck Catalytic Cycle with an Aryl Triflate.

Part 4: Troubleshooting and Field Insights

Problem ObservedPotential CauseSuggested Solution
No or Low Conversion Inactive catalyst (Pd(0) oxidized).Ensure rigorous inert atmosphere techniques. Use freshly opened, high-purity solvents and reagents. Consider a different Pd precursor like Pd₂(dba)₃.
Poor quality aryl triflate (hydrolyzed).Synthesize fresh triflate or purify existing stock. Store under inert gas.
Ligand oxidation.Use fresh, high-purity phosphine ligands. Store under inert gas. Partial oxidation of diphosphines can sometimes form active catalysts, but full oxidation is detrimental.[9]
Formation of Black Precipitate Palladium black formation due to catalyst decomposition.Increase ligand-to-palladium ratio (e.g., L:Pd from 2:1 to 4:1). Ensure efficient stirring. The ligand stabilizes the active catalytic species.[7]
Side Product Formation Reductive de-triflation of the starting material (Ar-H formation).Ensure the base is not a hydride source. Lower the reaction temperature.
Isomerization of the alkene product.Lower reaction temperature or shorten reaction time. This is more common in reactions that are sluggish.

References

  • Zhu, C., Chu, H., Li, G., et al. (2019). Pd-Catalyzed Enantioselective Heck Reaction of Aryl Triflates and Alkynes. Journal of the American Chemical Society. Available at: [Link]

  • Wikipedia. (n.d.). Heck reaction. Available at: [Link]

  • Zhu, C., Chu, H., Li, G., et al. (2019). Pd-Catalyzed Enantioselective Heck Reaction of Aryl Triflates and Alkynes. Journal of the American Chemical Society. Available at: [Link]

  • Wipf Group. (2007). Basic Principles - Heck Reactions. University of Pittsburgh. Available at: [Link]

  • Chemistry LibreTexts. (2023). Heck Reaction. Available at: [Link]

  • Gorgal, L. M., et al. (n.d.). Phosphine-Free Palladium Catalyzed Mizoroki−Heck Reaction Using Hydrazone as a Ligand. The Journal of Organic Chemistry. Available at: [Link]

  • Lam, K. C., et al. (n.d.). A Theoretical Study of the Heck Reaction: N-Heterocyclic Carbene versus Phosphine Ligands. Organometallics. Available at: [Link]

  • Zhu, C., Chu, H., Li, G., et al. (2019). Pd-Catalyzed Enantioselective Heck Reaction of Aryl Triflates and Alkynes. Journal of the American Chemical Society. Available at: [Link]

  • Oestreich, M. (Ed.). (2009). The Mizoroki-Heck Reaction. Wiley. Available at: [Link]

  • Zhang, H., et al. (n.d.). Phosphine‐incorporated Metal‐Organic Framework for Palladium Catalyzed Heck Coupling Reaction. Chemistry – An Asian Journal. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Heck Reaction. Available at: [Link]

  • ResearchGate. (n.d.). A new efficient palladium catalyst for Heck reactions of deactivated aryl chlorides. Available at: [Link]

  • Chemistry LibreTexts. (2023). Heck reaction. Available at: [Link]

  • Whitcombe, N. J., Hii, K. K., & Gibson, S. E. (n.d.). Variations on a theme—recent developments on the mechanism of the Heck reaction and their implications for synthesis. University of Windsor. Available at: [Link]

  • ResearchGate. (n.d.). Palladium nanoparticles: Chemoselective control for reductive Heck with aryl triflates and 2,3-dihydrofuran. Available at: [Link]

  • Ohff, M., Ohff, A., van der Boom, M. E., et al. (n.d.). Highly active Pd(II) PCP-type catalysts for the Heck reaction. Weizmann Institute of Science. Available at: [Link]

  • Wang, D., et al. (2022). Catalyst Metamorphosis: In Situ Oxidation of Diphosphines in Palladium-Catalyzed Regioselective and Enantioselective Heck Reactions. Journal of the American Chemical Society. Available at: [Link]

  • ResearchGate. (n.d.). Fluorotris(trifluoromethylsulfonyl)methane: Synthesis, characterization and reactivity. Available at: [Link]

  • Knowles, R. (2004). The Intramolecular Heck Reaction. Macmillan Group, Princeton University. Available at: [Link]

Sources

Application Notes & Protocols: Palladium-Catalyzed Cross-Coupling with 2,4-Difluorophenyl Trifluoromethanesulfonate

Author: BenchChem Technical Support Team. Date: January 2026

<_

Intended Audience: Researchers, scientists, and drug development professionals engaged in synthetic and medicinal chemistry.

Abstract: This document provides a comprehensive technical guide to the palladium-catalyzed cross-coupling reactions utilizing 2,4-difluorophenyl trifluoromethanesulfonate (2,4-difluorophenyl triflate) as an electrophilic partner. Aryl triflates serve as highly effective alternatives to aryl halides, often demonstrating comparable or superior reactivity.[1][2] The 2,4-difluorophenyl motif is of significant interest in medicinal chemistry, as the incorporation of fluorine atoms can enhance metabolic stability, binding affinity, and other pharmacokinetic properties.[3] This guide delves into the mechanistic underpinnings of these transformations, offers detailed, field-proven protocols for key coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck), and provides practical insights for reaction optimization and execution.

Scientific Foundation & Strategic Rationale

The Advantage of Aryl Triflates in Cross-Coupling

Aryl triflates (ArOTf), derived from readily available phenols, are powerful electrophiles in palladium-catalyzed cross-coupling.[4][5] Their reactivity often mirrors or exceeds that of aryl iodides.[1][2] The triflate group (CF₃SO₃⁻) is an excellent leaving group, facilitating the crucial oxidative addition step in the catalytic cycle. This high reactivity allows for coupling under milder conditions than those typically required for aryl chlorides or even bromides.[2]

The synthesis of 2,4-difluorophenyl triflate is straightforward, typically involving the reaction of 2,4-difluorophenol with triflic anhydride in the presence of a mild base like pyridine.[6] This accessibility makes it a valuable building block for introducing the 2,4-difluorophenyl moiety.

Mechanistic Insight: The Catalytic Cycle

All palladium-catalyzed cross-coupling reactions proceed through a similar catalytic cycle, which begins with the active Pd(0) species. Understanding this cycle is paramount for troubleshooting and optimizing reactions.

  • Oxidative Addition: The cycle initiates with the oxidative addition of the aryl triflate to a coordinatively unsaturated Pd(0) complex (e.g., Pd(0)L₂). This is often the rate-determining step. For aryl triflates, this step is believed to proceed via a nucleophilic displacement mechanism due to the stability of the triflate anion.[7][8] This forms a Pd(II) intermediate, [Ar-Pd(II)(L)₂-OTf].

  • Transmetalation (for Suzuki, etc.) or Olefin/Alkyne Coordination/Insertion (for Heck/Sonogashira):

    • In Suzuki reactions, a base activates the organoboron species to form a borate complex, which then transfers its organic group to the palladium center, displacing the triflate.[9]

    • In Buchwald-Hartwig amination, the amine coordinates to the Pd(II) complex, followed by deprotonation by a base to form a palladium amide.[10]

    • In Sonogashira coupling, a copper(I) co-catalyst typically activates the terminal alkyne, which then transmetalates to the palladium center.[1][11] Copper-free variants are also prevalent.

    • In Heck reactions, the alkene coordinates to the Pd(II) complex, followed by migratory insertion into the Pd-Aryl bond.[12][13]

  • Reductive Elimination: This final step involves the formation of the C-C or C-N bond and regeneration of the active Pd(0) catalyst, which re-enters the catalytic cycle. The choice of ligands is critical, as bulky, electron-rich ligands facilitate this step.[14]

Generic_Pd_Catalytic_Cycle cluster_cycle Pd(0)/Pd(II) Catalytic Cycle Pd0 Pd(0)L_n PdII_Ar Ar-Pd(II)L_n-OTf Pd0->PdII_Ar Oxidative Addition PdII_Ar_Nu Ar-Pd(II)L_n-Nu PdII_Ar->PdII_Ar_Nu Transmetalation / Coordination PdII_Ar_Nu->Pd0 Regeneration of Pd(0) Product Ar-Nu PdII_Ar_Nu->Product Reductive Elimination ArOTf 2,4-F₂-Ph-OTf ArOTf->PdII_Ar Nu_Source Nucleophile (Boronic Acid, Amine, etc.) Nu_Source->PdII_Ar_Nu

Caption: Generalized Palladium Cross-Coupling Cycle.

Core Protocols & Experimental Design

Safety Precaution: Always handle triflic anhydride and aryl triflates in a well-ventilated fume hood. They are corrosive and moisture-sensitive. All reactions should be conducted under an inert atmosphere (Argon or Nitrogen) using anhydrous solvents unless otherwise specified.

Protocol 1: Synthesis of 2,4-Difluorophenyl Trifluoromethanesulfonate

This foundational protocol converts the commercially available phenol into the highly reactive triflate electrophile.[6]

Materials:

  • 2,4-Difluorophenol

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Pyridine

  • Trifluoromethanesulfonic anhydride (Tf₂O)

  • Saturated aqueous NaHCO₃ solution

  • Brine

  • Anhydrous MgSO₄ or Na₂SO₄

Procedure:

  • In a flame-dried round-bottom flask under an Argon atmosphere, dissolve 2,4-difluorophenol (1.0 equiv) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Add anhydrous pyridine (1.2 equiv) dropwise and stir for 10 minutes.

  • Slowly add triflic anhydride (1.1 equiv) dropwise to the mixture at 0 °C. A white precipitate of pyridinium triflate may form.

  • Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature. Monitor completion by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel, extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (typically using a hexane/ethyl acetate gradient) to yield the pure triflate.

Protocol 2: Suzuki-Miyaura Coupling

This protocol is for the formation of a C(sp²)-C(sp²) bond, a cornerstone transformation in drug discovery.[4][15] The resulting 2,4-difluorobiphenyl scaffolds are precursors to important pharmaceuticals like Diflunisal.[16][17]

Suzuki_Workflow start Start: Assemble Reactants reagents 1. Add Triflate (1 eq), Boronic Acid (1.2-1.5 eq), Base (2-3 eq), and Pd Catalyst/Ligand. start->reagents inert 2. Evacuate & Backfill with Argon (3x) reagents->inert solvent 3. Add Degassed Solvent(s) inert->solvent heat 4. Heat Reaction (e.g., 80-110 °C) solvent->heat monitor 5. Monitor Progress (TLC, LC-MS) heat->monitor workup 6. Aqueous Workup & Extraction monitor->workup purify 7. Column Chromatography workup->purify end End: Pure Biaryl Product purify->end

Caption: Suzuki-Miyaura Coupling Experimental Workflow.

Materials & Reagents:

Component Example Typical Molar Equiv. Purpose
Aryl Triflate 2,4-Difluorophenyl triflate 1.0 Electrophile
Boronic Acid/Ester Phenylboronic acid 1.2 - 1.5 Nucleophile Source
Palladium Source Pd(OAc)₂, Pd₂(dba)₃ 1 - 5 mol% Catalyst Precursor
Ligand SPhos, XPhos, PPh₃ 1.1 - 2.2 x Pd mol% Stabilizes Pd, facilitates cycle
Base K₂CO₃, K₃PO₄, Cs₂CO₃ 2.0 - 3.0 Activates Boronic Acid

| Solvent System | 1,4-Dioxane/H₂O, Toluene/H₂O | - | Reaction Medium |

Procedure:

  • To a flame-dried Schlenk flask, add 2,4-difluorophenyl triflate (1.0 equiv), the aryl/heteroaryl boronic acid (1.2 equiv), base (e.g., K₂CO₃, 2.0 equiv), palladium source (e.g., Pd(OAc)₂, 2 mol%), and ligand (e.g., SPhos, 4.4 mol%).

  • Seal the flask, then evacuate and backfill with Argon three times.

  • Add the degassed solvent system (e.g., 1,4-Dioxane/Water, 4:1 ratio) via syringe.

  • Stir the reaction mixture vigorously and heat to 80-100 °C.

  • Monitor the reaction's progress by TLC or LC-MS.

  • Upon completion, cool to room temperature, dilute with ethyl acetate, and wash with water and then brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Protocol 3: Buchwald-Hartwig Amination

This protocol enables the formation of C(sp²)-N bonds, creating aryl amines that are prevalent in pharmaceuticals.[18][19] The choice of ligand and base is critical for success, especially with challenging amine substrates.[10][14]

Materials & Reagents:

Component Example Typical Molar Equiv. Purpose
Aryl Triflate 2,4-Difluorophenyl triflate 1.0 Electrophile
Amine Morpholine, Aniline 1.1 - 1.5 Nucleophile
Palladium Source Pd₂(dba)₃, Pd(OAc)₂ 1 - 5 mol% Catalyst Precursor
Ligand Xantphos, BINAP, RuPhos 1.1 - 2.2 x Pd mol% Critical for C-N elimination
Base NaOtBu, K₃PO₄, Cs₂CO₃ 1.4 - 2.5 Deprotonates Amine

| Solvent | Toluene, 1,4-Dioxane | - | Anhydrous Reaction Medium |

Procedure:

  • In a glovebox or under a positive flow of Argon, add the palladium source (e.g., Pd₂(dba)₃, 2 mol%), ligand (e.g., Xantphos, 4.4 mol%), and base (e.g., NaOtBu, 1.5 equiv) to a Schlenk flask.

  • Add the 2,4-difluorophenyl triflate (1.0 equiv) and anhydrous solvent (e.g., Toluene).

  • Add the amine (1.2 equiv) via syringe.

  • Seal the flask and heat to 80-110 °C. Note: Slow addition of the triflate can sometimes prevent side reactions like hydrolysis.[4][20]

  • Monitor the reaction until the starting triflate is consumed.

  • Cool the reaction, dilute with an appropriate solvent like ethyl acetate, and filter through a pad of Celite to remove palladium residues.

  • Wash the filtrate with water and brine, then dry, concentrate, and purify by column chromatography.

Protocol 4: Sonogashira Coupling

Used to form C(sp²)-C(sp) bonds, this reaction couples the aryl triflate with a terminal alkyne, producing functionalized alkynes for further synthesis.[1]

Materials & Reagents:

Component Example Typical Molar Equiv. Purpose
Aryl Triflate 2,4-Difluorophenyl triflate 1.0 Electrophile
Terminal Alkyne Phenylacetylene 1.2 - 2.0 Nucleophile Source
Palladium Source Pd(PPh₃)₂Cl₂, Pd(OAc)₂ 1 - 5 mol% Catalyst
Copper(I) Source CuI 1 - 10 mol% Co-catalyst (activates alkyne)
Base Triethylamine (Et₃N), Diisopropylamine > 2.0 (often as solvent) Base and Ligand

| Solvent | THF, DMF | - | Anhydrous Reaction Medium |

Procedure:

  • To a Schlenk flask, add 2,4-difluorophenyl triflate (1.0 equiv), palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 3 mol%), and copper(I) iodide (5 mol%).

  • Evacuate and backfill with Argon three times.

  • Add anhydrous solvent (e.g., THF) followed by the base (e.g., Et₃N, 3.0 equiv).

  • Add the terminal alkyne (1.2 equiv) dropwise.

  • Stir the reaction at room temperature or with gentle heating (40-60 °C) until completion.

  • Upon completion, dilute the mixture with ether and filter to remove ammonium salts.

  • Wash the filtrate with dilute aqueous NH₄Cl, water, and brine.

  • Dry the organic layer, concentrate, and purify the resulting alkyne product by chromatography.

Protocol 5: Heck-Mizoroki Reaction

The Heck reaction forms a C(sp²)-C(sp²) bond by coupling the aryl triflate with an alkene, leading to substituted alkenes.[12][13]

Materials & Reagents:

Component Example Typical Molar Equiv. Purpose
Aryl Triflate 2,4-Difluorophenyl triflate 1.0 Electrophile
Alkene Styrene, Butyl acrylate 1.1 - 1.5 Coupling Partner
Palladium Source Pd(OAc)₂, Pd(PPh₃)₄ 1 - 5 mol% Catalyst
Ligand (optional) P(o-tol)₃, PPh₃ 1.1 - 2.2 x Pd mol% Modifies reactivity/stability
Base Et₃N, K₂CO₃ 1.5 - 2.5 Neutralizes H-OTf byproduct

| Solvent | DMF, Acetonitrile, Toluene | - | Reaction Medium |

Procedure:

  • To a sealable reaction vessel, add the palladium source (e.g., Pd(OAc)₂, 2 mol%), ligand (if used), and base (e.g., Et₃N, 2.0 equiv).

  • Add the 2,4-difluorophenyl triflate (1.0 equiv) and the solvent (e.g., DMF).

  • Add the alkene (1.2 equiv).

  • Seal the vessel and heat to 80-120 °C.

  • After the reaction is complete, cool to room temperature.

  • Perform an aqueous workup, extracting the product into an organic solvent.

  • Wash, dry, concentrate, and purify the substituted alkene product by column chromatography.

Conclusion and Future Perspectives

The palladium-catalyzed cross-coupling of 2,4-difluorophenyl trifluoromethanesulfonate is a robust and versatile strategy for the synthesis of complex molecules pertinent to the pharmaceutical and materials science industries. The protocols outlined herein provide a solid foundation for researchers. Mastery of these methods requires an understanding of the underlying catalytic cycle and a willingness to screen and optimize key parameters—catalyst, ligand, base, and solvent—to suit the specific substrates at hand. As catalyst technology continues to evolve, even milder conditions and broader substrate scopes are expected to emerge, further cementing the role of aryl triflates as indispensable tools in modern organic synthesis.

References

  • Kania, M. J., Reyes, A., & Neufeldt, S. R. (2024). Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms. Journal of the American Chemical Society, 146(28), 19249–19260. [Link]

  • Wikipedia contributors. (2024). Sonogashira coupling. In Wikipedia, The Free Encyclopedia. [Link]

  • Roy, A. H., & Hartwig, J. F. (2004). Oxidative Addition of Aryl Sulfonates to Palladium(0) Complexes of Mono- and Bidentate Phosphines. Mild Addition of Aryl Tosylates and the Effects of Anions on Rate and Mechanism. Organometallics, 23(2), 194-202. [Link]

  • Jutand, A., & Négri, S. (1995). Rate and Mechanism of Oxidative Addition of Aryl Triflates to Zerovalent Palladium Complexes. Evidence for the Formation of Cationic (.sigma.-Aryl)palladium Complexes. Organometallics, 14(4), 1810-1817. [Link]

  • Jutand, A., & Négri, S. (1995). Rate and Mechanism of Oxidative Addition of Aryl Triflates to Zerovalent Palladium Complexes. Evidence for the Formation of Cationic (.sigma.-Aryl)palladium Complexes. Organometallics, 14(4), 1810-1817. [Link]

  • Kania, M. J., Reyes, A., & Neufeldt, S. R. (2024). Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms. Journal of the American Chemical Society. [Link]

  • Surry, D. S., & Buchwald, S. L. (2011). Biaryl Monophosphine Ligands in Palladium-Catalyzed C–N Coupling: An Updated User's Guide. Chemical Science, 2(1), 27-50. [Link]

  • van der Vlugt, J. I., et al. (2004). Palladium‐Catalyzed Amination of Aryl Bromides and Aryl Triflates Using Diphosphane Ligands: A Kinetic Study. Helvetica Chimica Acta, 87(8), 2100-2114. [Link]

  • Jutand, A., & Négri, S. (1997). Nickel- and Palladium-Catalyzed Homocoupling of Aryl Triflates. Scope, Limitation, and Mechanistic Aspects. The Journal of Organic Chemistry, 62(22), 7629-7638. [Link]

  • Wu, X.-F., et al. (2011). A General Palladium-Catalyzed Carbonylative Sonogashira Coupling of Aryl Triflates. Chemistry – A European Journal, 17(1), 106-110. [Link]

  • Louie, J., & Hartwig, J. F. (1995). Palladium-catalyzed amination of aryl triflates and importance of triflate addition rate. Tetrahedron Letters, 36(22), 3809-3812. [Link]

  • Chinchilla, R., & Nájera, C. (2011). Recent developments in the Sonogashira reaction. Chemical Society Reviews, 40(10), 5084-5121. [Link]

  • Skrydstrup, T., et al. (2020). Recent Advances in Pd‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions with Triflates or Nonaflates. Chemistry – A European Journal, 26(67), 15421-15436. [Link]

  • Schareina, T., & Beller, M. (2005). A General Palladium-Catalyzed Coupling of Aryl Bromides/Triflates and Thiols. Organic Letters, 7(23), 5183-5186. [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]

  • Amii, H., & Uneyama, K. (2009). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. Chemical Reviews, 109(5), 2119-2183. [Link]

  • Sharma, G., & Kumar, A. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 11(13), 7344-7362. [Link]

  • Wikipedia contributors. (2024). Heck reaction. In Wikipedia, The Free Encyclopedia. [Link]

  • Kashani, S. K., Jessiman, J. E., & Organ, M. G. (2019). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]

  • Kashani, S. K., Jessiman, J. E., & Organ, M. G. (2019). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]

  • Tiam-Ting, J., et al. (2022). N-(2,4-Difluorophenyl)-2-fluorobenzamide. Molbank, 2022(3), M1453. [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]

  • Wikipedia contributors. (2024). Buchwald–Hartwig amination. In Wikipedia, The Free Encyclopedia. [Link]

  • Curran, D. P., & Zhang, W. (2009). Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates. The Journal of Organic Chemistry, 74(15), 5621-5631. [Link]

  • Organic Chemistry Portal. (n.d.). Heck Reaction. [Link]

  • COSyS. (2025). Palladium Cross-Coupling. [Link]

  • Jensen, J. H., et al. (2022). What the Heck? – Automated regioselectivity calculations of palladium-catalyzed Heck-reactions using quantum chemistry. ChemRxiv. [Link]

  • LibreTexts Chemistry. (2023). 2.2: Pd-Catalyzed Cross Coupling Reactions. [Link]

  • Google Patents. (1992). US5142093A - Process for the preparation of 4-(2,4-difluorophenyl)
  • Wang, X., et al. (2017). Palladium-catalyzed Heck-type reaction of secondary trifluoromethylated alkyl bromides. Beilstein Journal of Organic Chemistry, 13, 2686-2691. [Link]

  • LibreTexts Chemistry. (2023). Heck Reaction. [Link]

  • Organ, M. G., et al. (2020). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development, 24(8), 1437-1445. [Link]

  • Shen, T. Y., & Winter, C. A. (1977). Chemical and Pharmacological Properties of Diflunisal. Inflammation, 2(1), 45-58. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • Pomeisl, K., et al. (2021). CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties. RSC Medicinal Chemistry, 12(9), 1471-1485. [Link]

  • Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359. [Link]

  • Gholami, M., et al. (2022). Sonication-Enhanced Suzuki–Miyaura Cross-Coupling for Efficient Diflunisal Production: A Combined Experimental and Theoretical Investigation. Catalysts, 12(7), 785. [Link]

  • Stang, P. J., & Dueber, T. E. (1974). Methanesulfonic acid, trifluoro-, 1,2-dimethyl-1-propenyl ester. Organic Syntheses, 54, 79. [Link]

  • Bégué, J.-P., & Bonnet-Delpon, D. (2008). The role of fluorine in medicinal chemistry. Wiley-VCH. [Link]

Sources

Application Note & Protocols: Synthesis of Fluorinated Heterocycles Utilizing 2,4-Difluorophenyl Trifluoromethanesulfonate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The strategic incorporation of fluorine into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry, imparting profound effects on a molecule's metabolic stability, lipophilicity, and binding affinity.[1][2] This guide provides a comprehensive overview and detailed protocols for leveraging 2,4-Difluorophenyl trifluoromethanesulfonate, a highly versatile and dual-functionalized building block, in the synthesis of complex fluorinated heterocycles. We will explore its orthogonal reactivity, demonstrating how the triflate group can be selectively targeted for transition-metal-catalyzed cross-coupling reactions, while the fluorine atoms serve as sites for nucleophilic aromatic substitution (SNAr). This document is intended for researchers, chemists, and drug development professionals seeking robust and adaptable methods for constructing novel fluorinated molecular architectures.

The Strategic Advantage of 2,4-Difluorophenyl Trifluoromethanesulfonate

2,4-Difluorophenyl trifluoromethanesulfonate is a powerful reagent due to the distinct reactivity of its functional groups.

  • The Triflate Group (-OTf): An exceptional leaving group, the triflate is ideal for a wide range of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. Its high reactivity often allows for milder reaction conditions compared to analogous aryl chlorides or even bromides.[3][4]

  • The Fluoro Groups (-F): The carbon-fluorine bonds are activated towards nucleophilic aromatic substitution (SNAr) by the strong electron-withdrawing effect of the triflate group, particularly at the C4 position (para). This allows for the selective displacement of fluorine by various nucleophiles to build or attach heterocyclic systems.[5][6]

This dual reactivity enables a modular approach to synthesis, where each functional group can be addressed independently in sequential steps, providing a clear pathway to complex, highly substituted fluorinated heterocycles.

Synthesis via Palladium-Catalyzed Cross-Coupling at the Triflate Position

The C-OTf bond is the primary site for palladium-catalyzed reactions, leaving the C-F bonds intact under typical cross-coupling conditions. This selectivity is the foundation for the initial functionalization of the scaffold.

Underlying Principle: The Palladium Catalytic Cycle

The core of these transformations is the Pd(0)/Pd(II) catalytic cycle. The choice of ligand is critical, as it modulates the reactivity and stability of the palladium center, prevents catalyst decomposition, and facilitates the crucial reductive elimination step.[7][8]

Palladium_Catalytic_Cycle cluster_cycle Pd(0)/Pd(II) Catalytic Cycle Pd0 Pd(0)L₂ PdII_OA Ar-Pd(II)(OTf)L₂ Pd0->PdII_OA Oxidative Addition PdII_TM Ar-Pd(II)(Nu)L₂ PdII_OA->PdII_TM Transmetalation (e.g., Suzuki) or Ligand Exchange (e.g., Buchwald) PdII_TM->Pd0 Reductive Elimination Product Product (Ar-Nu) PdII_TM->Product ArOTf 2,4-diF-Ph-OTf ArOTf->PdII_OA NuSource Nucleophile Source (e.g., R-B(OH)₂ or H-NR₂) NuSource->PdII_TM

Caption: Generalized Pd(0)/Pd(II) catalytic cycle for cross-coupling reactions.

Protocol: Suzuki-Miyaura Coupling for C-C Bond Formation

This protocol describes the coupling of 2,4-Difluorophenyl trifluoromethanesulfonate with a generic heterocyclic boronic acid.

Methodology:

  • Vessel Preparation: To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the heterocyclic boronic acid (1.2 eq.), palladium catalyst (e.g., Pd(dppf)Cl₂·CH₂Cl₂, 0.05 eq.), and a base (e.g., K₂CO₃, 2.0 eq.).

  • Reagent Addition: Add 2,4-Difluorophenyl trifluoromethanesulfonate (1.0 eq.).

  • Solvent Addition: Add a degassed solvent mixture, typically Dioxane/H₂O (4:1, 0.1 M). The use of a biphasic system with water is common for Suzuki couplings as it aids in the dissolution of the inorganic base.

  • Reaction: Heat the mixture to 80-100 °C and stir for 4-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

  • Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, ¹⁹F NMR, and HRMS.

CatalystBaseSolventTemp (°C)Typical Yield (%)
Pd(dppf)Cl₂K₂CO₃Dioxane/H₂O9075-95
Pd(PPh₃)₄Cs₂CO₃Toluene/EtOH/H₂O10070-90
XPhos Pd G3K₃PO₄2-MeTHF8080-98
Caption: Representative conditions for Suzuki-Miyaura coupling reactions.

Synthesis via Nucleophilic Aromatic Substitution (SNAr) at the Fluoro Positions

The electron-withdrawing triflate group activates the C-F bonds, making them susceptible to nucleophilic attack. The C4-F bond (para to -OTf) is significantly more activated than the C2-F bond (ortho), allowing for high regioselectivity.

Underlying Principle: The SNAr Mechanism

The reaction proceeds through a two-step addition-elimination mechanism involving a resonance-stabilized Meisenheimer complex. Polar aprotic solvents are crucial as they solvate the cation of the base without hydrogen bonding to the nucleophile, thus enhancing its nucleophilicity.

Caption: The addition-elimination mechanism of Nucleophilic Aromatic Substitution (SNAr).

Protocol: Intermolecular SNAr with N-Nucleophiles

This protocol details the substitution of the C4-fluorine with a nitrogen-containing heterocycle (e.g., imidazole, pyrazole) or an amine.

Methodology:

  • Vessel Preparation: To a round-bottom flask, add the N-nucleophile (1.1 eq.) and a base (e.g., K₂CO₃ or DIPEA, 1.5 eq.).

  • Solvent Addition: Add a polar aprotic solvent such as DMSO or DMF (0.2 M).

  • Reagent Addition: Add 2,4-Difluorophenyl trifluoromethanesulfonate (1.0 eq.) to the stirred suspension.

  • Reaction: Heat the mixture to 60-120 °C. The optimal temperature depends on the nucleophilicity of the attacking species. Monitor the reaction by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature and pour it into a separatory funnel containing water and ethyl acetate. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purification: Purify the crude product by flash column chromatography.

  • Characterization: Confirm structure, purity, and regioselectivity via NMR (¹H, ¹³C, ¹⁹F) and HRMS.

NucleophileBaseSolventTemp (°C)Regioselectivity (para:ortho)
ImidazoleK₂CO₃DMSO80>99:1
MorpholineDIPEADMF100>99:1
4-MethoxyanilineK₂CO₃NMP120>95:5
Caption: Representative conditions for regioselective SNAr reactions.

Advanced Strategy: Sequential Orthogonal Functionalization

The true synthetic power of 2,4-Difluorophenyl trifluoromethanesulfonate is realized through sequential reactions that leverage both of its reactive sites. This allows for the rapid assembly of highly decorated fluorinated heterocycles that would be challenging to synthesize otherwise.

Synthetic Workflow

The most common and logical approach is to first perform the SNAr reaction, as the conditions are typically milder and less sensitive than palladium catalysis. The resulting intermediate, now containing the new substituent at the C4 position, can then undergo a cross-coupling reaction at the still-intact triflate position.

Sequential_Strategy A Start: 2,4-Difluorophenyl Triflate B Step 1: SₙAr Reaction A->B N-Nucleophile, Base, DMSO C Intermediate: 4-Nu-2-Fluorophenyl Triflate B->C D Step 2: Pd-Catalyzed Cross-Coupling C->D Arylboronic Acid, Pd Catalyst, Base E Final Product: 1-Aryl-4-Nu-2-Fluorobenzene D->E

Caption: Workflow for the sequential SNAr and Suzuki cross-coupling strategy.

Exemplary Protocol: SNAr followed by Suzuki Coupling

This protocol outlines the synthesis of a 1-(heteroaryl)-2-fluoro-4-(heteroaryl-amino)benzene derivative.

Part A: SNAr Reaction

  • Following Protocol 3.2 , react 2,4-Difluorophenyl trifluoromethanesulfonate (1.0 eq.) with a primary amine (e.g., 3-amino-pyridine, 1.1 eq.) and K₂CO₃ (1.5 eq.) in DMSO at 100 °C for 6 hours.

  • After work-up and purification, isolate the intermediate, 2-fluoro-4-(pyridin-3-ylamino)phenyl trifluoromethanesulfonate. Expect yields in the 80-90% range.

Part B: Suzuki-Miyaura Coupling

  • Following Protocol 2.2 , use the intermediate from Part A (1.0 eq.) as the starting material.

  • Couple it with a heterocyclic boronic acid (e.g., pyrazole-4-boronic acid pinacol ester, 1.2 eq.) using XPhos Pd G3 (0.03 eq.) and K₃PO₄ (2.0 eq.) in 2-MeTHF at 80 °C for 12 hours.

  • After work-up and purification, isolate the final product. Confirm the structure, which now contains three distinct aromatic rings, via full spectroscopic characterization.

This sequential approach provides a modular and highly efficient route to increase molecular complexity, making it an invaluable tool for creating libraries of compounds for drug discovery screening.

Safety and Handling

  • 2,4-Difluorophenyl trifluoromethanesulfonate: Is a potential irritant. Handle in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Palladium Catalysts: Can be toxic and are often pyrophoric (Pd on carbon) or air-sensitive. Handle under an inert atmosphere.

  • Solvents: Use solvents like Dioxane, DMF, and DMSO in a fume hood. These solvents have specific health risks; consult their Safety Data Sheets (SDS) before use.

  • Bases: Strong bases like K₃PO₄ and Cs₂CO₃ are corrosive and hygroscopic. Handle with care.

Conclusion

2,4-Difluorophenyl trifluoromethanesulfonate stands out as a premier building block for the synthesis of fluorinated heterocycles. Its well-defined and orthogonal reactivity at the C-OTf and C-F positions allows for predictable and high-yielding transformations. By employing the palladium-catalyzed cross-coupling and nucleophilic aromatic substitution reactions detailed in this guide—both individually and sequentially—researchers can access a vast chemical space of novel, complex, and high-value molecules for applications in pharmaceutical and agrochemical development.

References

  • G. C. B. Harriman, "Fluorinated N-Heterocycles as Conformationally Diverse Bioactives for Drug Discovery," RSC Medicinal Chemistry, 2023.

  • PharmaBlock, "The Importance of Fluorinated Heterocycles in Drug Design," PharmaBlock, 2024.

  • Y. Li, et al., "Copper-catalyzed one-pot synthesis of 2-(2,2,2-trifluoroethyl)-substituted benzofused heterocycles," Organic Chemistry Frontiers, 2021.

  • L. C. Gontard, et al., "Key developments in fluorinated heterocycles," Journal of Enzyme Inhibition and Medicinal Chemistry, 2022.

  • D. A. Nagib, et al., "Copper-Catalyzed, Directing Group-Assisted Fluorination of Arene and Heteroarene C–H Bonds," Journal of the American Chemical Society, 2011.

  • V. A. Petrov, Ed., "Fluorinated Heterocyclic Compounds: Synthesis, Chemistry, and Applications," Wiley, 2009.

  • S. K. Patra, et al., "Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs," Organic & Biomolecular Chemistry, 2023.

  • J. M. H. M. Reek, et al., "In-Depth Assessment of the Palladium-Catalyzed Fluorination of Five-Membered Heteroaryl Bromides," Organometallics, 2015.

  • MIT Libraries, "In-Depth Assessment of the Palladium-Catalyzed Fluorination of Five-Membered Heteroaryl Bromides," DSpace@MIT, 2015.

  • S. L. Buchwald, et al., "The Evolution of Pd0/PdII-Catalyzed Aromatic Fluorination," Accounts of Chemical Research, 2016.

  • G. Mlostoń, et al., "Synthesis of Fluorinated and Fluoroalkylated Heterocycles Containing at Least One Sulfur Atom via Cycloaddition Reactions," Materials, 2022.

  • C. R. J. Stephenson, et al., "Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis," Journal of the American Chemical Society, 2020.

  • D. L. Bryce, et al., "Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens," Chemistry, 2023.

  • S. R. Neufeldt, et al., "Triflate-Selective Suzuki Cross-Coupling of Chloro- and Bromoaryl Triflates Under Ligand-Free Conditions," The Journal of Organic Chemistry, 2023.

  • E. V. Mitroshina, et al., "Pd-cross-coupling of aryl triflates vs. undesired hydrolysis reaction," Tetrahedron, 2020.

Sources

Application Note & Protocol: Sonogashira Coupling of 2,4-Difluorophenyl Trifluoromethanesulfonate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The Sonogashira cross-coupling reaction is a fundamental tool in synthetic organic chemistry for the formation of carbon-carbon bonds, specifically between sp² and sp carbon centers.[1][2] This application note provides a comprehensive guide to the Sonogashira coupling of 2,4-Difluorophenyl trifluoromethanesulfonate with terminal alkynes. Aryl triflates, such as 2,4-Difluorophenyl trifluoromethanesulfonate, serve as highly effective electrophilic partners, often exhibiting reactivity comparable to or greater than aryl bromides, making them valuable substitutes for aryl halides.[1][3][4][5] The resulting 2,4-difluorophenyl-substituted alkynes are critical building blocks in the development of pharmaceuticals, agrochemicals, and advanced organic materials, where the fluorine atoms can significantly modulate properties like metabolic stability, binding affinity, and lipophilicity. This document details the underlying reaction mechanism, provides optimized reaction parameters, a step-by-step experimental protocol, and a troubleshooting guide for researchers and professionals in drug development.

Scientific Foundation: The Reaction Mechanism

The Sonogashira coupling proceeds through two interconnected, synergistic catalytic cycles: a primary palladium cycle and a copper co-catalyst cycle.[3][5][6] The use of a copper(I) salt, typically copper(I) iodide (CuI), is characteristic of the classical Sonogashira reaction, as it dramatically accelerates the reaction rate, allowing for mild conditions, often at room temperature.[1][7]

The Palladium Cycle:

  • Oxidative Addition: The cycle begins with the active Pd(0) catalyst, which undergoes oxidative addition into the carbon-oxygen bond of the 2,4-Difluorophenyl trifluoromethanesulfonate. This step forms a square planar Pd(II) complex. The high reactivity of the triflate group as a leaving group facilitates this key activation step.[1][4]

  • Transmetalation: A copper(I) acetylide, generated in the copper cycle, transfers its acetylide group to the Pd(II) complex. This step displaces the triflate group and forms a diorganopalladium(II) intermediate.[4][8]

  • Reductive Elimination: This final step involves the formation of the C(sp²)-C(sp) bond, yielding the desired 2,4-difluorophenyl-alkyne product and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.[6][9]

The Copper Cycle:

  • π-Alkyne Complex Formation: The copper(I) salt coordinates with the terminal alkyne. This coordination increases the acidity of the terminal proton.[3][9]

  • Deprotonation: In the presence of a mild amine base (e.g., triethylamine or diisopropylamine), the acidic proton is removed to form a crucial copper(I) acetylide intermediate.[9][10] This species is the active nucleophile for the transmetalation step in the palladium cycle.

The overall mechanism is visualized in the diagram below.

Sonogashira_Mechanism Sonogashira Catalytic Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd_complex Ar-Pd(II)(OTf)L₂ (Oxidative Addition Intermediate) pd0->pd_complex aryl_triflate Ar-OTf (2,4-Difluorophenyl triflate) product_complex Ar-Pd(II)(-C≡CR)L₂ pd_complex->product_complex Transmetalation product_complex->pd0 product Ar-C≡CR (Coupled Product) product_complex->product Reductive Elimination cu_alkyne Cu(I)-π-Alkyne Complex cu_acetylide Cu(I)-C≡CR (Copper Acetylide) cu_alkyne->cu_acetylide Deprotonation cu_acetylide->pd_complex To Transmetalation aryl_triflate->pd_complex Oxidative Addition alkyne H-C≡CR (Terminal Alkyne) alkyne->cu_alkyne base Base (e.g., Et₃N) base->cu_acetylide

Caption: The dual catalytic cycles of the Sonogashira reaction.

Experimental Protocol: A Step-by-Step Guide

This protocol outlines a general procedure for the coupling of 2,4-Difluorophenyl trifluoromethanesulfonate with a generic terminal alkyne, phenylacetylene. Adjustments to stoichiometry, temperature, and reaction time may be necessary for different alkyne substrates.

Materials and Reagents
Reagent/MaterialFormulaM.W.Amount (mmol)Eq.Notes
2,4-Difluorophenyl trifluoromethanesulfonateC₇H₃F₅O₃S262.161.01.0Substrate
PhenylacetyleneC₈H₆102.131.21.2Coupling Partner
PdCl₂(PPh₃)₂C₃₆H₃₀Cl₂P₂Pd701.900.030.03Palladium Catalyst
Copper(I) IodideCuI190.450.050.05Co-catalyst
Triethylamine (Et₃N)C₆H₁₅N101.193.03.0Base and Solvent
Tetrahydrofuran (THF)C₄H₈O72.11~5 mL-Anhydrous Solvent
Schlenk Flask / Reaction Tube----Must be oven-dried
Magnetic Stirrer & Stir Bar----
Inert Gas Supply (Argon or N₂)----For creating an inert atmosphere
Experimental Workflow Diagram

Workflow start Start: Oven-Dried Schlenk Flask setup Assemble Flask, Purge with Inert Gas start->setup add_solids Add PdCl₂(PPh₃)₂ and CuI setup->add_solids add_liquids Add Solvent (THF), Base (Et₃N), and Aryl Triflate add_solids->add_liquids add_alkyne Add Terminal Alkyne (Phenylacetylene) Dropwise add_liquids->add_alkyne react Stir at Room Temp. Monitor by TLC/GC-MS add_alkyne->react workup Quench Reaction, Perform Liquid-Liquid Extraction react->workup purify Dry Organic Layer, Concentrate, and Purify (Column Chromatography) workup->purify analyze Characterize Pure Product (NMR, MS, etc.) purify->analyze end End: Isolated Product analyze->end

Caption: Step-by-step experimental workflow for the Sonogashira coupling.

Detailed Procedure
  • Reaction Setup: Place an oven-dried Schlenk flask containing a magnetic stir bar under an inert atmosphere of Argon or Nitrogen. This is critical to prevent the deactivation of the Pd(0) catalyst.[11]

  • Reagent Addition: To the flask, add the palladium catalyst, PdCl₂(PPh₃)₂ (0.03 mmol), and copper(I) iodide (0.05 mmol).

  • Solvent and Base: Introduce anhydrous THF (~3 mL) and triethylamine (3.0 mmol) via syringe. Stir the mixture for 5-10 minutes. The solution should be a yellowish suspension.

  • Substrate Addition: Add the 2,4-Difluorophenyl trifluoromethanesulfonate (1.0 mmol) to the reaction mixture.

  • Alkyne Addition: Add the terminal alkyne, phenylacetylene (1.2 mmol), dropwise to the stirring mixture using a syringe.[9]

  • Reaction Monitoring: Allow the reaction to stir at room temperature. The progress can be monitored by taking small aliquots and analyzing them via Thin-Layer Chromatography (TLC) or GC-MS, checking for the consumption of the aryl triflate starting material. Reaction times can vary from 1 to 24 hours.[9]

  • Work-up: Once the reaction is complete, dilute the mixture with ethyl acetate or diethyl ether (~20 mL). Filter the mixture through a short pad of Celite® to remove insoluble salts and catalyst residues.[4][12] Transfer the filtrate to a separatory funnel.

  • Extraction: Wash the organic layer sequentially with a saturated aqueous solution of NH₄Cl (2 x 15 mL) to remove the copper catalyst, followed by brine (1 x 15 mL).[4][9]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to afford the pure coupled product.[4][12]

Key Parameters and Optimization Insights

The success of the Sonogashira coupling is highly dependent on the careful selection of several key parameters.

  • Palladium Catalyst: While PdCl₂(PPh₃)₂ is robust, other catalysts like Pd(PPh₃)₄ can be used. The choice of phosphine ligands is crucial; electron-rich and bulky ligands can increase the rate of oxidative addition and improve catalyst turnover.[5]

  • Copper Co-catalyst: The presence of CuI is vital for the classical, mild-condition reaction. However, its absence can prevent the common side reaction of alkyne homocoupling (Glaser coupling).[1][3] For substrates prone to this side reaction, a "copper-free" Sonogashira protocol may be advantageous, though this often requires stronger bases or higher temperatures.[5]

  • Base: An amine base like triethylamine or diisopropylamine is typically used. It must be sufficiently strong to deprotonate the terminal alkyne but not so strong as to cause unwanted side reactions. The base also serves to neutralize the triflic acid byproduct formed during the reaction.[1][13]

  • Solvent: Aprotic solvents like THF, DMF, or acetonitrile are commonly used. The choice of solvent can influence catalyst solubility and reaction rate. For some protocols, the amine base itself can be used as the solvent.[1]

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
No or Low Conversion 1. Inactive catalyst (oxidized Pd).2. Insufficiently pure reagents or wet solvent.3. Reaction temperature is too low.1. Ensure a strictly inert atmosphere; use fresh catalyst.2. Use anhydrous solvents and freshly distilled reagents.3. Gently warm the reaction (e.g., to 40-60 °C).
Significant Alkyne Homocoupling (Glaser Product) 1. Presence of oxygen.2. High concentration of copper catalyst.1. Thoroughly degas solvents and maintain a robust inert atmosphere.2. Reduce the loading of CuI or switch to a copper-free protocol.
Formation of Complex Mixture/Byproducts 1. Reaction temperature is too high.2. Extended reaction time leading to decomposition.1. Run the reaction at room temperature if possible.2. Monitor the reaction closely by TLC/GC-MS and stop it upon completion.
Difficulty in Product Purification 1. Residual metal catalysts.2. Polar byproducts from the base.1. Ensure thorough work-up, including filtration through Celite and washing with NH₄Cl(aq).2. Wash the organic layer with water or dilute acid to remove excess amine base.

Safety Precautions

  • General: Handle all chemicals in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

  • Reagents: Palladium catalysts can be toxic and are expensive. Copper iodide is a mild irritant. Organic solvents like THF are flammable. Triethylamine has a strong, unpleasant odor and is corrosive.

  • Inert Atmosphere: When working with Schlenk lines, ensure proper training to avoid pressure imbalances.

Conclusion

The Sonogashira coupling of 2,4-Difluorophenyl trifluoromethanesulfonate offers a reliable and efficient method for synthesizing valuable fluorinated aryl-alkyne structures. By understanding the core mechanism and carefully controlling key reaction parameters such as catalyst choice, solvent, and base, researchers can achieve high yields and purity. The detailed protocol and troubleshooting guide provided herein serve as a robust starting point for scientists and professionals aiming to leverage this powerful transformation in their synthetic endeavors.

References

  • Sonogashira coupling. In: Wikipedia. Accessed January 18, 2026. [Link]

  • Sonogashira coupling. In: Golden. Accessed January 18, 2026. [Link]

  • Wang M, et al. Inverting Conventional Chemoselectivity in the Sonogashira Coupling Reaction of Polyhalogenated Aryl Triflates with TMS-Arylalkynes. ResearchGate. Published January 3, 2022. [Link]

  • Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. Organic & Biomolecular Chemistry. Published February 7, 2023. [Link]

  • Li Y, et al. Mechanistic Insights into the Copper-Cocatalyzed Sonogashira Cross-Coupling Reaction: Key Role of an Anion. Organometallics. Published February 23, 2017. [Link]

  • Shaikh A, et al. Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. MDPI. Published April 20, 2020. [Link]

  • Mechanistic Insights into the Copper-Cocatalyzed Sonogashira Cross-Coupling Reaction: Key Role of an Anion. ACS Publications. Accessed January 18, 2026. [Link]

  • Chinchilla R, Nájera C. The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews. Published April 20, 2007. [Link]

  • How can I easily remove a Pd-catalyst from my Sonogashira or Suzuki couplings?. ResearchGate. Published May 17, 2013. [Link]

  • Sonogashira Coupling. Royal Society of Chemistry. Accessed January 18, 2026. [Link]

  • Sonogashira Coupling. NROChemistry. Accessed January 18, 2026. [Link]

  • A General Palladium-Catalyzed Carbonylative Sonogashira Coupling of Aryl Triflates. Science of Synthesis. Accessed January 18, 2026. [Link]

  • Sonogashira Coupling. Chemistry LibreTexts. Updated August 5, 2024. [Link]

  • Sonogashira Coupling. Organic Chemistry Portal. Accessed January 18, 2026. [Link]

  • Site‐Selective Suzuki–Miyaura and Sonogashira Cross Coupling Reactions of the Bis(triflate) of 2,4′‐Bis(hydroxy)diphenyl Sulfone. PubMed Central. Accessed January 18, 2026. [Link]

  • Recent developments and trends in the iron- and cobalt-catalyzed Sonogashira reactions. Beilstein Journal of Organic Chemistry. Published March 3, 2022. [Link]

  • Tian ZY, et al. Sonogashira Reaction Using Arylsulfonium Salts as Cross-Coupling Partners. Organic Letters. Published October 5, 2017. [Link]

  • Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. KAUST Repository. Accessed January 18, 2026. [Link]

  • Sonogashira Reaction Using Arylsulfonium Salts as Cross-Coupling Partners. Organic-chemistry.org. Accessed January 18, 2026. [Link]

  • Transition-metal-free Sonogashira-type cross-coupling of alkynes with fluoroarenes. PubMed. Accessed January 18, 2026. [Link]

  • Sonogashira cross-coupling reaction. YouTube. Published February 14, 2020. [Link]

  • Palladium-catalyzed cross-coupling reaction of aryl trimethoxysilanes with terminal alkynes. ScienceDirect. Accessed January 18, 2026. [Link]

Sources

Application Notes & Protocols: Buchwald-Hartwig Amination with 2,4-Difluorophenyl Trifluoromethanesulfonate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of C-N Bond Formation

The palladium-catalyzed Buchwald-Hartwig amination stands as a cornerstone of modern organic synthesis, providing a powerful and versatile method for the construction of carbon-nitrogen (C-N) bonds.[1][2] This transformation has revolutionized synthetic approaches in fields ranging from pharmaceuticals and agrochemicals to materials science, where the arylamine motif is a ubiquitous structural feature.[3][4]

Historically, the synthesis of aryl amines was often hindered by harsh reaction conditions and limited substrate scope.[1] The development of the Buchwald-Hartwig reaction overcame many of these limitations, enabling the coupling of a vast array of amines with aryl (pseudo)halides under relatively mild conditions.[1][4]

This guide focuses on the application of this methodology to aryl trifluoromethanesulfonates (triflates), specifically 2,4-Difluorophenyl trifluoromethanesulfonate . Aryl triflates, readily prepared from phenols, are highly effective electrophiles in cross-coupling reactions due to the excellent leaving group ability of the triflate anion. Their reactivity is generally comparable to that of aryl bromides, making them valuable and accessible alternatives to aryl halides.[5][6]

This document provides a comprehensive overview of the reaction mechanism, detailed experimental protocols, optimization strategies, and troubleshooting advice tailored for researchers, scientists, and drug development professionals aiming to successfully employ this critical transformation.

Mechanistic Foundations and Key Parameter Analysis

A deep understanding of the reaction mechanism is paramount for rational optimization and troubleshooting. The Buchwald-Hartwig amination proceeds via a catalytic cycle involving a palladium center that shuttles between the Pd(0) and Pd(II) oxidation states.[1][5]

The Catalytic Cycle:

  • Reductive Elimination & Catalyst Activation: The cycle begins with an active L-Pd(0) species. This is often generated in situ from a Pd(II) precatalyst which is reduced by an amine or phosphine ligand, or more efficiently, from a well-defined Pd(0) pre-catalyst that activates upon exposure to the base.[5]

  • Oxidative Addition: The electron-rich Pd(0) complex undergoes oxidative addition into the carbon-oxygen bond of the aryl triflate, forming a Pd(II)-aryl complex.[1][7] This is often the rate-determining step.

  • Ligand Exchange & Deprotonation: The amine substrate coordinates to the Pd(II) center. Subsequently, a base removes a proton from the coordinated amine, forming a palladium-amido complex.[7][8][9]

  • Reductive Elimination: The final step is the reductive elimination from the Pd(II)-amido complex, which forms the desired C-N bond and regenerates the active L-Pd(0) catalyst, allowing the cycle to continue.[5][7]

Buchwald_Hartwig_Cycle pd0 L-Pd(0) ox_add Oxidative Addition pd0->ox_add Ar-OTf pd_aryl L-Pd(II)(Ar)(OTf) ox_add->pd_aryl amine_coord + Amine (R₂NH) - OTf⁻ pd_aryl->amine_coord pd_amine [L-Pd(II)(Ar)(NHR₂)]⁺ amine_coord->pd_amine deprotonation + Base - [Base-H]⁺ pd_amine->deprotonation pd_amido L-Pd(II)(Ar)(NR₂) deprotonation->pd_amido red_elim Reductive Elimination pd_amido->red_elim Product (Ar-NR₂) red_elim->pd0

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Causality Behind Experimental Choices

The success of the Buchwald-Hartwig amination is critically dependent on the judicious selection of four key components:

  • Palladium Source: While simple salts like Pd(OAc)₂ or Pd₂(dba)₃ are common, their reduction to the active Pd(0) species can be unreliable.[10] The use of well-defined, air-stable pre-catalysts (e.g., G3 or G4 palladacycles) is highly recommended. These pre-catalysts rapidly and cleanly generate the active L-Pd(0) species under the reaction conditions, leading to more reproducible results.[5]

  • Ligand: The ligand is arguably the most critical component. Bulky and electron-rich phosphine ligands are essential for stabilizing the palladium center and facilitating both the oxidative addition and the final reductive elimination steps.[11][12]

    • Biaryl Monophosphines (e.g., XPhos, SPhos, JohnPhos): These are often the ligands of choice for aryl triflates, demonstrating broad substrate scope and high catalytic activity.[6][11] Their steric bulk promotes the reductive elimination step.

    • Bidentate Phosphines (e.g., BINAP, DPPF): These were among the first effective ligands developed and remain useful, particularly for preventing β-hydride elimination in couplings with primary aliphatic amines.[1][13]

  • Base: The base plays a crucial role in the deprotonation of the amine, which is necessary to form the key palladium-amido intermediate.[7][8][9]

    • Strong, non-nucleophilic bases are typically required. Sodium tert-butoxide (NaOt-Bu) is the most common and effective base for a wide range of substrates.

    • Weaker inorganic bases like K₂CO₃ or Cs₂CO₃ can be used, especially for more acidic N-H bonds (e.g., in amides or anilines) or with base-sensitive functional groups, but may require higher temperatures or longer reaction times.[7][14]

  • Solvent: The solvent must solubilize the reactants and catalyst system while remaining inert.

    • Aprotic, non-polar, or weakly polar solvents are preferred. Toluene, 1,4-dioxane, and THF are the most commonly used solvents.[5][15]

    • Chlorinated solvents, acetonitrile, and pyridine should be avoided as they can coordinate to the palladium center and inhibit catalysis.[5] The choice of solvent can also be critical when byproducts might inhibit the reaction; for instance, using toluene can help precipitate iodide salts that might otherwise be inhibitory.[16]

Experimental Protocol: Amination of 2,4-Difluorophenyl Trifluoromethanesulfonate with Morpholine

This protocol provides a reliable starting point for the coupling of 2,4-Difluorophenyl trifluoromethanesulfonate with a representative secondary amine, morpholine.

Materials and Reagents
  • 2,4-Difluorophenyl trifluoromethanesulfonate (1.0 equiv)

  • Morpholine (1.2-1.5 equiv)

  • Sodium tert-butoxide (NaOt-Bu) (1.4-2.0 equiv)

  • Palladium(II) Acetate (Pd(OAc)₂) (0.01-0.05 equiv)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.01-0.05 equiv)

  • Anhydrous Toluene (degassed)

  • Ethyl acetate (for work-up)

  • Brine (for work-up)

  • Anhydrous Magnesium Sulfate or Sodium Sulfate

  • Silica Gel (for chromatography)

Equipment
  • Oven-dried Schlenk flask or reaction vial with a magnetic stir bar

  • Septa and needles

  • Nitrogen or Argon gas line with a manifold

  • Magnetic stirrer hotplate with an oil bath

  • Standard laboratory glassware for work-up and purification

Experimental_Workflow start Start: Oven-Dried Schlenk Flask charge_solids Charge Flask with Solids: - Aryl Triflate - NaOtBu - Pd(OAc)₂ / XPhos start->charge_solids inert_atm Evacuate and Backfill with N₂/Ar (3x) charge_solids->inert_atm add_liquids Add via Syringe: - Anhydrous Toluene - Morpholine inert_atm->add_liquids react Heat to 80-110 °C (Stir for 2-24h) add_liquids->react monitor Monitor by TLC/GC-MS react->monitor workup Work-up: 1. Cool to RT 2. Quench (H₂O) 3. Extract (EtOAc) 4. Wash (Brine) 5. Dry (Na₂SO₄) monitor->workup Upon Completion purify Purification: Flash Column Chromatography workup->purify end End: Isolated Product purify->end

Caption: Standard experimental workflow for the Buchwald-Hartwig amination.

Step-by-Step Procedure

Note: All operations should be performed under an inert atmosphere (Nitrogen or Argon) using standard Schlenk techniques to prevent catalyst deactivation.

  • Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add 2,4-Difluorophenyl trifluoromethanesulfonate (e.g., 1.0 mmol, 292 mg), Sodium tert-butoxide (1.4 mmol, 135 mg), Pd(OAc)₂ (0.02 mmol, 4.5 mg), and XPhos (0.04 mmol, 19 mg).

  • Inert Atmosphere: Seal the flask with a rubber septum, and then evacuate and backfill with nitrogen gas. Repeat this cycle three times.

  • Solvent and Reagent Addition: Through the septum, add degassed anhydrous toluene (5 mL) via syringe, followed by morpholine (1.2 mmol, 105 µL).

  • Reaction: Place the sealed flask in a preheated oil bath at 100 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 2-12 hours.

  • Work-up: Once the starting material is consumed, remove the flask from the oil bath and allow it to cool to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL) and carefully quench with water (10 mL).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Washing and Drying: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired N-(2,4-difluorophenyl)morpholine.

Data Presentation and Optimization Parameters

The following table summarizes recommended starting conditions and illustrates how variables can be adjusted for optimization. Yields are representative and will vary based on the specific amine and precise reaction conditions.

EntryPalladium Source (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Typical Yield (%)Notes
1Pd(OAc)₂ (2)XPhos (4)NaOt-Bu (1.4)Toluene100>90A robust, general-purpose system for secondary amines.[6]
2Pd₂(dba)₃ (1)JohnPhos (2.5)NaOt-Bu (1.4)Dioxane110>85JohnPhos is an excellent alternative ligand. Dioxane can sometimes improve solubility.
3G3-XPhos (2)---NaOt-Bu (1.4)Toluene80>95Pre-catalyst allows for lower temperatures and often cleaner reactions.
4Pd(OAc)₂ (2)BrettPhos (4)K₂CO₃ (2.0)t-BuOH11070-85Conditions suitable for primary amines or base-sensitive substrates.
5Pd(OAc)₂ (2)BINAP (3)Cs₂CO₃ (2.0)Toluene11065-80Classic conditions; BINAP can be effective but may require higher catalyst loading.[1]

Troubleshooting Common Issues

Even with optimized protocols, challenges can arise. Below is a guide to diagnosing and solving common problems.

IssuePotential Cause(s)Recommended Solution(s)
Low or No Conversion Inactive Catalyst: Oxygen or moisture contamination; poor quality Pd source.Ensure rigorous inert atmosphere technique. Use a high-purity, recently purchased catalyst or switch to a more robust pre-catalyst.
Incorrect Base/Solvent: Base is too weak; solvent is coordinating to Pd.Switch to a stronger base like NaOt-Bu.[8] Ensure the solvent is non-coordinating (e.g., Toluene, THF, Dioxane).[5][10]
Low Reaction Temperature: Insufficient energy for oxidative addition.Increase the reaction temperature in 10-20 °C increments.
Formation of Side Products Hydrodehalogenation (Aryl-H formation): Presence of water; competitive pathway.Rigorously dry all reagents and solvents. A different ligand/base combination may disfavor this pathway.
Biaryl Formation (Ar-Ar): Homocoupling of the aryl triflate.This can occur at high temperatures or with certain catalyst systems. Try lowering the temperature or screening different ligands.[17]
β-Hydride Elimination (with primary amines): Forms hydrodehalogenated arene and an imine.Use a bidentate ligand like BINAP or a very bulky monodentate ligand designed to suppress this pathway.[1][13]
Inconsistent Results Variable Catalyst Activity: Inconsistent in situ formation of Pd(0) from Pd(II) sources.Switch to a well-defined pre-catalyst for more reproducible generation of the active species.[10]
Reagent Purity: Impurities in the amine or aryl triflate can poison the catalyst.Purify starting materials before use (e.g., distillation of amine, recrystallization of solid).

Conclusion

The Buchwald-Hartwig amination of 2,4-Difluorophenyl trifluoromethanesulfonate is a highly efficient and reliable method for synthesizing valuable fluorinated arylamine building blocks. Success hinges on a rational understanding of the catalytic cycle and the careful selection of the palladium source, ligand, base, and solvent. By employing robust pre-catalysts, bulky monophosphine ligands like XPhos, and rigorous inert atmosphere techniques, researchers can achieve high yields and reproducible results. The protocols and troubleshooting guide presented herein serve as a comprehensive resource for the practical application of this essential cross-coupling reaction in both academic and industrial research settings.

References

  • J&K Scientific LLC. (2021, February 23). Buchwald-Hartwig Cross-Coupling. [Link]

  • Dorel, R., & Echavarren, A. M. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(48), 17118–17129. [Link]

  • Wikipedia. (2023, November 29). Buchwald–Hartwig amination. [Link]

  • Dorel, R., & Echavarren, A. M. (2019). The Buchwald–Hartwig Amination After 25 Years. University of Groningen Research Portal. [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Reagent Guides. [Link]

  • Vechý, T., et al. (2014). Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry, 79(24), 11961-11969. [Link]

  • Vechý, T., et al. (2014). Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry. [Link]

  • Garg, N. K., et al. (n.d.). Green Solvent Selection for Acyl Buchwald-Hartwig Cross-Coupling of Amides (Transamidation). ChemRxiv. [Link]

  • Vechý, T., et al. (2014). Role of the base in Buchwald-Hartwig amination. PubMed. [Link]

  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. [Link]

  • Nolan, S. P., et al. (2024). Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)NHC Catalysts. ResearchGate. [Link]

  • The Organic Chemistry Tutor. (2025, April 3). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! [Video]. YouTube. [Link] (Note: A placeholder URL is used as the original may not be stable. The content reflects the transcript.)

  • C. J. A. Daley & R. G. Lalevée. (2019). Solvent effects in palladium catalysed cross-coupling reactions. Green Chemistry, 21, 2104-2134. [Link]

  • Vechý, T., et al. (2014). The Role of the Base in Buchwald-Hartwig Amination. ResearchGate. [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]

  • Wolfe, J. P., & Buchwald, S. L. (2000). Simple, Efficient Catalyst System for the Palladium-Catalyzed Amination of Aryl Chlorides, Bromides, and Triflates. The Journal of Organic Chemistry, 65(4), 1144–1157. [Link]

  • NROChemistry. (n.d.). Buchwald-Hartwig Coupling: Mechanism & Examples. [Link]

  • Reddit. (2018, September 6). Help troubleshooting a Buchwald-Hartwig amination? r/chemistry. [Link]

  • Daley, C. J. A., & Lalevée, R. G. (2019). Solvent effects in palladium catalysed cross-coupling reactions. ResearchGate. [Link]

  • Chemistry Stack Exchange. (2022, May 22). Buchwald-Hartwig coupling troubleshooting. [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Specific Solvent Issues with Buchwald-Hartwig Amination. [Link]

  • Lipshutz, B. H., et al. (2024). Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions. National Institutes of Health. [Link]

  • Li, X. (n.d.). The Asymmetric Buchwald–Hartwig Amination Reaction. ChemCatChem. [Link]

  • Zhang, W., et al. (2007). Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates. Molecules, 12(5), 1056-1064. [Link]

  • Spokoyny, A. M., et al. (2018). Buchwald-Hartwig Amination Using Pd(I) Dimer Precatalysts Supported by Biaryl Phosphine Ligands. Dalton Transactions. [Link]

Sources

Application Note: 2,4-Difluorophenyl Trifluoromethanesulfonate as a Strategic Building Block for Active Pharmaceutical Ingredients (APIs)

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry, imparting profound effects on metabolic stability, binding affinity, and bioavailability.[1][2] The 2,4-difluorophenyl motif, in particular, is a privileged structure found in numerous pharmaceuticals. This guide provides an in-depth analysis of 2,4-Difluorophenyl trifluoromethanesulfonate (2,4-DFP-OTf), a highly versatile and reactive building block for introducing this key pharmacophore. We will explore its reactivity, provide mechanistic insights into its application in cornerstone cross-coupling reactions, and furnish detailed, field-proven protocols for its use in the synthesis of complex organic molecules relevant to drug discovery.

Introduction: The Value Proposition of Fluorination and the Triflate Advantage

Approximately 25-30% of all pharmaceuticals currently in clinical use contain at least one fluorine atom, a testament to the element's transformative impact on drug design.[1] Fluorine's high electronegativity and small van der Waals radius allow it to serve as a "super-hydrogen," subtly modulating electronic properties and pKa without introducing significant steric bulk.[3] The 2,4-difluorophenyl group, specifically, can enhance metabolic stability by blocking sites of oxidative metabolism and improve binding interactions through favorable electrostatic or dipole interactions.

While aryl halides have traditionally been the workhorses for installing aromatic moieties, aryl trifluoromethanesulfonates (triflates) have emerged as superior alternatives in many contexts. The triflate group (–OTf) is one of the most effective leaving groups in organic chemistry, a property derived from the extreme stability of the trifluoromethanesulfonate anion. This high reactivity profile often allows for:

  • Milder Reaction Conditions: Catalytic cycles can proceed at lower temperatures, preserving sensitive functional groups elsewhere in the molecule.[4]

  • Faster Reaction Kinetics: The oxidative addition step in palladium-catalyzed reactions is often more facile with triflates compared to chlorides or even bromides.[5]

  • Broader Substrate Scope: The use of triflates can enable couplings that are sluggish or ineffective with less reactive aryl halides.[6][7]

2,4-Difluorophenyl trifluoromethanesulfonate combines the benefits of the 2,4-difluorophenyl pharmacophore with the exceptional reactivity of the triflate leaving group, making it an indispensable tool for API synthesis.

Synthesis and Physicochemical Properties

2,4-Difluorophenyl trifluoromethanesulfonate is readily prepared from commercially available 2,4-difluorophenol. The most common method involves the reaction of the phenol with trifluoromethanesulfonic anhydride (Tf₂O) in the presence of a non-nucleophilic base, such as pyridine or triethylamine, in an aprotic solvent like dichloromethane (DCM).

Key Properties:

Property Value
Molecular Formula C₇H₃F₅O₃S
Molecular Weight 262.16 g/mol
Appearance Typically a colorless to pale yellow liquid
Reactivity Highly reactive towards transition metal-catalyzed cross-coupling

| Stability | Stable under standard storage conditions but sensitive to hydrolysis |

Core Reactivity: Palladium-Catalyzed Cross-Coupling Reactions

2,4-DFP-OTf is an exemplary substrate for a wide array of palladium-catalyzed cross-coupling reactions, which are fundamental for C-C and C-Heteroatom bond formation in API synthesis.[8][9]

Mechanistic Overview

The general catalytic cycle for these reactions, exemplified by the Suzuki-Miyaura coupling, is a well-established paradigm in organic chemistry.[10] The superior reactivity of the triflate leaving group is critical in the first and often rate-determining step: oxidative addition.

Palladium_Catalytic_Cycle Pd0 Pd(0)L_n (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII_Complex Ar-Pd(II)L_n(OTf) (Oxidative Addition Complex) OxAdd->PdII_Complex Transmetal Transmetalation PdII_Complex->Transmetal PdII_Coupling Ar-Pd(II)L_n(R) (Transmetalation Complex) Transmetal->PdII_Coupling ReductElim Reductive Elimination PdII_Coupling->ReductElim ReductElim->Pd0 Catalyst Regeneration Product Ar-R (Coupled Product) ReductElim->Product ArOTf 2,4-F₂-Ph-OTf ArOTf->OxAdd BoronicAcid R-B(OR)₂ BoronicAcid->Transmetal

Figure 1: Generalized Pd-Catalytic Cycle for Suzuki Coupling.
Suzuki-Miyaura Coupling (C-C Bond Formation)

The Suzuki-Miyaura reaction is one of the most powerful and widely used methods for constructing biaryl scaffolds. Using 2,4-DFP-OTf with various aryl or heteroaryl boronic acids or esters allows for the efficient synthesis of complex 2,4-difluorobiphenyl derivatives.[6]

Causality in Protocol Design:

  • Catalyst System: A combination of a palladium source like Pd(OAc)₂ or Pd₂(dba)₃ and a phosphine ligand is standard. For electron-rich triflates, bulky, electron-rich phosphine ligands like tricyclohexylphosphine (PCy₃) or tri-tert-butylphosphine (P(t-Bu)₃) are often chosen to promote the reductive elimination step and stabilize the active Pd(0) species.[4]

  • Base: A base is required to activate the boronic acid for transmetalation. Inorganic bases like K₃PO₄ or Cs₂CO₃ are common choices, as their solubility and basicity can be tuned to the specific substrate and solvent system.

  • Solvent: Anhydrous, polar aprotic solvents such as 1,4-dioxane, toluene, or DME are typically used to ensure solubility of all components and prevent unwanted side reactions like triflate hydrolysis.[11]

Buchwald-Hartwig Amination (C-N Bond Formation)

The formation of aryl-amine bonds is critical for a vast number of APIs. The Buchwald-Hartwig amination provides a direct route to these structures from aryl electrophiles.[12][13] 2,4-DFP-OTf readily couples with a wide range of primary and secondary amines, anilines, and other nitrogen nucleophiles.[14]

Causality in Protocol Design:

  • Catalyst System: This reaction is highly dependent on the ligand. Bidentate phosphine ligands like BINAP and DPPF were early breakthroughs, while modern, sterically hindered biarylphosphine ligands (e.g., XPhos, SPhos) developed by the Buchwald group offer superior reactivity, especially for challenging substrates or less reactive amines.[12][13]

  • Base: A strong, non-nucleophilic base is essential. Sodium or lithium bis(trimethylsilyl)amide (NaHMDS or LiHMDS) and sodium tert-butoxide (NaOtBu) are frequently used to deprotonate the amine nucleophile without competing in the coupling reaction.

  • Inert Atmosphere: The Pd(0) catalyst and many of the phosphine ligands are sensitive to oxygen. Therefore, these reactions must be conducted under an inert atmosphere (e.g., Argon or Nitrogen).

Application Spotlight: Synthesis of Diflunisal Intermediate

Diflunisal is a non-steroidal anti-inflammatory drug (NSAID) whose structure is 5-(2,4-difluorophenyl)salicylic acid. Its synthesis provides a practical example of forming a key C-C bond to a 2,4-difluorophenyl ring. While some industrial syntheses may start from 2,4-difluorobiphenyl, a laboratory-scale synthesis could advantageously use a Suzuki coupling with a protected salicylic acid derivative and a 2,4-difluorophenyl source.[15] Using 2,4-DFP-OTf would be a highly efficient way to construct the central biaryl bond.

Detailed Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Aryl triflates, palladium catalysts, and phosphine ligands can be toxic and/or irritants. Reactions should be conducted under an inert atmosphere.

Protocol 1: Suzuki-Miyaura Coupling of 2,4-DFP-OTf with 4-Methoxyphenylboronic Acid

Experimental_Workflow Start Start: Assemble Glassware Inert Dry Glassware & Purge with Argon/Nitrogen Start->Inert Reagents Charge Flask with: - 2,4-DFP-OTf - Boronic Acid - Base (K₃PO₄) - Catalyst & Ligand Inert->Reagents Solvent Add Anhydrous Solvent (e.g., 1,4-Dioxane) Reagents->Solvent Reaction Heat to Reaction Temp (e.g., 80-100 °C) Monitor by TLC/LC-MS Solvent->Reaction Workup Cool to RT Quench (e.g., with H₂O) Extract with Organic Solvent Reaction->Workup Purify Dry Organic Layer (e.g., MgSO₄) Concentrate in vacuo Purify via Flash Chromatography Workup->Purify Analyze Characterize Product (NMR, MS, etc.) Purify->Analyze End End: Pure Product Analyze->End

Figure 2: General Workflow for a Cross-Coupling Experiment.

Materials:

Reagent M.W. Amount Moles Eq.
2,4-Difluorophenyl triflate 262.16 262 mg 1.0 1.0
4-Methoxyphenylboronic acid 151.96 182 mg 1.2 1.2
Pd(OAc)₂ 224.50 4.5 mg 0.02 0.02
Tricyclohexylphosphine (PCy₃) 280.49 11.2 mg 0.04 0.04
Potassium Phosphate (K₃PO₄) 212.27 425 mg 2.0 2.0

| 1,4-Dioxane (anhydrous) | - | 5 mL | - | - |

Procedure:

  • To a dry, oven-baked Schlenk flask equipped with a magnetic stir bar, add 2,4-difluorophenyl trifluoromethanesulfonate (1.0 mmol), 4-methoxyphenylboronic acid (1.2 mmol), potassium phosphate (2.0 mmol), palladium(II) acetate (0.02 mmol), and tricyclohexylphosphine (0.04 mmol).

  • Seal the flask with a septum. Evacuate and backfill the flask with argon three times to establish an inert atmosphere.

  • Using a syringe, add 5 mL of anhydrous 1,4-dioxane.

  • Place the flask in a preheated oil bath at 100 °C and stir vigorously for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete (disappearance of starting material), cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL).

  • Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 2,4-difluoro-4'-methoxy-1,1'-biphenyl.

Protocol 2: Buchwald-Hartwig Amination of 2,4-DFP-OTf with Morpholine

Materials:

Reagent M.W. Amount Moles Eq.
2,4-Difluorophenyl triflate 262.16 262 mg 1.0 1.0
Morpholine 87.12 105 µL 1.2 1.2
Pd₂(dba)₃ 915.72 9.2 mg 0.01 0.01
XPhos 476.65 19.1 mg 0.04 0.04
Sodium tert-butoxide (NaOtBu) 96.10 135 mg 1.4 1.4

| Toluene (anhydrous) | - | 5 mL | - | - |

Procedure:

  • In a glovebox, or using Schlenk technique, add sodium tert-butoxide (1.4 mmol), Pd₂(dba)₃ (0.01 mmol), and XPhos (0.04 mmol) to a dry Schlenk flask with a stir bar.

  • Seal the flask, remove from the glovebox (if used), and establish an inert atmosphere by evacuating and backfilling with argon.

  • Add anhydrous toluene (5 mL), followed by 2,4-difluorophenyl trifluoromethanesulfonate (1.0 mmol) and morpholine (1.2 mmol) via syringe.

  • Place the flask in a preheated oil bath at 100 °C and stir for 6-18 hours. Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature.

  • Quench the reaction by carefully adding saturated aqueous ammonium chloride solution (10 mL).

  • Dilute with ethyl acetate (20 mL) and separate the layers. Extract the aqueous phase with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude residue by flash column chromatography to afford the desired 4-(2,4-difluorophenyl)morpholine.

Conclusion

2,4-Difluorophenyl trifluoromethanesulfonate is a powerful and versatile building block that streamlines the synthesis of APIs containing the valuable 2,4-difluorophenyl moiety. Its high reactivity, enabled by the excellent triflate leaving group, facilitates robust and high-yielding cross-coupling reactions under conditions that are often milder than those required for traditional aryl halides. The protocols provided herein for Suzuki-Miyaura and Buchwald-Hartwig couplings serve as a validated starting point for researchers and drug development professionals aiming to leverage this key reagent in the construction of novel and complex molecular architectures.

References

  • Melnykov, K. P. (2024). Fluorinated building blocks in drug design: new pathways and targets. Expert Opinion on Drug Discovery. [Source: 2, 3]
  • Goti, G. et al. (2024). The Future of Precision Medicine: Exploring Fluorinated Building Blocks for Targeted Drug Design.
  • Hagmann, W. K. (2008). The Many Roles of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 51(15), 4359–4369.
  • Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359. [Source: 27]
  • Zheng, J. et al. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Molecules, 27(23), 8447. [Source: 43]
  • COSyS. (n.d.). Palladium Cross-Coupling.
  • Littke, A. F., Dai, C., & Fu, G. C. (2000). Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions. Journal of the American Chemical Society, 122(17), 4020–4028. [Source: 16]
  • Fors, B. P., & Buchwald, S. L. (2011). Palladium-catalyzed cross-coupling of aryl chlorides and triflates with sodium cyanate: A practical synthesis of unsymmetrical ureas. The Journal of Organic Chemistry, 76(8), 2843-2848. [Source: 10]
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • Hartwig, J. F. (2010). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research, 43(8), 1104-1114.
  • Wikipedia contributors. (2023, December 29). Buchwald–Hartwig amination. In Wikipedia, The Free Encyclopedia. [Source: 17]
  • Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination.
  • Baig, R. B. N., & Varma, R. S. (2012). Alternative energy input: mechanochemical, microwave and ultrasound-assisted organic synthesis. Chemical Society Reviews, 41(4), 1559-1584.
  • Magano, J., & Dunetz, J. R. (2012). Large-Scale Applications of Transition Metal-Catalyzed Couplings for the Synthesis of Pharmaceuticals. Chemical Reviews, 111(3), 2177–2250.
  • Corbet, J.-P., & Mignani, G. (2006). Selected Patented Cross-Coupling Reaction Technologies. Chemical Reviews, 106(7), 2651–2710.
  • U.S. Patent No. 5,142,093. (1992). Process for the preparation of 4-(2,4-difluorophenyl)
  • Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009–3066.
  • de Meijere, A., & Diederich, F. (Eds.). (2004). Metal-Catalyzed Cross-Coupling Reactions. Wiley-VCH.
  • Jana, R., Pathak, T. P., & Sigman, M. S. (2011). Advances in Transition Metal (Pd,Ni,Fe)-Catalyzed Cross-Coupling Reactions Using Alkyl-organometallics. Chemical Reviews, 111(3), 1417–1492.
  • Torborg, C., & Beller, M. (2009). Recent Applications of Palladium-Catalyzed Coupling Reactions in the Pharmaceutical, Agrochemical, and Fine Chemical Industries.
  • Barrios-Landeros, F., & Hartwig, J. F. (2007). Distinct Mechanisms for C-O Bond-Forming Reductive Elimination from T- and Y-Shaped Palladium(II) Complexes. Journal of the American Chemical Society, 129(20), 6519-6531.
  • Yin, J., & Buchwald, S. L. (2002). Pd-Catalyzed Intermolecular Amidation of Aryl Halides: The Discovery that Xantphos Can Be a General Ligand for C-N Cross-Coupling Reactions. Journal of the American Chemical Society, 124(21), 6043–6048.
  • Shekhar, S., Ryberg, P., Hartwig, J. F., & Mathew, J. S. (2006). Re-evaluation of the mechanism of the Ullmann reaction. Journal of the American Chemical Society, 128(10), 3584–3591.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Reactions with 2,4-Difluorophenyl Trifluoromethanesulfonate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This guide is specifically tailored for researchers, scientists, and drug development professionals working with 2,4-Difluorophenyl trifluoromethanesulfonate. Aryl triflates are valuable electrophiles in cross-coupling due to their ready synthesis from phenols, but their reactivity profile, particularly with electron-deficient systems, presents unique challenges compared to traditional aryl halides.[1][2][3] This resource provides in-depth, experience-driven answers to common troubleshooting issues and frequently asked questions to help you optimize your reaction conditions and achieve high-yield, reproducible results.

Troubleshooting Guide

This section addresses specific problems you might encounter during your experiments. The answers are designed to not only provide a solution but also to explain the underlying chemical principles.

❓ Question 1: I am observing very low or no conversion of my 2,4-Difluorophenyl trifluoromethanesulfonate. What are the likely causes and how can I fix this?

💡 Answer:

Low to no conversion in the Suzuki coupling of an aryl triflate is a common issue that typically points to a problem in the catalytic cycle, most often the initial oxidative addition step.[4] The Carbon-Oxygen bond in an aryl triflate is strong, and its activation is often the rate-limiting step, especially with an electron-deficient ring like 2,4-difluorophenyl.[1]

Here is a systematic approach to troubleshoot this issue:

  • Evaluate Your Catalyst System: The choice of ligand is paramount. Standard ligands like triphenylphosphine (PPh₃) are often insufficient for activating the C–OTf bond.[3]

    • The "Why": Oxidative addition of Pd(0) into the C–OTf bond is facilitated by ligands that are both electron-rich and sterically bulky. Electron-richness increases the electron density on the palladium center, making it more nucleophilic and reactive towards the electrophilic triflate. Bulkiness promotes the formation of a highly reactive, monoligated Pd(0) species, which is the active catalyst.[5][6]

    • Solution: Switch to a more specialized ligand. Buchwald's biaryl phosphine ligands (e.g., XPhos, SPhos) or other bulky, electron-rich phosphines like P(t-Bu)₃ are excellent choices for this transformation.[7] Using a pre-formed palladium precatalyst (e.g., XPhos Pd G3) can also ensure the efficient generation of the active Pd(0) species and improve consistency.

  • Check Your Base: The base plays a crucial role in the transmetalation step, where the organic group is transferred from the boronic acid to the palladium center.[2][8]

    • The "Why": The base activates the boronic acid by forming a more nucleophilic boronate species.[2] If the base is too weak or insoluble, this step will be slow, stalling the catalytic cycle.

    • Solution: Ensure your base is strong enough and has adequate solubility. Potassium phosphate (K₃PO₄) is often more effective than potassium carbonate (K₂CO₃) for challenging couplings.[9] Using a mixed solvent system, such as dioxane/water or toluene/water, can help solubilize inorganic bases.[4]

  • Increase Reaction Temperature: The activation energy for the oxidative addition of aryl triflates is higher than that for corresponding aryl bromides or iodides.[1]

    • Solution: Cautiously increase the reaction temperature. While many modern catalyst systems can operate at room temperature for simple substrates, challenging couplings often require heating, typically in the range of 80-110 °C.[4][10] Monitor for potential catalyst decomposition (see Question 3).

  • Ensure Reagent Quality: Degraded reagents are a frequent source of failure.

    • Solution: Use fresh, high-purity boronic acid. Boronic acids can undergo dehydration to form cyclic boroxines or protodeboronation (loss of the boron group), especially if stored improperly.[1] Ensure your solvent is anhydrous and deoxygenated, as oxygen can oxidize the active Pd(0) catalyst and water can participate in side reactions.[11]

❓ Question 2: My reaction mixture turns black and the reaction stalls. What causes my palladium catalyst to decompose, and how can I prevent it?

💡 Answer:

The formation of a black precipitate, commonly known as palladium black, is a clear sign of catalyst decomposition. This occurs when the Pd(0) species in the catalytic cycle agglomerates and precipitates out of solution, rendering it inactive.

  • Primary Cause - Insufficient Ligand Stabilization: The most common cause is that the phosphine ligand is not effectively stabilizing the Pd(0) intermediate.

    • The "Why": Bulky ligands, such as the Buchwald-type biarylphosphines, create a protective steric shield around the palladium atom.[6] This shield prevents individual palladium atoms from coming into contact and forming inactive clusters. Ligands with a small steric profile, like PPh₃, are less effective at this, especially at elevated temperatures.

    • Solution: Employ a bulky, electron-rich phosphine ligand as mentioned in the previous question (e.g., XPhos, SPhos, or t-BuXPhos). These ligands are specifically designed to prevent catalyst decomposition and maintain a high concentration of the active, monoligated catalyst in solution.[5]

  • Other Contributing Factors:

    • High Temperature: Excessive heat can accelerate decomposition pathways. Only increase the temperature if necessary and after optimizing the catalyst system.

    • Incorrect Ligand:Palladium Ratio: The optimal ratio is crucial. For many modern precatalysts, the ratio is fixed. If generating the catalyst in situ (e.g., from Pd₂(dba)₃ and a separate ligand), a ligand:Pd ratio of 1:1 to 2:1 is typical. Excess ligand can sometimes inhibit the reaction, while too little will fail to prevent decomposition.

    • Oxygen: Rigorous deoxygenation of the reaction mixture (e.g., by sparging with argon or nitrogen) is critical. Oxygen can oxidize the phosphine ligand to the corresponding phosphine oxide, which does not coordinate to palladium, leaving the metal center exposed.[11]

❓ Question 3: I am observing significant formation of 2,4-difluorophenol. What is causing the hydrolysis of my triflate starting material?

💡 Answer:

The presence of 2,4-difluorophenol indicates that your starting material, 2,4-Difluorophenyl trifluoromethanesulfonate, is undergoing hydrolysis. This is a common side reaction for aryl triflates, particularly under basic conditions.[3][11][12]

  • Primary Cause - Base-Mediated Hydrolysis: The base is often the primary culprit.

    • The "Why": The desired Suzuki coupling competes with an undesired nucleophilic attack on the sulfur atom of the triflate group by a base (like hydroxide) or water, which cleaves the S-O bond.[3][12] Stronger and more nucleophilic bases, or high concentrations of water, accelerate this process.[13]

    • Solution:

      • Switch to a Weaker/Less Nucleophilic Base: If you are using a strong base like NaOH or KOH, switch to a milder one. Potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are good alternatives. Potassium fluoride (KF) is also an excellent choice, particularly for base-sensitive substrates, and can often be used under anhydrous conditions.[2][11][14]

      • Minimize Water Content: While a small amount of water is often beneficial for solubilizing the base and facilitating transmetalation, excess water can promote hydrolysis.[14][15] Try reducing the amount of water in your solvent system (e.g., moving from 4:1 to 10:1 dioxane:water) or switching to a completely anhydrous system with a soluble base like KF.[11]

      • Lower the Temperature: Hydrolysis, like most reactions, is accelerated by heat. If your desired coupling can proceed efficiently at a lower temperature, this will help minimize the competing hydrolysis.

The key is to find conditions where the rate of the palladium-catalyzed cross-coupling is significantly faster than the rate of base-mediated hydrolysis.

Troubleshooting Workflow

Here is a logical workflow to diagnose and solve low-yield Suzuki reactions with your aryl triflate.

TroubleshootingWorkflow Start Low or No Yield Catalyst Is the Catalyst System Optimal? Start->Catalyst Base Is the Base Effective? Catalyst->Base No Sol_Ligand Action: Use Bulky, Electron-Rich Ligand (e.g., XPhos, SPhos). Use a Precatalyst (e.g., G3). Catalyst->Sol_Ligand Yes Conditions Are Reaction Conditions Correct? Base->Conditions No Sol_Base Action: Use a Stronger Base (e.g., K3PO4). Ensure Solubility (add water). Base->Sol_Base Yes SideReaction Are Side Reactions Occurring? Conditions->SideReaction No Sol_Temp Action: Increase Temperature (80-110°C). Ensure Rigorous Degassing. Conditions->Sol_Temp Yes Sol_Hydrolysis Identified: Triflate Hydrolysis Action: Use Weaker Base (KF, K2CO3). Reduce Water Content. SideReaction->Sol_Hydrolysis Yes (Phenol observed) Sol_Decomp Identified: Catalyst Decomposition Action: Use Bulky Ligand. Ensure Degassing. SideReaction->Sol_Decomp Yes (Pd Black observed)

Caption: A step-by-step workflow for troubleshooting low-yield Suzuki reactions.

Frequently Asked Questions (FAQs)

❓ Question 1: What is the best palladium catalyst system for coupling an electron-deficient aryl triflate like 2,4-Difluorophenyl trifluoromethanesulfonate?

💡 Answer: For challenging electrophiles like electron-deficient aryl triflates, the catalyst system is the most critical parameter. You should prioritize a system that readily forms a highly active, monoligated Pd(0) species.

  • Recommended Ligands: Bulky, electron-rich dialkylbiaryl phosphine ligands are the gold standard.[5]

    • XPhos: An excellent general-purpose ligand for C-O bond activation.

    • SPhos: Often shows enhanced reactivity for sterically hindered or electron-deficient substrates.

    • P(t-Bu)₃: A very electron-rich and effective, albeit air-sensitive, ligand.[7]

  • Recommended Palladium Source: While you can generate the catalyst in situ from a source like Pd₂(dba)₃ or Pd(OAc)₂, it is highly recommended to use a palladium precatalyst .

    • Why Precatalysts? Precatalysts are air- and moisture-stable Pd(II) complexes that contain the ligand in the correct ratio. They generate the active Pd(0) species cleanly and reproducibly in solution, avoiding issues with catalyst decomposition and inconsistent activation. Buchwald G3 or G4 precatalysts (e.g., XPhos Pd G3) are excellent choices.

Ligand FamilyKey CharacteristicsRecommended For
Buchwald Biarylphosphines Sterically bulky, electron-rich. Promote monoligation. High stability and activity.Primary choice for aryl triflates. Effective for a broad range of substrates, including electron-deficient and sterically hindered ones.
Bulky Alkylphosphines Very electron-rich, but often more air-sensitive.[7]Highly effective for activating C-Cl and C-OTf bonds. Can be useful when biarylphosphines are suboptimal.
N-Heterocyclic Carbenes (NHCs) Strong σ-donors. Form very stable Pd-complexes.Can be effective, but biarylphosphines are generally more versatile and the first choice for aryl triflate couplings.[16]

❓ Question 2: Which base and solvent combination is ideal for this reaction?

💡 Answer: The ideal base and solvent must work in concert to facilitate transmetalation without promoting side reactions.

  • Bases:

    • Potassium Phosphate (K₃PO₄): Often the most effective base for challenging couplings. It is strong enough to promote efficient boronate formation.

    • Potassium or Cesium Carbonate (K₂CO₃, Cs₂CO₃): Standard, reliable choices. Cesium carbonate's higher solubility can be advantageous.

    • Potassium Fluoride (KF): An excellent choice if triflate hydrolysis is a major issue. It is less basic but fluoride has a high affinity for boron, effectively facilitating transmetalation. Can be used in anhydrous conditions.[11][14]

  • Solvents:

    • Aprotic Ethers (Dioxane, THF, 2-MeTHF): These are the most common solvents. They have good solvating properties for the organic reagents and the catalyst complex. A small amount of water (e.g., 5-10% v/v) is typically added to dissolve the inorganic base.[4][17]

    • Aromatic Hydrocarbons (Toluene): Another excellent choice, particularly for reactions at higher temperatures due to its higher boiling point. Again, it is typically used with added water.

    • Polar Aprotic Solvents (DMF, Acetonitrile): Can be effective, especially for more polar substrates. Acetonitrile with KF has been shown to be effective for triflate-selective couplings.[14][15]

Recommended Starting Point: K₃PO₄ as the base in a Dioxane/Water (9:1) solvent system at 90-100 °C. If hydrolysis is observed, switch to KF in anhydrous Dioxane or Acetonitrile .

❓ Question 3: How critical is the quality of my boronic acid coupling partner?

💡 Answer: Extremely critical. The stability of the organoboron reagent is a common failure point in Suzuki reactions.[1]

  • Protodeboronation: This is the loss of the boronic acid group, which is replaced by a hydrogen atom. It is often promoted by excess base, water, and heat, especially with electron-rich or heteroaromatic boronic acids.

  • Boroxine Formation: Boronic acids can reversibly dehydrate to form cyclic trimers called boroxines. While boroxines are often competent coupling partners, the equilibrium can affect reaction kinetics and stoichiometry.

  • Best Practices:

    • Use High-Purity Reagents: Start with boronic acid from a reputable supplier.

    • Proper Storage: Store boronic acids in a desiccator, protected from light and moisture.

    • Use Freshly: Use the reagent as fresh as possible.

    • Consider Boronate Esters: If your boronic acid is particularly unstable, consider using a more robust boronate ester, such as a pinacol ester (Bpin). They are generally more stable to storage and reaction conditions.

The Suzuki-Miyaura Catalytic Cycle

Understanding the mechanism is key to rational optimization.

SuzukiCycle cluster_0 Pd0 Pd(0)L_n PdII_OTf R-Pd(II)L_n(OTf) Pd0->PdII_OTf Oxidative Addition PdII_R R-Pd(II)L_n-R' PdII_OTf->PdII_R Transmetalation PdII_R->Pd0 Reductive Elimination Product R-R' PdII_R->Product R_OTf R-OTf (2,4-DFP-OTf) R_OTf->PdII_OTf R_BOH R'-B(OH)2 R_BOH->PdII_OTf Base Base Base->R_BOH Activation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[4]

Example Protocol: General Procedure

This is a robust starting point for your optimization experiments.

  • Setup: To a flame-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add the 2,4-Difluorophenyl trifluoromethanesulfonate (1.0 equiv), the boronic acid partner (1.2-1.5 equiv), and the base (e.g., K₃PO₄, 2.0-3.0 equiv).

  • Inert Atmosphere: Seal the vessel with a septum, and purge with argon or nitrogen for 10-15 minutes.

  • Reagent Addition: Under a positive pressure of inert gas, add the palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%) and the ligand if needed. Then, add the degassed solvent (e.g., Dioxane/Water 9:1, ~0.1 M concentration).

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 90 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Singh, U. P., & Singh, R. P. (2017). Mechanism of the Suzuki–Miyaura Cross-Coupling Reaction Mediated by [Pd(NHC)(allyl)Cl] Precatalysts. Organometallics, 36(11), 2182–2193. [Link]

  • Schmalzbauer, M., & Oestreich, M. (2023). Recent Advances in Pd‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions with Triflates or Nonaflates. Advanced Synthesis & Catalysis, 365(23), 4086-4120. [Link]

  • Reddit. (2023). Hydrolysis of aryl triflate during suzuki. [Link]

  • Wallace, D. J., & Chen, C. Y. (2002). Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations. The Journal of Organic Chemistry, 67(19), 6753–6764. [Link]

  • ResearchGate. Pd‐cross‐coupling of aryl triflates vs. undesired hydrolysis reaction. [Link]

  • Carrow, B. P., & Hartwig, J. F. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross-Coupling Reaction. Angewandte Chemie International Edition, 53(22), 5504-5506. [Link]

  • Littke, A. F., Dai, C., & Fu, G. C. (2000). Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions. Journal of the American Chemical Society, 122(17), 4020–4028. [Link]

  • France, S., Witsil, D. R., & Wipf, P. (2005). Stereospecific Suzuki Cross-Coupling of Alkyl α-Cyanohydrin Triflates. Organic Letters, 7(10), 1999–2002. [Link]

  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • Yuen, O. Y., et al. (2021). General Chemoselective Suzuki–Miyaura Coupling of Polyhalogenated Aryl Triflates Enabled by an Alkyl-Heteroaryl-Based Phosphine Ligand. ACS Catalysis, 11(13), 8018–8026. [Link]

  • Reeves, E. K., et al. (2020). Triflate‐Selective Suzuki Cross‐Coupling of Chloro‐ and Bromoaryl Triflates Under Ligand‐Free Conditions. Chemistry – A European Journal, 26(48), 10899-10903. [Link]

  • Myers, A. G. The Suzuki Reaction. [Link]

  • Thomas, D. A., & Lloyd-Jones, G. C. (2008). Aryl bromide/triflate selectivities reveal mechanistic divergence in palladium-catalysed couplings; the Suzuki–Miyaura anomaly. Chemical Communications, (24), 2760-2762. [Link]

  • ResearchGate. Optimization of Suzuki Reaction conditions. [Link]

  • CovaSyn. Optimizing Suzuki Coupling Reactions. [Link]

  • ResearchGate. Palladium on carbon as a precatalyst for the Suzuki–Miyuara cross-coupling of aryl chlorides. [Link]

  • Wang, Y., et al. (2023). Sonication-Enhanced Suzuki–Miyaura Cross-Coupling for Efficient Diflunisal Production: A Combined Experimental and Theoretical Investigation. Molecules, 28(13), 5221. [Link]

  • Zultanski, S. L., & Watson, D. A. (2017). Structure–Reactivity Relationships of Buchwald-Type Phosphines in Nickel-Catalyzed Cross-Couplings. Journal of the American Chemical Society, 139(28), 9638–9649. [Link]

  • Le, C. M., et al. (2018). Evaluation of Potential Safety Hazards Associated with the Suzuki–Miyaura Cross-Coupling of Aryl Bromides with Vinylboron Species. Organic Process Research & Development, 22(3), 335–343. [Link]

  • Reeves, E. K., et al. (2020). Triflate-Selective Suzuki Cross-Coupling of Chloro- and Bromoaryl Triflates Under Ligand-Free Conditions. ChemRxiv. [Link]

  • Littke, A. F., & Fu, G. C. (2000). Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions. Journal of the American Chemical Society, 122(17), 4020-4028. [Link]

  • Reddit. (2022). How to approach choosing reaction conditions for Suzuki?[Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

Sources

Technical Support Center: Troubleshooting Heck Coupling Reactions with 2,4-Difluorophenyl Trifluoromethanesulfonate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support resource for scientists, researchers, and professionals in drug development. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for navigating the complexities of Heck coupling reactions involving 2,4-difluorophenyl trifluoromethanesulfonate. Our focus is to move beyond simple procedural steps, offering a deeper understanding of the reaction mechanisms to empower you to resolve common and complex experimental challenges.

Introduction: The Nuances of Heck Coupling with an Electron-Deficient Aryl Triflate

The Mizoroki-Heck reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency.[1] The use of aryl triflates, such as 2,4-difluorophenyl trifluoromethanesulfonate, offers a valuable alternative to traditional aryl halides. However, the electron-deficient nature of the 2,4-difluorophenyl group introduces specific challenges that can lead to a variety of side reactions, impacting yield, purity, and reproducibility. This guide is designed to address these specific issues head-on.

Troubleshooting Guide: A Deeper Dive into Side Reactions

This section is structured in a question-and-answer format to directly address the common problems encountered when working with 2,4-difluorophenyl trifluoromethanesulfonate in Heck coupling reactions.

Question 1: My reaction is sluggish, and I'm observing significant amounts of unreacted starting material. What are the likely causes and how can I improve the conversion?

Answer:

Low conversion with 2,4-difluorophenyl trifluoromethanesulfonate often points to challenges in the initial oxidative addition step of the catalytic cycle. The electron-withdrawing fluorine atoms on the aromatic ring can decrease the electron density of the aryl triflate, making it less reactive towards the palladium(0) catalyst.[2]

Potential Causes and Solutions:

  • Insufficiently Reactive Catalyst: The choice of palladium source and ligand is critical. For electron-deficient aryl triflates, a more electron-rich and sterically bulky phosphine ligand can enhance the rate of oxidative addition.

    • Recommendation: Consider switching from common ligands like triphenylphosphine (PPh₃) to more electron-rich and bulky ligands such as tri-tert-butylphosphine (P(t-Bu)₃) or Buchwald-type biaryl phosphine ligands (e.g., XPhos, SPhos).[3] These ligands promote the formation of a more reactive, coordinatively unsaturated palladium(0) species.

  • Catalyst Decomposition: The formation of palladium black is a common indicator of catalyst death and a frequent cause of stalled reactions.

    • Recommendation: Ensure rigorous exclusion of oxygen from your reaction by thoroughly degassing all solvents and reagents and maintaining a positive pressure of an inert gas (argon or nitrogen). High temperatures can also promote catalyst agglomeration; consider running the reaction at the lowest effective temperature.

  • Inappropriate Base: The base plays a crucial role in regenerating the active Pd(0) catalyst at the end of the cycle.[3] An unsuitable base can lead to a buildup of inactive palladium species.

    • Recommendation: For aryl triflates, organic bases like triethylamine (NEt₃) or diisopropylethylamine (DIPEA) are commonly used. However, inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) can also be effective, particularly in polar aprotic solvents. A screen of different bases may be necessary to find the optimal conditions for your specific substrate.

Question 2: I'm seeing a significant amount of 2,4-difluorophenol as a byproduct. What is causing this hydrolysis and how can I prevent it?

Answer:

The formation of 2,4-difluorophenol is a clear indication of the hydrolysis of your starting material, 2,4-difluorophenyl trifluoromethanesulfonate. Aryl triflates can be susceptible to hydrolysis, especially under basic conditions and in the presence of water.[4][5]

Potential Causes and Solutions:

  • Presence of Water: Even trace amounts of water in your solvents or reagents can lead to the hydrolysis of the triflate.

    • Recommendation: Use freshly distilled and rigorously dried solvents. Ensure all glassware is oven-dried before use. If using an inorganic base, ensure it is anhydrous.

  • Strongly Basic Conditions: While a base is necessary for the catalytic cycle, excessively strong or concentrated bases can promote the undesired hydrolysis of the triflate.

    • Recommendation: Consider using a weaker base, such as sodium acetate (NaOAc) or potassium bicarbonate (KHCO₃). Alternatively, using a hindered organic base like a proton sponge can sometimes mitigate this side reaction. Running the reaction at a lower temperature can also disfavor the hydrolysis pathway.

Question 3: My desired product is contaminated with a significant amount of 1,3-difluorobenzene. What is the source of this byproduct?

Answer:

The presence of 1,3-difluorobenzene indicates a reductive cleavage of the carbon-oxygen bond of the triflate group, a process often referred to as "hydrodetriflation." This side reaction can be promoted by certain components of the reaction mixture.[6]

Potential Causes and Solutions:

  • Reductive Quenching of the Arylpalladium Intermediate: The arylpalladium(II) intermediate formed after oxidative addition can be intercepted by a hydride source before it has a chance to react with the alkene.

    • Recommendation: Amines, especially at elevated temperatures, can act as hydride donors. If using an amine base, consider switching to an inorganic base. Some solvents, like DMF, can also decompose to generate hydride sources at high temperatures. If possible, explore alternative solvents like dioxane, toluene, or acetonitrile.

  • Presence of Reducing Agents: Trace impurities in your reagents could be acting as reducing agents.

    • Recommendation: Ensure the purity of all your starting materials and reagents.

Question 4: I'm observing a mixture of regioisomers and/or double bond isomers in my product. How can I improve the selectivity of my reaction?

Answer:

The formation of regioisomers (e.g., α- vs. β-arylation) and double bond isomers is a common challenge in Heck reactions.[7][8] These side reactions are often a consequence of the reversible nature of the β-hydride elimination and re-insertion steps.

Potential Causes and Solutions:

  • Reversible β-Hydride Elimination/Re-insertion: The palladium-hydride species formed after the initial product is released can re-add to both the starting alkene and the product, leading to isomerization.

    • Recommendation: The choice of ligand can significantly influence selectivity. Bidentate phosphine ligands, such as dppf or BINAP, can often improve regioselectivity and suppress double bond isomerization by occupying two coordination sites on the palladium center, thereby disfavoring the re-addition pathway.[8] For aryl triflates, the reaction can proceed through a cationic pathway, which can also influence regioselectivity.[8][9]

  • Reaction Conditions: Temperature and reaction time can also impact isomerization.

    • Recommendation: Running the reaction at a lower temperature and for the minimum time required for complete conversion of the starting material can help to minimize product isomerization.

Frequently Asked Questions (FAQs)

Q1: Why is 2,4-difluorophenyl trifluoromethanesulfonate used instead of the corresponding bromide or iodide?

Q2: Can I use a ligand-free palladium source for this reaction?

A2: While some Heck reactions can be performed with "ligand-free" palladium sources, this is generally not recommended for electron-deficient aryl triflates. Phosphine ligands are crucial for stabilizing the palladium catalyst, preventing its decomposition into inactive palladium black, and modulating its reactivity to achieve efficient coupling.[3]

Q3: What is the role of the base in the Heck reaction?

A3: The base plays a critical role in the final step of the catalytic cycle. It neutralizes the triflic acid (TfOH) that is generated and facilitates the reductive elimination process that regenerates the active Pd(0) catalyst from the hydridopalladium(II) intermediate.[3]

Q4: My product is a solid. How can I best purify it from the palladium catalyst and other reaction components?

A4: After the reaction is complete, the crude product can be purified by column chromatography on silica gel. It is often beneficial to first filter the reaction mixture through a pad of Celite® or silica to remove the precipitated palladium black and inorganic salts.

Visualizing the Heck Catalytic Cycle and Potential Side Reactions

To better understand the processes at play, the following diagrams illustrate the key steps of the Heck catalytic cycle and the points at which common side reactions can occur.

Heck_Cycle cluster_main_cycle Heck Catalytic Cycle cluster_side_reactions Potential Side Reactions Pd0 Pd(0)L₂ ArPdOTf Ar-Pd(II)(OTf)L₂ Pd0->ArPdOTf Oxidative Addition (Ar-OTf) AlkeneComplex [Ar-Pd(II)(alkene)L₂]⁺OTf⁻ ArPdOTf->AlkeneComplex Alkene Coordination Reduction Reduction of Ar-OTf (Ar-H) ArPdOTf->Reduction Reductive Quenching InsertionProduct R-CH₂-CH(Ar)-Pd(II)L₂⁺OTf⁻ AlkeneComplex->InsertionProduct Migratory Insertion ProductComplex [HPd(II)(product)L₂]⁺OTf⁻ InsertionProduct->ProductComplex β-Hydride Elimination ProductComplex->Pd0 Reductive Elimination (+ Base) Isomerization Double Bond Isomerization ProductComplex->Isomerization Re-insertion Hydrolysis Hydrolysis of Ar-OTf (Ar-OH) ArOTf_start Ar-OTf ArOTf_start->Hydrolysis caption Figure 1. The Heck catalytic cycle and common side reaction pathways. Optimization_Workflow Start Define Reaction Parameters: - Substrates - Solvent - Temperature Array_Setup Set up an array of reactions in parallel vials Start->Array_Setup Variable_Screen Vary one parameter per set of reactions: - Ligand Screen (e.g., PPh₃, P(o-tol)₃, XPhos) - Base Screen (e.g., NEt₃, K₂CO₃, NaOAc) Array_Setup->Variable_Screen Analysis Analyze each reaction by LC-MS or GC-MS for conversion and byproduct formation Variable_Screen->Analysis Optimization Identify optimal conditions and perform a larger scale reaction Analysis->Optimization caption Figure 2. Workflow for optimizing a Heck coupling reaction.

Sources

Technical Support Center: Purification of Products from 2,4-Difluorophenyl trifluoromethanesulfonate Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Purification Landscape

2,4-Difluorophenyl trifluoromethanesulfonate is a versatile reagent, frequently employed as an electrophilic partner in a variety of palladium-catalyzed cross-coupling reactions, including Suzuki, Sonogashira, and Buchwald-Hartwig aminations. Its high reactivity, attributed to the excellent leaving group ability of the triflate moiety, facilitates the formation of carbon-carbon and carbon-heteroatom bonds, which are pivotal in the synthesis of pharmaceuticals and advanced materials.

However, the very reactivity that makes this reagent valuable also presents unique challenges during product purification. Incomplete reactions, side reactions, and catalyst decomposition can lead to a complex mixture of impurities that are often structurally similar to the desired product. This guide provides a structured, experience-driven approach to troubleshooting common purification issues, ensuring you can achieve high purity and yield in your synthetic endeavors. We will address frequently encountered problems with practical solutions grounded in chemical principles, moving from initial reaction work-up to final product isolation.

Part 1: Troubleshooting and Frequently Asked Questions (FAQs)

This section is designed as a rapid-response guide to the most common issues encountered during the purification of products derived from 2,4-difluorophenyl trifluoromethanesulfonate.

Section 1.1: Issues During Aqueous Work-up

Question: I'm observing a persistent emulsion during the extraction of my reaction mixture. How can I resolve this?

Answer: Emulsions are common when dealing with complex reaction mixtures containing residual palladium catalysts, phosphine ligands, and inorganic salts. They are stabilized by finely divided solids and amphiphilic species at the aqueous-organic interface.

  • Immediate Actions:

    • Brine Wash: Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous phase, which helps to break up the emulsion by "salting out" the organic components.

    • Gentle Agitation: Instead of vigorous shaking, gently invert the separatory funnel multiple times.

    • Filtration: Pass the entire emulsified mixture through a pad of Celite® or diatomaceous earth. This can physically disrupt the emulsion by removing the particulate matter that stabilizes it.

  • Causality-Based Prevention:

    • Catalyst Oxidation: Before work-up, consider stirring the reaction mixture open to the air for 15-20 minutes or bubbling air through it. This can help oxidize phosphine ligands to their more water-soluble phosphine oxides, reducing their surfactant-like behavior.

    • Initial Filtration: If your reaction mixture contains significant solids (e.g., from the base), perform a preliminary filtration through Celite® before adding water for the extraction.

Question: My product seems to have poor solubility in common extraction solvents. What are my options?

Answer: If your coupled product has significantly different polarity compared to the starting aryl triflate, standard solvents like ethyl acetate or dichloromethane might not be optimal.

  • Solvent Selection: Consider a solvent system that better matches your product's polarity. For more polar products, a mixture like 10% isopropanol in chloroform or even tetrahydrofuran (THF) can be effective, though be mindful that THF is miscible with water and requires a subsequent brine wash to facilitate phase separation.

  • pH Adjustment: The pH of the aqueous layer can significantly impact the solubility of certain products, especially those containing acidic or basic functional groups (e.g., from a Buchwald-Hartwig amination). Adjust the pH accordingly to ensure your product is in its neutral, more organic-soluble form.

Section 1.2: Challenges in Chromatographic Purification

Question: My desired product is co-eluting with the unreacted 2,4-difluorophenyl trifluoromethanesulfonate starting material. How can I improve the separation?

Answer: This is a classic purification challenge, as the starting material and product can have very similar polarities, especially if the coupled partner is a non-polar group.

  • Solvent System Optimization: The key is to find a solvent system that maximizes the difference in affinity for the silica gel between your product and the starting material.

    • Switching Polarity: Instead of a standard ethyl acetate/hexanes system, try a dichloromethane/hexanes or toluene/ethyl acetate gradient. Toluene, in particular, can offer different selectivity for aromatic compounds due to π-π interactions with the silica surface.

    • Low Polarity Eluents: For non-polar products, an isocratic elution with a very low polarity mobile phase (e.g., 1-2% ethyl acetate in hexanes, or pure hexanes/heptane) can often allow the slightly more polar triflate to be retained longer on the column.

  • Alternative Stationary Phases: If solvent optimization fails, consider a different stationary phase.

    • Alumina: For moderately polar compounds, alumina (neutral or basic) can offer different selectivity compared to silica gel.

    • Reverse-Phase Chromatography: If your product is sufficiently non-polar, reverse-phase flash chromatography (C18 silica) using a water/acetonitrile or water/methanol gradient is an excellent alternative. The triflate starting material is often well-retained on C18.

Question: I've isolated my product, but the NMR spectrum shows a persistent impurity at ~7.0-7.5 ppm that looks like 2,4-difluorophenol. How did this form and how can I remove it?

Answer: The presence of 2,4-difluorophenol is a very common issue. It arises from the hydrolysis of the triflate starting material, either during the reaction itself (if water is present) or during the aqueous work-up.

  • Removal Strategy 1: Basic Wash Since 2,4-difluorophenol is acidic (pKa ≈ 8.6), it can be effectively removed by a liquid-liquid extraction with a mild base. Before column chromatography, wash your organic layer with a 1 M aqueous solution of sodium carbonate (Na₂CO₃) or a 5% aqueous solution of sodium bicarbonate (NaHCO₃). This will deprotonate the phenol, forming the water-soluble sodium 2,4-difluorophenoxide salt, which partitions into the aqueous phase. Avoid strong bases like NaOH, as they can potentially hydrolyze your product if it contains sensitive functional groups.

  • Removal Strategy 2: "Catch and Release" For stubborn cases, you can use a solid-supported scavenger. Stir the crude product in a solvent like dichloromethane with a basic scavenger resin (e.g., an amine-functionalized silica). The resin will bind the acidic phenol. Subsequent filtration will provide a solution of your product, free of the phenolic impurity.

Section 1.3: Crystallization and Final Product Isolation

Question: My product "oiled out" instead of crystallizing. What steps can I take to induce crystallization?

Answer: "Oiling out" occurs when the product's solubility in the solvent is too high at the temperature of crystallization, or when the cooling process is too rapid, preventing the formation of an ordered crystal lattice.

  • Troubleshooting Steps:

    • Re-dissolve and Slow Cool: Gently warm the mixture to re-dissolve the oil. Ensure the solution is homogeneous. Then, allow it to cool to room temperature very slowly. If no crystals form, transfer it to a refrigerator (4 °C), and then to a freezer (-20 °C), allowing several hours at each stage.

    • Solvent System Adjustment: Your solvent system may be too good. Add a "poor" solvent (an anti-solvent) dropwise to the warm, dissolved solution until it becomes slightly turbid. Then add a few drops of the "good" solvent to clarify it and allow it to cool slowly. A common combination is dichloromethane/hexanes or ethyl acetate/pentane.

    • Scratching: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic imperfections on the glass can provide nucleation sites for crystal growth.

    • Seeding: If you have a small amount of pure, solid product from a previous batch, add a single tiny crystal (a seed crystal) to the supersaturated solution to initiate crystallization.

Part 2: Standardized Purification Protocols

These protocols represent best-practice starting points for purification. They should be adapted based on the specific properties of your target molecule.

Protocol 2.1: General Post-Reaction Work-up and Extraction
  • Cooling and Quenching: Once the reaction is deemed complete by TLC or LC-MS, cool the reaction vessel to room temperature.

  • Filtration (Optional but Recommended): Dilute the reaction mixture with a solvent like ethyl acetate or toluene. Filter the mixture through a plug of Celite® to remove the palladium catalyst and any inorganic salts (e.g., from the base). Wash the Celite® pad with additional solvent to ensure complete recovery of the product.

  • Aqueous Wash: Transfer the filtrate to a separatory funnel.

    • Wash with water (1x).

    • Wash with a 1 M Na₂CO₃ solution (1x) to remove the 2,4-difluorophenol impurity.

    • Wash with saturated aqueous NaCl (brine) (1x) to break any emulsions and remove residual water.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the solvent in vacuo using a rotary evaporator.

Protocol 2.2: Flash Column Chromatography
  • Dry Loading (Recommended): Adsorb the crude product onto a small amount of silica gel (~2-3 times the mass of the crude material). To do this, dissolve the crude product in a minimal amount of a low-boiling solvent (e.g., dichloromethane), add the silica, and then remove the solvent on a rotary evaporator until a fine, free-flowing powder is obtained.

  • Column Packing: Pack a glass column with silica gel using the chosen eluent system. A typical starting point is a gradient of ethyl acetate in hexanes.

  • Loading and Elution: Carefully add the dry-loaded sample to the top of the packed column. Begin elution, starting with a low polarity mobile phase and gradually increasing the polarity.

  • Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Solvent Selection Table: The following table provides starting points for solvent systems based on product polarity.

Product Polarity Primary Eluent System Alternative System for Selectivity
Non-polar0-10% Ethyl Acetate in Hexanes0-20% Toluene in Hexanes
Moderately Polar10-50% Ethyl Acetate in Hexanes0-20% Acetone in Dichloromethane
Polar50-100% Ethyl Acetate in Hexanes0-10% Methanol in Dichloromethane

Part 3: Visualized Workflows

Diagram 3.1: General Purification Workflow

This diagram outlines the decision-making process from the completed reaction to the final pure product.

G Reaction Reaction Complete (TLC/LC-MS) Workup Aqueous Work-up (Quench, Extract, Wash) Reaction->Workup Crude Crude Product (Concentrated) Workup->Crude Chromatography Flash Column Chromatography Crude->Chromatography Purity_Check1 Check Purity (NMR/LC-MS) Chromatography->Purity_Check1 Impure1 Impure Fractions Chromatography->Impure1 Purity_Check1->Chromatography <95% Pure (Re-column) Crystallization Crystallization / Recrystallization Purity_Check1->Crystallization >95% Pure Purity_Check2 Check Purity (NMR/LC-MS) Crystallization->Purity_Check2 Impure2 Mother Liquor / Impure Solid Crystallization->Impure2 Purity_Check2->Crystallization Needs Recrystallization Final_Product Pure Product Purity_Check2->Final_Product Meets Specs

Caption: A standard workflow for purifying cross-coupling reaction products.

Diagram 3.2: Troubleshooting Co-elution

This decision tree helps diagnose and solve issues where the product and a key impurity (starting material or phenol) do not separate well on silica gel.

G Start Problem: Product and Impurity Co-elute Identify Identify Impurity (NMR, LC-MS) Start->Identify Phenol Impurity is 2,4-Difluorophenol Identify->Phenol Acidic SM Impurity is Starting Material Identify->SM Neutral Wash Perform Basic Wash (1M Na2CO3) Phenol->Wash Solvent Optimize Eluent System (e.g., Toluene/Hexanes) SM->Solvent ReColumn1 Re-run Column Chromatography Wash->ReColumn1 Success Separation Achieved ReColumn1->Success ReColumn2 Re-run Column with New Eluent Solvent->ReColumn2 Stationary Change Stationary Phase (Alumina or Reverse Phase C18) ReColumn2->Stationary Still Co-elutes ReColumn2->Success Separated Stationary->Success

Caption: A decision tree for resolving co-elution problems in chromatography.

References

  • Title: Practical Organic Synthesis: A Student's Guide Source: John Wiley & Sons URL: [Link]

  • Title: Purification of Laboratory Chemicals Source: Butterworth-Heinemann URL: [Link]

  • Title: Handbook of Reagents for Organic Synthesis: Reagents for Silicon-Mediated Organic Synthesis, 2nd Edition Source: Wiley URL: [Link]

  • Title: High-Throughput Purification: A Practical Guide Source: CRC Press URL: [Link]

  • Title: Preparative and Process Chromatography: A Practical Guide Source: Wiley URL: [Link]

Technical Support Center: Overcoming Low Yields in 2,4-Difluorophenyl Trifluoromethanesulfonate Couplings

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, field-proven insights into overcoming common challenges associated with the palladium-catalyzed cross-coupling of 2,4-difluorophenyl trifluoromethanesulfonate. Due to the electron-deficient nature of the difluorinated aromatic ring, this substrate presents unique challenges that can often lead to low or inconsistent yields. This resource provides a systematic approach to troubleshooting and protocol optimization.

General Troubleshooting Workflow

Low yields in cross-coupling reactions are rarely due to a single factor. A logical, stepwise investigation of your reaction parameters is the most efficient path to a solution. The following workflow provides a diagnostic decision tree to identify the root cause of poor reaction performance.

Troubleshooting_Workflow start Reaction Start: Low Yield Observed check_sm TLC/LC-MS Analysis: Starting Materials Consumed? start->check_sm side_products Significant Side Products Observed? (e.g., Hydrodefluorination, Phenol) check_sm->side_products Yes no_reaction Problem: Catalyst Inactivity or Poor Oxidative Addition check_sm->no_reaction No sm_yes Yes sm_no No optimize_conditions Problem: Undesired Reaction Pathways Dominating side_products->optimize_conditions Yes slow_re Problem: Sluggish Reductive Elimination or Transmetalation side_products->slow_re No solution_catalyst Solution: • Verify catalyst/precatalyst activity. • Use bulky, electron-rich ligands (e.g., SPhos, XPhos). • Increase temperature. • Check reagent quality. no_reaction->solution_catalyst side_yes Yes side_no No solution_side_products Solution: • Use rigorously anhydrous solvents/reagents. • Switch to a weaker, non-hydroxide base (e.g., Cs₂CO₃, K₃PO₄). • Degas thoroughly to remove O₂. optimize_conditions->solution_side_products solution_slow_re Solution: • Screen different ligands. • Change solvent system. • Verify activity of coupling partner (e.g., boronic acid quality). slow_re->solution_slow_re

Caption: A decision tree for troubleshooting low-yield coupling reactions.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My Suzuki-Miyaura coupling with 2,4-difluorophenyl triflate is failing. The starting material is not being consumed. What's the first thing I should check?

A1: When the starting triflate is not consumed, the issue almost always lies with the initial oxidative addition step, which is the activation of the C-OTf bond by the palladium(0) catalyst. The electron-withdrawing fluorine atoms make the aryl ring electron-deficient, which should facilitate oxidative addition. Therefore, a lack of reactivity points to a problem with the active catalyst itself.

Causality & Solutions:

  • Inactive Catalyst: The most common issue is the failure to generate the active L-Pd(0) species. If you are using a Pd(II) source like Pd(OAc)₂, its reduction to Pd(0) may be inefficient.

    • Action: Switch to a pre-formed Pd(0) source like Pd₂(dba)₃ or, more reliably, use a modern palladacycle precatalyst (e.g., SPhos-Pd-G3, XPhos-Pd-G3). These precatalysts are designed to cleanly and rapidly generate the active monoligated Pd(0) species upon exposure to a base.[1]

  • Ligand Choice: The ligand is critical for stabilizing the Pd(0) species and facilitating oxidative addition. For electron-deficient triflates, bulky and electron-rich phosphine ligands are often essential.

    • Action: Standard ligands like PPh₃ may not be effective. Use Buchwald-type biaryl phosphine ligands such as SPhos , XPhos , or RuPhos . These ligands promote the formation of highly reactive, low-coordinate Pd(0) complexes required for difficult couplings.[1][2]

  • Reagent Quality: Ensure your triflate is pure and that the solvent is truly anhydrous. Trace water can interfere with catalyst activation.

Q2: My reaction consumes the starting triflate, but my main isolated product is 1,3-difluorobenzene. What is causing this hydrodefluorination/hydrodetriflation side reaction?

A2: The formation of 1,3-difluorobenzene indicates that the triflate group is being replaced by a hydrogen atom. This side reaction, known as hydrodetriflation (or more broadly, hydrodehalogenation for halides), can compete with the desired cross-coupling pathway.[3][4][5]

Causality & Solutions:

  • Hydrogen Source: The primary culprit is often a source of hydride in the reaction. This can come from several places:

    • Water: Trace water can react with phosphine ligands or other reagents to generate species that deliver a hydride to the palladium center.[4][5]

    • Bases: Alkoxide bases (e.g., NaOtBu) can undergo β-hydride elimination, especially at higher temperatures, to generate hydride sources.

    • Solvents: Solvents like THF can be a source of hydrogen atoms under certain conditions.

  • Minimization Strategies:

    • Rigorous Anhydrous Conditions: Use freshly distilled, anhydrous solvents. Dry glassware thoroughly in an oven and cool under an inert atmosphere. Use powdered, anhydrous bases.

    • Base Selection: Switch from strong alkoxide bases to weaker, non-hydroxide inorganic bases. Cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are excellent choices.[6][7] They are less prone to generating hydride species and are effective in promoting transmetalation.

    • Thorough Degassing: Oxygen can promote side reactions and catalyst decomposition. Degas your solvent and reaction mixture thoroughly via sparging with an inert gas (Argon or Nitrogen) or through freeze-pump-thaw cycles.

Q3: I'm attempting a Buchwald-Hartwig amination and see significant formation of 2,4-difluorophenol. How can I prevent this triflate hydrolysis?

A3: The formation of 2,4-difluorophenol is a clear sign of C-O bond cleavage via hydrolysis of the triflate group. This is particularly problematic when using strong, nucleophilic bases in the presence of water.

Causality & Solutions:

  • Base-Mediated Hydrolysis: Strong bases, especially sodium tert-butoxide (NaOtBu), in combination with even trace amounts of water, can readily hydrolyze the aryl triflate. The hydroxide generated attacks the sulfonate ester.[7]

  • Optimization Strategy:

    • Switch to a Weaker Base: As with Suzuki couplings, using a weaker base is highly effective. Cesium carbonate (Cs₂CO₃) is often an excellent choice for aminations of aryl triflates.[7][8] Alternatively, a non-nucleophilic organic base like DBU in combination with a salt additive can provide a homogeneous and milder system.[9]

    • Use a Biphasic System or Anhydrous Conditions: If a strong base is necessary, ensure the reaction is scrupulously dry by using molecular sieves.[7] Alternatively, a biphasic system (e.g., Toluene/Water) with a phase-transfer catalyst can sometimes sequester the hydroxide and minimize hydrolysis, although this is less common for triflates.

    • Slow Addition: In some cases, slow addition of the aryl triflate to the reaction mixture can help maintain a low instantaneous concentration, minimizing side reactions.

Q4: My Sonogashira coupling with 2,4-difluorophenyl triflate is sluggish. What conditions are recommended for this substrate?

A4: Sonogashira couplings of aryl triflates are well-established but require careful optimization, especially with electron-deficient substrates.[10][11] Sluggishness is typically due to inefficient catalyst turnover or issues with the copper co-catalyst.

Causality & Solutions:

  • Catalyst System: While traditional Pd(PPh₃)₄ can work, modern systems are often more efficient.

    • Palladium/Ligand: A combination of a palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) with a bulky, electron-rich phosphine ligand like P(t-Bu)₃ is highly effective for coupling aryl triflates at or near room temperature.[12]

    • Copper Co-catalyst: Copper(I) iodide (CuI) is the standard co-catalyst and is essential for the traditional mechanism.[10][13] Ensure it is fresh and not oxidized (it should be off-white, not green or brown).

  • Base and Solvent:

    • Base: An amine base is required to deprotonate the terminal alkyne and act as a scavenger for the generated triflic acid. Diisopropylamine (i-Pr₂NH) or triethylamine (Et₃N) are commonly used.[13]

    • Solvent: Anhydrous, polar aprotic solvents like DMF or a non-polar solvent like toluene are typically effective.[14]

  • Copper-Free Conditions: If side reactions related to the copper catalyst (e.g., alkyne homocoupling) are an issue, consider a copper-free Sonogashira protocol. These reactions often require a stronger base (e.g., Cs₂CO₃ or an amine base in a polar solvent) to facilitate the deprotonation of the alkyne directly at the palladium center.[12]

Optimized Protocol Example: Suzuki-Miyaura Coupling

This protocol is a robust starting point for the coupling of 2,4-difluorophenyl trifluoromethanesulfonate with a generic arylboronic acid.

Materials:

  • 2,4-Difluorophenyl trifluoromethanesulfonate (1.0 equiv)

  • Arylboronic Acid (1.2 - 1.5 equiv)

  • SPhos-Pd-G3 Precatalyst (1-2 mol%)

  • Potassium Phosphate (K₃PO₄), finely ground (3.0 equiv)

  • 1,4-Dioxane or Toluene (Anhydrous, degassed)

Step-by-Step Procedure:

  • Preparation: Add the 2,4-difluorophenyl triflate, arylboronic acid, K₃PO₄, and SPhos-Pd-G3 precatalyst to an oven-dried Schlenk flask equipped with a magnetic stir bar.

  • Inert Atmosphere: Evacuate and backfill the flask with Argon or Nitrogen gas. Repeat this cycle three times.

  • Solvent Addition: Add the degassed anhydrous solvent (e.g., 1,4-dioxane) via syringe. The typical concentration is 0.1 M with respect to the limiting reagent.

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-12 hours.

  • Work-up: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Comparative Data Summary

The choice of ligand and base is paramount for success. The following table summarizes common conditions and their suitability for this challenging substrate.

ParameterRecommended Choice(s)Rationale & NotesCommon Pitfalls to Avoid
Palladium Source G3/G4 Palladacycle Precatalysts (e.g., SPhos-Pd-G3)Provides a reliable and rapid generation of the active L-Pd(0) catalyst, leading to more reproducible results.[1]Using Pd(OAc)₂/PdCl₂ with simple phosphines can lead to inefficient catalyst formation and side reactions.
Ligand Buchwald Biaryl Phosphines (XPhos, SPhos, RuPhos)Bulky, electron-rich ligands that accelerate both oxidative addition and the difficult reductive elimination step.[2]PPh₃ is often insufficiently active for this electron-deficient system.
Base K₃PO₄, Cs₂CO₃Moderately weak, non-nucleophilic bases that minimize triflate hydrolysis and hydrodetriflation side reactions.[6][7]Strong alkoxide bases (NaOtBu, KOtBu) can cause significant hydrolysis and other side reactions.[7]
Solvent Toluene, 1,4-Dioxane, CPMEAnhydrous, aprotic solvents are standard. Must be rigorously degassed to prevent oxygen-mediated side reactions.Protic solvents or residual water can lead to hydrodetriflation and hydrolysis.[4]

References

  • Sci-Hub. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides.
  • Weizmann Institute of Science. (2012). Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides. WIS Works. [Link]

  • Weizmann Institute of Science. (2012). Palladium-catalyzed cross-coupling reactions with fluorinated substrates: Mechanistic insights into the undesired hydrodehalogenation of aryl halides. Weizmann Research Portal. [Link]

  • Al-Amin, M., & Jiang, B. (2023). Aryl fluorosulfates: powerful and versatile partners in cross-coupling reactions. RSC Advances. [Link]

  • Vautravers, N. R., et al. (2011). Palladium-Catalyzed Arylation of Fluoroalkylamines. Journal of the American Chemical Society. [Link]

  • Zhang, W., et al. (2005). Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates. The Journal of Organic Chemistry. [Link]

  • Schoenebeck, F., & Houk, K. N. (2010). Ligand-controlled regioselectivity in palladium-catalyzed cross coupling reactions. Journal of the American Chemical Society. [Link]

  • Littke, A. F., & Fu, G. C. (2002). Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions. Angewandte Chemie International Edition. [Link]

  • Elias, E. K., et al. (2021). Palladium-Catalyzed Sonogashira Cross-Couplings of (Hetero)Aryl Fluorosulfates. ACS Catalysis. [Link]

  • ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. [Link]

  • Tian, Z.-Y., et al. (2017). Sonogashira Reaction Using Arylsulfonium Salts as Cross-Coupling Partners. Organic Letters. [Link]

  • ResearchGate. (2020). Palladium Catalyzed Hydrodefluorination of Fluoro-(hetero)arenes. [Link]

  • Colacot, T. J. (2021). Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications. Accounts of Chemical Research. [Link]

  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. r/Chempros. [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. [Link]

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition. [Link]

  • Kashani, S. K., et al. (2021). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]

  • Wang, Y.-M., et al. (2020). Catalyst Metamorphosis: In Situ Oxidation of Diphosphines in Palladium-Catalyzed Regioselective and Enantioselective Heck Reactions. Journal of the American Chemical Society. [Link]

  • Reddit. (2022). Failed suzuki coupling, any suggenstions?. r/Chempros. [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]

  • Reddit. (2012). Anyone have experience with Buchwald-Hartwig Amination of Triflates?. r/chemistry. [Link]

  • ResearchGate. (2014). How can I solve my problem with Suzuki coupling?. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]

  • PubMed. (2019). Cross-Coupling of Aryl Trifluoromethyl Sulfones with Arylboronates by Cooperative Palladium/Rhodium Catalysis. [Link]

  • PubMed. (2015). Palladium catalyzed vinyltrifluoromethylation of aryl halides through decarboxylative cross-coupling with 2-(trifluoromethyl)acrylic acid. [Link]

Sources

Technical Support Center: Hydrolysis of 2,4-Difluorophenyl Trifluoromethanesulfonate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the hydrolysis of 2,4-difluorophenyl trifluoromethanesulfonate during experimental workups. As a potent electrophile in cross-coupling reactions, its stability is paramount for achieving high yields and product purity. This resource is designed to help you navigate the challenges associated with its handling and use.

Troubleshooting Guide: Unwanted Hydrolysis

Unintended hydrolysis of 2,4-difluorophenyl trifluoromethanesulfonate to 2,4-difluorophenol is a common side reaction, particularly during the workup of palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.[1][2] The triflate group is an excellent leaving group, making the molecule susceptible to nucleophilic attack by water, especially under basic conditions.[3][4]

ProblemPotential Cause(s)Recommended Solution(s)
Low or no yield of the desired product; 2,4-difluorophenol is the major product. Excessively basic workup conditions: Strong bases (e.g., NaOH, K2CO3) at high concentrations can rapidly hydrolyze the triflate.[5]- Use a milder base like potassium bicarbonate (KHCO3) or potassium fluoride (KF) during the workup.[5] - Perform the aqueous wash with a saturated, cold solution of a mild base. - Minimize the time the reaction mixture is in contact with the basic aqueous phase.
A significant amount of 2,4-difluorophenol is observed alongside the desired product. Elevated temperature during workup: Hydrolysis is accelerated at higher temperatures.- Cool the reaction mixture to room temperature or 0 °C before initiating the aqueous workup. - Use cold extraction solvents and aqueous solutions.
Inconsistent yields between batches. Variable pH of the aqueous phase: The pH of the workup can fluctuate, leading to varying degrees of hydrolysis.- Buffer the aqueous wash solution to a neutral or slightly acidic pH (e.g., with a phosphate buffer) if the desired product is stable under these conditions. - Ensure thorough mixing during the wash to avoid localized high concentrations of base.
Formation of triflic acid in the organic layer. Hydrolysis of the triflate: The hydrolysis of 2,4-difluorophenyl trifluoromethanesulfonate yields 2,4-difluorophenol and trifluoromethanesulfonic acid (triflic acid).[6][7]- A wash with a mild base (e.g., saturated NaHCO3 solution) can neutralize and remove triflic acid. Be cautious of gas evolution (CO2). - Follow with a brine wash to remove residual water and salts.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism for the hydrolysis of 2,4-difluorophenyl trifluoromethanesulfonate?

A1: The hydrolysis typically proceeds via a nucleophilic aromatic substitution (SNAr) mechanism, although a direct nucleophilic attack on the sulfur atom is also possible. The electron-withdrawing nature of the two fluorine atoms on the phenyl ring makes the ipso-carbon more electrophilic and susceptible to attack by nucleophiles like water or hydroxide ions. The triflate anion (CF3SO3-) is a very stable leaving group, which drives the reaction forward.[3][4]

Q2: At what pH is 2,4-difluorophenyl trifluoromethanesulfonate most stable?

A2: Aryl triflates are most stable under neutral to slightly acidic conditions.[8] Strongly basic conditions promote hydrolysis by providing a higher concentration of the more nucleophilic hydroxide ion. While stable to some degree in the presence of strong acids, the presence of water can still lead to hydrolysis, which can be catalyzed by the acid.[6]

Q3: Can I use anhydrous workup conditions to avoid hydrolysis?

A3: Yes, an anhydrous workup is an excellent strategy to prevent hydrolysis.[5] This can be achieved by filtering the reaction mixture through a plug of silica gel or celite to remove the palladium catalyst and inorganic salts, followed by evaporation of the solvent. The crude product can then be purified by column chromatography.

Q4: How does the stability of 2,4-difluorophenyl trifluoromethanesulfonate compare to other aryl triflates?

A4: The two electron-withdrawing fluorine atoms on the phenyl ring make 2,4-difluorophenyl trifluoromethanesulfonate more susceptible to nucleophilic attack and subsequent hydrolysis compared to unsubstituted phenyl triflate or aryl triflates with electron-donating groups.

Q5: Are there any alternative leaving groups I can use that are more resistant to hydrolysis?

A5: While triflates are widely used, other leaving groups like tosylates or mesylates can be considered. However, these are generally less reactive in cross-coupling reactions. Nonaflates are another option with similar reactivity to triflates. For some applications, aryl halides (bromides or iodides) may be more suitable if hydrolysis is a persistent issue.

Experimental Protocols

Protocol 1: Hydrolysis-Minimizing Aqueous Workup for a Suzuki-Miyaura Reaction

This protocol is designed for a typical Suzuki-Miyaura reaction using 2,4-difluorophenyl trifluoromethanesulfonate as the electrophile.

  • Cooling: After the reaction is complete (as determined by TLC or LC-MS), cool the reaction vessel to 0 °C in an ice bath.

  • Dilution: Dilute the reaction mixture with a water-immiscible organic solvent such as ethyl acetate or dichloromethane (10 volumes relative to the reaction solvent).

  • Aqueous Wash: Transfer the diluted mixture to a separatory funnel. Add an equal volume of cold, saturated aqueous sodium bicarbonate (NaHCO3) solution.

  • Extraction: Gently invert the separatory funnel several times, venting frequently to release any pressure from CO2 evolution. Avoid vigorous shaking to prevent emulsion formation.

  • Phase Separation: Allow the layers to separate completely. Drain the aqueous layer.

  • Brine Wash: Wash the organic layer with an equal volume of cold brine (saturated aqueous NaCl solution) to remove residual water.

  • Drying: Drain the organic layer into an Erlenmeyer flask and dry over anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4).

  • Filtration and Concentration: Filter the mixture to remove the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

Protocol 2: Anhydrous Workup
  • Cooling: Cool the reaction mixture to room temperature.

  • Filtration: Pass the reaction mixture through a short plug of celite or silica gel in a fritted funnel, eluting with the reaction solvent or another suitable organic solvent.

  • Concentration: Collect the filtrate and concentrate under reduced pressure to yield the crude product.

Visualizations

Hydrolysis Mechanism

Hydrolysis_Mechanism cluster_products Products A 2,4-Difluorophenyl Trifluoromethanesulfonate B Meisenheimer-like Intermediate A->B + OH⁻ C 2,4-Difluorophenol B->C - OTf⁻ D Triflate Anion E OH⁻

Caption: Proposed mechanism for the base-catalyzed hydrolysis of 2,4-difluorophenyl trifluoromethanesulfonate.

Experimental Workflow: Workup Decision Tree

Workup_Workflow Start Reaction Complete Check_Stability Is the product base-sensitive? Start->Check_Stability Anhydrous_Workup Perform Anhydrous Workup (Protocol 2) Check_Stability->Anhydrous_Workup Yes Aqueous_Workup Perform Hydrolysis-Minimizing Aqueous Workup (Protocol 1) Check_Stability->Aqueous_Workup No Purification Purify by Column Chromatography Anhydrous_Workup->Purification Aqueous_Workup->Purification

Caption: Decision tree for selecting the appropriate workup procedure.

References

  • Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. (n.d.). San Diego Mesa College. Retrieved January 18, 2026, from [Link]

  • Degli Innocenti, M., Schreiner, T., & Breinbauer, R. (2023). Recent Advances in Pd‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions with Triflates or Nonaflates. Chemistry – A European Journal. Retrieved January 18, 2026, from [Link]

  • Reddit. (2023). Hydrolysis of aryl triflate during suzuki. r/Chempros. Retrieved January 18, 2026, from [Link]

  • Aryl Triflates. (n.d.). Chemie Brunschwig. Retrieved January 18, 2026, from [Link]

  • Watson, D. A., Su, M., Teverovskiy, G., Zhang, Y., García-Fortanet, J., Kinzel, T., & Buchwald, S. L. (2009). Formation of ArF from LPdAr(F): Catalytic Conversion of Aryl Triflates to Aryl Fluorides. Science, 325(5948), 1661–1664. Retrieved January 18, 2026, from [Link]

  • Process for the preparation of 4-(2,4-difluorophenyl)-phenyl 4-nitro-benzoate. (1992). Google Patents.
  • Sulfonamide synthesis: unlocking new pathways with aryl triflates via photocatalytic coupling. (2023). Organic Chemistry Frontiers. Retrieved January 18, 2026, from [Link]

  • Bertini, S., et al. (2011). Aryltriflates as a Neglected Moiety in Medicinal Chemistry: A Case Study from a Lead Optimization of CXCL8 Inhibitors. Journal of Medicinal Chemistry, 54(17), 6139-6151. Retrieved January 18, 2026, from [Link]

  • Triflate. (n.d.). Wikipedia. Retrieved January 18, 2026, from [Link]

  • On the role of triflic acid in the metal triflate-catalysed acylation of alcohols. (2021). ResearchGate. Retrieved January 18, 2026, from [Link]

  • Recent Advances in Pd‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions with Triflates or Nonaflates. (2023). ResearchGate. Retrieved January 18, 2026, from [Link]

  • Triflic Acid and Triflate Chemistry: Properties, Reagents, and Industrial Applications. (n.d.). Solvias. Retrieved January 18, 2026, from [Link]

  • Rapid Aminations of Functionalized Aryl Fluorosulfates in Water. (2023). ResearchGate. Retrieved January 18, 2026, from [Link]

  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2024). YouTube. Retrieved January 18, 2026, from [Link]

  • In(III) and Hf(IV) Triflate-Catalyzed Hydration and Catalyst-free Hydrohalogenation of Aryl Acetylenes in Liquid Sulfur Dioxide. (2018). ACS Omega. Retrieved January 18, 2026, from [Link]

  • Watson, D. A., et al. (2009). Conversion of Aryl Triflates to Aryl Fluorides. Science, 325(5948), 1661-1664. Retrieved January 18, 2026, from [Link]

  • Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved January 18, 2026, from [Link]

  • Hidden Bronsted Acid Catalysis: Pathways of Accidental or Deliberate Generation of Triflic Acid from Metal Triflates. (2021). ResearchGate. Retrieved January 18, 2026, from [Link]

  • Method of synthesis of trifluoromethane sulfoacid. (1999). Google Patents.
  • Preparation method 2,4,5-trifluorophenylacetic acid. (2013). Google Patents.
  • Selective Hydrolysis of Nonactivated Aryl Esters at pH 7 through Cooperative Catalysis. (2022). National Institutes of Health. Retrieved January 18, 2026, from [Link]

  • Preparation method of trifluoromethanesulfonic acid. (2021). Google Patents.

Sources

Technical Support Center: Catalyst Selection for 2,4-Difluorophenyl Trifluoromethanesulfonate Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for palladium-catalyzed cross-coupling reactions involving 2,4-difluorophenyl trifluoromethanesulfonate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during synthesis. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring you can confidently troubleshoot and optimize your reactions.

Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding the use of 2,4-difluorophenyl trifluoromethanesulfonate in cross-coupling reactions.

Q1: What are the most common palladium-catalyzed cross-coupling reactions for 2,4-difluorophenyl trifluoromethanesulfonate?

A1: As an aryl triflate (Ar-OTf), 2,4-difluorophenyl trifluoromethanesulfonate is an excellent electrophile for a variety of palladium-catalyzed cross-coupling reactions. The triflate group is a superb leaving group, making it a versatile alternative to aryl halides. The most common transformations include:

  • Suzuki-Miyaura Coupling: Reaction with an organoboron reagent (boronic acid or ester) to form a new C-C bond.[1][2]

  • Buchwald-Hartwig Amination: Reaction with a primary or secondary amine to form a C-N bond.[3][4]

  • Sonogashira Coupling: Reaction with a terminal alkyne to form a C-C triple bond.[5][6]

  • Heck Coupling: Reaction with an alkene to form a substituted alkene.[1][7]

Q2: Why is catalyst selection particularly critical for this substrate?

A2: The reactivity of 2,4-difluorophenyl trifluoromethanesulfonate is shaped by two key features: the electron-withdrawing nature of the two fluorine atoms and the triflate leaving group.

  • Electronic Effects: The fluorine atoms make the aromatic ring electron-deficient. This electronic property significantly influences the rate-determining oxidative addition step of the catalytic cycle.[8] An electron-rich palladium(0) center is required to efficiently insert into the C-OTf bond.

  • Leaving Group Properties: While an excellent leaving group, the triflate can also participate in side reactions. The oxidative addition of aryl triflates to Pd(0) often proceeds through a different mechanism (nucleophilic displacement) than aryl halides, which can be influenced by ligands and additives.[9][10]

Therefore, the choice of ligand is paramount. The ligand must create a palladium center that is electron-rich enough to promote oxidative addition while also being sterically bulky enough to facilitate the subsequent reductive elimination step and prevent catalyst decomposition.[11][12][13]

Q3: What is a good starting point for a catalyst system (precatalyst, ligand, base) for a Suzuki-Miyaura coupling with this substrate?

A3: For a Suzuki-Miyaura coupling, a robust starting point involves a palladium(II) precatalyst paired with a sterically hindered, electron-rich biaryl phosphine ligand.

  • Palladium Source: A common and effective choice is Pd(OAc)₂ or a pre-formed precatalyst like an XPhos palladacycle (e.g., G2 or G3). Precatalysts are often preferred as they can lead to more reliable formation of the active Pd(0) species.[14][15]

  • Ligand: Buchwald's biaryl phosphine ligands are highly effective. SPhos or XPhos are excellent starting choices. Their bulkiness promotes the formation of highly reactive, monoligated Pd(0) species, and their electron-donating nature accelerates the oxidative addition step.[16][17]

  • Base: A moderately strong inorganic base is typically required. K₃PO₄ (potassium phosphate) or Cs₂CO₃ (cesium carbonate) are often effective. The choice can depend on the solubility and the presence of base-sensitive functional groups on your coupling partner.[18]

  • Solvent: Anhydrous, degassed solvents like toluene , dioxane , or THF are standard. Sometimes, the addition of a small amount of water can be beneficial for dissolving the inorganic base.[18]

Troubleshooting Guide

This section is structured to address specific problems you may encounter during your experiments.

Problem 1: Low or No Conversion to Product

You've set up your reaction, but after the specified time, TLC or LC-MS analysis shows mostly starting material.

Q: My reaction shows very low conversion. What are the most likely causes and how do I fix it?

A: Low conversion is a common issue that can almost always be solved by systematically evaluating the reaction components and conditions.

G start Low Conversion Observed reagents Step 1: Verify Reagent Quality & Setup start->reagents catalyst Step 2: Assess Catalyst System reagents->catalyst Reagents OK sub1 Anhydrous/Degassed Solvent? Pure Starting Materials? Proper Inert Atmosphere? reagents->sub1 conditions Step 3: Optimize Reaction Conditions catalyst->conditions Catalyst OK sub2 Active Pd Precatalyst? Correct Ligand? Ligand-to-Metal Ratio (1.5:1 to 2:1)? catalyst->sub2 system_change Step 4: Change Catalyst System conditions->system_change Optimization Fails success Reaction Optimized conditions->success Optimization Works sub3 Increase Temperature? Screen Different Bases (e.g., K₃PO₄, Cs₂CO₃)? Check Solvent Choice? conditions->sub3 system_change->success sub4 Try a more electron-rich/ bulky ligand (e.g., RuPhos, BrettPhos)? system_change->sub4 G cluster_coupling Desired Pathway cluster_side_reaction Side Reaction pd0 LₙPd(0) oa_complex [LₙPd(Ar)(OTf)] pd0->oa_complex Oxidative Addition aryl_otf Ar-OTf (2,4-difluorophenyl triflate) aryl_otf->oa_complex transmetal Transmetalation oa_complex->transmetal Base protonolysis Protonolysis oa_complex->protonolysis partner Coupling Partner (e.g., R-B(OH)₂) partner->transmetal reductive_elim Reductive Elimination transmetal->reductive_elim product Ar-R (Product) reductive_elim->product proton_source Proton Source (e.g., H₂O, amine N-H) proton_source->protonolysis side_product Ar-H (Byproduct) protonolysis->side_product

Caption: Competing pathways of productive coupling versus side reaction (hydrodetriflation).

Strategies to Minimize Hydrodetriflation:

  • Strictly Anhydrous Conditions: Water is a common proton source. [8]Ensure all reagents and solvents are rigorously dried. Using freshly distilled solvents and flame-drying glassware can make a significant difference.

  • Choice of Base: For Suzuki reactions, using a non-hydroxide base like K₃PO₄ or KF is preferable to NaOH or KOH. For Buchwald-Hartwig aminations, if the amine itself is the suspected proton source, using a very strong, non-coordinating base like LHMDS or KHMDS can help ensure the amine is fully deprotonated before it can act as a proton donor.

  • Increase Concentration: Running the reaction at a higher concentration increases the probability of the desired bimolecular reaction (transmetalation) occurring relative to the undesired protonolysis.

  • Use a More Active Catalyst: A more active catalyst system (e.g., one with a bulkier, more electron-rich ligand) can accelerate the rate of the desired transmetalation and reductive elimination steps, allowing them to outcompete the hydrodetriflation pathway. [13][16]

Catalyst System Comparison

The choice of ligand is often the most critical parameter to adjust. The table below summarizes common ligands and their typical applications for aryl triflates.

LigandStructureKey FeaturesBest For...
PPh₃ (Triphenylphosphine)Simple, inexpensiveLow steric bulk, moderate electron donor.Simple, unhindered substrates. Often struggles with electron-deficient triflates.
SPhos Bulky BiarylphosphineSterically demanding, highly electron-donating.General purpose for challenging couplings, including Suzuki and Buchwald-Hartwig. Excellent for promoting oxidative addition. [11][12]
XPhos Bulky BiarylphosphineVery bulky, electron-rich. Often provides high catalyst stability and turnover.Suzuki, Buchwald-Hartwig, and other C-C and C-N bond formations. A reliable workhorse ligand.
RuPhos Bulky BiarylphosphineFeatures a cyclohexyl group on phosphorus, increasing electron density.Particularly effective for Buchwald-Hartwig amination of challenging primary amines and hydrazones.
Xantphos Bidentate LigandWide bite angle, pre-organizes the metal center.Can be effective in controlling selectivity and preventing catalyst decomposition in certain reactions like Sonogashira or Heck couplings.

Sample Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a robust starting point for the coupling of 2,4-difluorophenyl trifluoromethanesulfonate with a generic arylboronic acid.

Objective: To synthesize 2,4-difluoro-1,1'-biphenyl derivative.

Materials:

  • 2,4-difluorophenyl trifluoromethanesulfonate (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd(OAc)₂ (0.02 equiv, 2 mol%)

  • SPhos (0.04 equiv, 4 mol%)

  • K₃PO₄ (potassium phosphate, 3.0 equiv), finely ground

  • Anhydrous, degassed toluene (to make a 0.2 M solution)

Procedure:

  • Vessel Preparation: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add Pd(OAc)₂, SPhos, and K₃PO₄.

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon three times.

  • Reagent Addition: Under a positive flow of argon, add 2,4-difluorophenyl trifluoromethanesulfonate, the arylboronic acid, and finally the degassed toluene via syringe.

  • Reaction: Place the sealed flask in a preheated oil bath at 100 °C.

  • Monitoring: Stir the reaction vigorously. Monitor the reaction progress by TLC or LC-MS by periodically taking small aliquots. The reaction is typically complete within 4-12 hours.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove the palladium catalyst and inorganic salts.

  • Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel.

References

  • Kania, M. J., Reyes, A., & Neufeldt, S. R. (2024). Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms. Journal of the American Chemical Society, 146(28), 19249-19260. [Link]

  • Driess, M. et al. (2018). A Bulky Biaryl Phosphine Ligand Allows for Palladium-Catalyzed Amidation of Five-Membered Heterocycles as Electrophiles. ACS Catalysis. [Link]

  • Amatore, C., Jutand, A., & Suarez, A. (1995). Rate and Mechanism of Oxidative Addition of Aryl Triflates to Zerovalent Palladium Complexes. Evidence for the Formation of Cationic (.sigma.-Aryl)palladium Complexes. Organometallics. [Link]

  • Jutand, A. et al. (1995). Rate and Mechanism of Oxidative Addition of Aryl Triflates to Zerovalent Palladium Complexes. Organometallics, 14(4), 1810-1817. [Link]

  • Roy, A. H., & Hartwig, J. F. (2004). Oxidative Addition of Aryl Sulfonates to Palladium(0) Complexes of Mono- and Bidentate Phosphines. Mild Addition of Aryl Tosylates and the Effects of Anions on Rate and Mechanism. Organometallics, 23(1), 194-202. [Link]

  • Neufeldt, S. R. et al. (2024). Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms. Journal of the American Chemical Society. [Link]

  • OpenChemHub. (2024, January 9). Ligand design for cross-couplings: phosphines [Video]. YouTube. [Link]

  • ResearchGate. (n.d.). Electron rich, bulky ligands used in cross-coupling reactions. [Link]

  • Royal Society of Chemistry. (2006). Aryl bromide/triflate selectivities reveal mechanistic divergence in palladium-catalysed couplings; the Suzuki–Miyaura anomaly. Chemical Communications. [Link]

  • ResearchGate. (n.d.). Pd-cross-coupling of aryl triflates vs. undesired hydrolysis reaction. [Link]

  • Reddit. (2018). Help troubleshooting a Buchwald-Hartwig amination? [Link]

  • Liu, Y. et al. (2009). Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates. Molecules, 14(9), 3375-3383. [Link]

  • Chemistry LibreTexts. (2020, July 1). 17.2: Palladium catalyzed couplings. [Link]

  • ResearchGate. (n.d.). Catalyst Selection Facilitates the Use of Heterocyclic Sulfinates as General Nucleophilic Coupling Partners in Palladium-Catalyzed Coupling Reactions. [Link]

  • Beilstein Journals. (2022). Recent developments and trends in the iron- and cobalt-catalyzed Sonogashira reactions. [Link]

  • Beilstein-Institut. (2022, March 3). Recent developments and trends in the iron- and cobalt-catalyzed Sonogashira reactions. Beilstein Journal of Organic Chemistry, 18, 298-341. [Link]

  • PubMed. (2022). Palladium-Catalyzed Aryldifluoromethylation of Aryl Halides with Aryldifluoromethyl Trimethylsilanes. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]

  • eScholarship.org. (2023). Palladium-Catalyzed Aryldifluoromethylation of Aryl Halides with Aryldifluoromethyl Trimethylsilanes. [Link]

  • MDPI. (2017). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. [Link]

  • Royal Society of Chemistry. (2024). An overview: dinuclear palladium complexes for organic synthesis. Catalysis Science & Technology, 14, 6112-6154. [Link]

  • Sci-Hub. (2011). Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides. Organometallics, 31(4), 1271–1274. [Link]

  • National Institutes of Health. (2016). Palladium-Catalyzed Arylation of Fluoroalkylamines. Angewandte Chemie, 55(2), 674-678. [Link]

  • MDPI. (2021). Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners. Catalysts, 11(11), 1378. [Link]

  • Chemistry LibreTexts. (2023, August 2). 2.2: Pd-Catalyzed Cross Coupling Reactions. [Link]

  • PubMed. (2014). Hydroxyl-Directed Cross-Coupling: A Scalable Synthesis of Debromohamigeran E and Other Targets of Interest. [Link]

  • MDPI. (2021). Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. Catalysts, 11(11), 1301. [Link]

  • ResearchGate. (2008). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling of Various Aryl Halides Usingortho-Alkyl-Substituted Arylphosphanes and (ortho-Alkylphenyl)alkylphosphanes under Microwave Heating. [Link]

  • Reiser, O. (2017, September 3). General Principles of Catalysis; Pd-catalyzed Cross Coupling Reactions; Olefin Metathesis, Lect 16 [Video]. YouTube. [Link]

  • ResearchGate. (n.d.). Palladium-catalyzed desulfinative cross-coupling reactions. [Link]

Sources

Byproduct formation in the synthesis of 2,4-Difluorophenyl trifluoromethanesulfonate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2,4-Difluorophenyl Trifluoromethanesulfonate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot byproduct formation during this critical synthetic transformation. Our goal is to provide you with the expertise and practical insights necessary to ensure the integrity and success of your experiments.

I. Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts I should expect when synthesizing 2,4-Difluorophenyl trifluoromethanesulfonate?

A1: The most prevalent byproducts encountered during the triflation of 2,4-difluorophenol are typically:

  • Unreacted 2,4-Difluorophenol: Incomplete reaction is a common source of this impurity.

  • Trifluoromethanesulfonic Acid (TfOH): This results from the hydrolysis of triflic anhydride (Tf₂O) by trace amounts of water in the reagents or solvent.[1] Triflic anhydride is highly moisture-sensitive.

  • Pyridinium Triflate (or other amine salts): When using pyridine or other amine bases, the corresponding ammonium triflate salt can form as a byproduct.[2] This is often a crystalline solid that can sometimes precipitate from the reaction mixture.[3]

Q2: Why is it crucial to use anhydrous conditions for this reaction?

A2: Triflic anhydride is a powerful electrophile that reacts readily with water.[1] This hydrolysis reaction consumes the triflating agent, reducing the yield of your desired product, and generates triflic acid. Triflic acid is a strong acid that can potentially lead to other side reactions or complicate the purification process.[4]

Q3: My reaction is complete, but I'm having trouble separating the product from the unreacted phenol. What do you recommend?

A3: Separation of the aryl triflate from the starting phenol can indeed be challenging due to their similar polarities. Standard purification techniques such as flash column chromatography are often effective.[5] A typical mobile phase for such a separation would be a mixture of ethyl acetate and hexanes.[6] Monitoring the separation by Thin Layer Chromatography (TLC) is essential to ensure a clean separation.

Q4: I see an unexpected color change in my reaction mixture. Should I be concerned?

A4: While a slight color change can be normal, a significant darkening or the formation of a tar-like substance may indicate decomposition or polymerization, especially if the reaction is run at elevated temperatures.[7] Aryl triflates themselves are generally thermally stable, but prolonged exposure to high temperatures in the presence of impurities could lead to degradation.[5] It is always advisable to monitor the reaction progress closely by TLC or HPLC to ensure the timely quenching of the reaction upon completion.[6]

II. Troubleshooting Guide: Byproduct Formation and Mitigation

This section provides a detailed, question-and-answer-formatted troubleshooting guide to address specific issues you may encounter during the synthesis of 2,4-Difluorophenyl trifluoromethanesulfonate.

Issue 1: Significant Amount of Unreacted 2,4-Difluorophenol Remaining
  • Question: I've followed the standard protocol, but a large amount of my starting material, 2,4-difluorophenol, remains unreacted. What could be the cause, and how can I improve the conversion?

  • Answer & Troubleshooting Steps:

    • Insufficient Triflic Anhydride: The stoichiometry of the triflating agent is critical. Ensure that you are using a slight excess (typically 1.1 to 1.2 equivalents) of triflic anhydride relative to the 2,4-difluorophenol.

    • Inactive Triflic Anhydride: Triflic anhydride is highly susceptible to hydrolysis. If the reagent has been improperly stored or exposed to atmospheric moisture, it may have partially decomposed, reducing its effective concentration. It is recommended to use a fresh bottle of triflic anhydride or to purify older batches by distillation.

    • Inadequate Base: The base plays a crucial role in deprotonating the phenol, making it a more potent nucleophile. Ensure that you are using at least one equivalent of a suitable base, such as pyridine or triethylamine. The base should also be anhydrous.

    • Low Reaction Temperature: While the reaction is often performed at low temperatures (e.g., 0 °C to room temperature) to control its exothermicity, an excessively low temperature may slow down the reaction rate, leading to incomplete conversion within the given timeframe.[8] Consider allowing the reaction to warm to room temperature and stirring for a longer period.

    • Poor Mixing: Ensure that the reaction mixture is being stirred efficiently to guarantee proper mixing of the reagents.

    Workflow for Optimizing Reaction Conversion

    G cluster_start Problem Identification cluster_checks Troubleshooting Steps cluster_solution Resolution Start Incomplete Conversion (High Starting Material) Check_Tf2O_Stoichiometry Verify Tf₂O Stoichiometry (1.1-1.2 eq.) Start->Check_Tf2O_Stoichiometry Initial Check Check_Tf2O_Activity Assess Tf₂O Activity (Use fresh or purified) Check_Tf2O_Stoichiometry->Check_Tf2O_Activity Check_Base Check Base Equivalence & Anhydrous Nature Check_Tf2O_Activity->Check_Base Check_Temp Evaluate Reaction Temperature Check_Base->Check_Temp Solution Optimized Reaction (High Conversion) Check_Temp->Solution Implement Changes

    Figure 1: Troubleshooting workflow for incomplete reaction conversion.
Issue 2: Presence of Trifluoromethanesulfonic Acid (TfOH) as a Major Byproduct
  • Question: My work-up is complicated by the presence of a significant amount of triflic acid. How can I prevent its formation?

  • Answer & Troubleshooting Steps:

    • Strict Anhydrous Conditions: This is the most critical factor. Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents, which can be obtained by distillation from an appropriate drying agent or by passing them through a solvent purification system. Reagents, including the 2,4-difluorophenol and the base, should also be anhydrous.

    • Inert Atmosphere: Conduct the reaction under a positive pressure of an inert gas to prevent the ingress of atmospheric moisture.

    • Fresh Reagents: Use a freshly opened bottle of triflic anhydride. If the bottle has been opened multiple times, the reagent at the surface may have been exposed to moisture.

    Protocol for a Reaction Under Anhydrous Conditions

    • Glassware Preparation: Oven-dry all glassware (round-bottom flask, dropping funnel, stir bar) at 120 °C for at least 4 hours. Assemble the apparatus while hot and allow it to cool under a stream of dry nitrogen or argon.

    • Reagent and Solvent Preparation: Use anhydrous dichloromethane (or another suitable solvent) from a solvent purification system or a freshly opened bottle. Ensure the 2,4-difluorophenol is dry (it can be dried in a vacuum desiccator over a drying agent if necessary). Use anhydrous pyridine or triethylamine.

    • Reaction Setup: Dissolve the 2,4-difluorophenol and pyridine in anhydrous dichloromethane in the reaction flask under an inert atmosphere. Cool the solution to 0 °C in an ice bath.

    • Addition of Triflic Anhydride: Add the triflic anhydride dropwise via a syringe or a dropping funnel. Maintain the inert atmosphere throughout the addition.

    • Reaction Monitoring: Allow the reaction to proceed as planned, monitoring by TLC.

    • Work-up: Quench the reaction with cold water or a saturated aqueous solution of sodium bicarbonate. The aqueous wash will remove any remaining triflic acid and the pyridinium salt.

Issue 3: Formation of a Precipitate (Amine-Triflate Salt)
  • Question: A white solid has precipitated from my reaction mixture. What is it, and how should I handle it?

  • Answer & Troubleshooting Steps:

    • Identification: The precipitate is likely the triflate salt of the amine base you are using (e.g., pyridinium triflate). This salt is often poorly soluble in common organic solvents like dichloromethane.

    • Handling During Reaction: In most cases, the formation of this salt is expected and does not interfere with the reaction. Continue stirring the heterogeneous mixture until the reaction is complete.

    • Removal During Work-up: The salt is water-soluble and will be removed during the aqueous work-up. After quenching the reaction, the salt will dissolve in the aqueous layer. Ensure thorough extraction with an organic solvent to recover your product. Washing the combined organic layers with dilute acid (e.g., 1M HCl) can further help in removing any residual amine base.

    Reaction and Work-up Scheme

    G cluster_reaction Reaction Phase cluster_workup Work-up Phase Reactants 2,4-Difluorophenol + Tf₂O + Pyridine in CH₂Cl₂ Reaction Formation of: - 2,4-Difluorophenyl triflate (in solution) - Pyridinium triflate (precipitate) Reactants->Reaction Quench Quench with H₂O Reaction->Quench Separation Separatory Funnel (Organic & Aqueous Layers) Quench->Separation Organic_Layer Organic Layer: - Product - CH₂Cl₂ Separation->Organic_Layer Aqueous_Layer Aqueous Layer: - Pyridinium triflate - Excess Pyridine - Triflic Acid Separation->Aqueous_Layer Purification Dry & Evaporate Organic Layer Organic_Layer->Purification Final_Product Crude Product for Further Purification Purification->Final_Product

    Figure 2: General scheme for the reaction and subsequent work-up.

III. Data and Protocols

Table 1: Typical Reagent Stoichiometry and Reaction Conditions
Reagent/ParameterMolar Equivalents/ValueRationale
2,4-Difluorophenol1.0Starting material
Triflic Anhydride (Tf₂O)1.1 - 1.2Slight excess to ensure complete conversion
Pyridine1.1 - 1.5Acts as a base to deprotonate the phenol and scavenge the generated TfOH
SolventAnhydrous CH₂Cl₂A common, inert solvent for this reaction
Temperature0 °C to Room TemperatureTo control the initial exotherm and then allow the reaction to proceed to completion
Reaction Time1 - 4 hoursTypically sufficient for complete conversion; monitor by TLC
Protocol: Synthesis of 2,4-Difluorophenyl Trifluoromethanesulfonate

Materials:

  • 2,4-Difluorophenol

  • Triflic Anhydride

  • Anhydrous Pyridine

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • Deionized Water

  • 1M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • To an oven-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a dropping funnel, and a nitrogen inlet, add 2,4-difluorophenol (1.0 eq.).

  • Dissolve the phenol in anhydrous dichloromethane.

  • Add anhydrous pyridine (1.1 eq.) to the solution and cool the mixture to 0 °C using an ice bath.

  • Add triflic anhydride (1.1 eq.) dropwise via the dropping funnel over 15-20 minutes, ensuring the internal temperature does not rise above 5 °C.

  • After the addition is complete, allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1-3 hours.

  • Monitor the reaction progress by TLC (e.g., 10% Ethyl Acetate in Hexanes). The product will have a higher Rf value than the starting phenol.[6]

  • Once the reaction is complete, quench by slowly adding cold water.

  • Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography on silica gel if necessary.

IV. References

  • Organic Syntheses, Coll. Vol. 10, p.147 (2004); Vol. 77, p.57 (2000).

  • Larhed, M.; Hallberg, A. Org. Lett. 2000, 2 (23), 3659–3662.

  • Howells, R. D.; McCown, J. D. Chem. Rev. 1977, 77 (1), 69–92.

  • Stang, P. J.; Hanack, M.; Subramanian, L. R. Synthesis 1982, 1982 (2), 85–126.

  • Wikipedia. Trifluoromethanesulfonic anhydride.

  • Ataman Kimya. TRIFLIC ANHYDRIDE.

  • BenchChem. Stability of 2,4-Difluorophenol under different reaction conditions.

  • Wikipedia. Triflic acid.

  • Chemistry LibreTexts. Thin Layer Chromatography.

  • Reddit. r/chemistry - Solvent for triflation reaction?

  • ResearchGate. How to analysis the phenolic compounds by TLC, the method and solvants?

  • ResearchGate. Scheme. 1. Representative triflate salt (TFA: pyridine) mediated...

  • Organic Chemistry.org. Alcohol to Triflate - Common Conditions.

Sources

Improving the stability of 2,4-Difluorophenyl trifluoromethanesulfonate in solution

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Enhancing Stability and Experimental Success

Welcome to the dedicated technical support guide for 2,4-Difluorophenyl trifluoromethanesulfonate (F₂-PhOTf). This resource is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile reagent in their synthetic endeavors. As a potent electrophile for cross-coupling reactions, its efficacy is intrinsically linked to its stability. This guide provides in-depth, experience-driven answers to common challenges, ensuring you can troubleshoot issues and optimize your experimental outcomes with confidence.

Frequently Asked Questions (FAQs): Core Stability Concerns

This section addresses the most common questions our team receives regarding the handling, storage, and use of 2,4-Difluorophenyl trifluoromethanesulfonate.

Q1: My F₂-PhOTf appears to be degrading upon storage. What are the optimal storage conditions?

A1: The primary degradation pathway for 2,4-Difluorophenyl trifluoromethanesulfonate, like most aryl triflates, is hydrolysis. The triflate group is an excellent leaving group, making the molecule highly susceptible to nucleophilic attack by water.[1][2]

  • Mechanism of Concern: Atmospheric moisture can hydrolyze the ester linkage, yielding 2,4-difluorophenol and trifluoromethanesulfonic acid. This not only consumes your starting material but the acidic byproduct can also interfere with subsequent reactions.

  • Core Recommendation: Always store the compound in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen).[3] A desiccator or dry box is highly recommended. For long-term storage, refrigeration in a cool, well-ventilated area is advised to minimize any potential thermal degradation.[3][4]

Q2: I'm observing significant starting material decomposition in my reaction mixture before it even gets going. What's the likely cause?

A2: This is a classic sign of premature hydrolysis or reaction with an incompatible component in your setup. The two most common culprits are residual water in your solvent or a highly nucleophilic/basic environment that is too harsh.

  • Solvent Purity is Paramount: Ensure you are using anhydrous solvents. Even "anhydrous" grade solvents from commercial suppliers can pick up moisture over time once the bottle is opened. It is best practice to use freshly dried and distilled solvents or solvents from a solvent purification system.

  • pH and Base Selection: The stability of aryl triflates is highly pH-dependent. While many cross-coupling reactions require a base, strongly alkaline aqueous conditions can accelerate hydrolysis.[1][5] Consider the pKa of your base and the overall reaction pH. Sometimes, a weaker, non-nucleophilic base or running the reaction under biphasic conditions can mitigate this issue.[6] Acidic conditions can also promote degradation.[1] Neutral to slightly basic conditions are generally the most favorable for triflate stability.[1]

Q3: Which solvents are considered "safe" for 2,4-Difluorophenyl trifluoromethanesulfonate?

A3: The choice of solvent is critical and depends on the specific reaction. The key is to avoid protic and nucleophilic solvents when stability is the primary concern.

  • Recommended Solvents: Aprotic solvents such as toluene, dioxane, tetrahydrofuran (THF), acetonitrile (MeCN), and dichloromethane (DCM) are generally compatible.

  • Solvents to Use with Caution: Protic solvents like water, methanol, and ethanol are inherently reactive towards the triflate group and should only be used if the reaction kinetics are much faster than the rate of solvolysis (hydrolysis).

  • Incompatible Solvents: Avoid highly nucleophilic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) at elevated temperatures, as they can potentially react with the triflate. Selectfluor, a fluorinating agent, is known to react exothermically with DMF and DMSO, highlighting the potential reactivity of fluorinated compounds with these solvents.[7]

Q4: My Suzuki coupling reaction using F₂-PhOTf is giving low yields, with 2,4-difluorophenol as the major byproduct. How do I troubleshoot this?

A4: This is a common and frustrating outcome. The formation of 2,4-difluorophenol is a definitive indicator that hydrolysis is outcompeting your desired cross-coupling pathway.[8][9]

  • Causality: The palladium catalyst must insert into the Carbon-Oxygen bond of the triflate (oxidative addition) faster than water or hydroxide can attack the sulfur atom. If the catalytic cycle is slow or inefficient, hydrolysis will win.

  • Troubleshooting Steps:

    • Rigorous Inert Conditions: Ensure your entire setup is free of oxygen and moisture. De-gas your solvents thoroughly (e.g., via sparging with argon for 15-30 minutes) and use Schlenk techniques or a glovebox.[9]

    • Ligand Choice: The ligand on your palladium catalyst is critical. Bulky, electron-rich phosphine ligands, such as tBuBrettPhos, have been shown to promote the desired C-F reductive elimination in related fluorination reactions and can accelerate the catalytic cycle for aryl triflates, potentially minimizing hydrolysis.[10][11]

    • Base Selection: Switch to a milder base. Instead of strong bases like K₂CO₃ in aqueous solutions, consider using a weaker base like KHCO₃ or non-aqueous conditions with a base like CsF.[9][12]

    • Temperature Control: While heat is often required, excessive temperatures can sometimes accelerate degradation more than the desired reaction. Try running the reaction at the lowest possible temperature that still allows for catalytic turnover.

Troubleshooting Guide: A Deeper Dive

Scenario: Complete loss of F₂-PhOTf starting material with no desired product formation.

This scenario points to a fundamental incompatibility in your reaction setup. The workflow below will help you systematically identify the root cause.

G start Reaction Failure: Complete loss of F₂-PhOTf check_solvent Was the solvent certified anhydrous AND freshly dispensed? start->check_solvent check_atmosphere Was the reaction performed under a rigorously inert atmosphere? check_solvent->check_atmosphere Yes solve_solvent Solution: Use freshly dried/distilled solvent from a solvent purification system. check_solvent->solve_solvent No check_reagents Are all other reagents (base, nucleophile) compatible and non-nucleophilic towards the triflate group? check_atmosphere->check_reagents Yes solve_atmosphere Solution: Improve inert technique. De-gas solvents and use Schlenk line or glovebox. check_atmosphere->solve_atmosphere No solve_reagents Solution: Review literature for reagent compatibility. Consider a weaker, non-nucleophilic base or a different nucleophile source. check_reagents->solve_reagents No final_check Re-run experiment with optimized conditions. check_reagents->final_check Yes solve_solvent->final_check solve_atmosphere->final_check solve_reagents->final_check Hydrolysis cluster_main Hydrolysis of 2,4-Difluorophenyl trifluoromethanesulfonate start F₂-PhOTf prod1 2,4-Difluorophenol start->prod1 + H₂O (Base or Acid Catalyzed) prod2 CF₃SO₃H

Caption: The primary hydrolytic degradation pathway of the title compound.

References

  • Degli Innocenti, M., Schreiner, T., & Breinbauer, R. (2025). Pd‐cross‐coupling of aryl triflates vs. undesired hydrolysis reaction. ResearchGate. [Link]

  • Watson, D. A., Su, M., Teverovskiy, G., Zhang, Y., Garcia-Fortanet, J., Kinzel, T., & Buchwald, S. L. (2009). Formation of ArF from LPdAr(F): Catalytic Conversion of Aryl Triflates to Aryl Fluorides. Science, 325(5948), 1661-1664. [Link]

  • Cation-Dependent Solvation Behavior of Aqueous Triflate Electrolytes. (2025). ACS Publications. [Link]

  • Watson, D. A., Su, M., Teverovskiy, G., Zhang, Y., Garcia-Fortanet, J., Kinzel, T., & Buchwald, S. L. (2009). Formation of ArF from LPdAr(F): Catalytic Conversion of Aryl Triflates to Aryl Fluorides. DSpace@MIT. [Link]

  • Performing a bis suzuki coupling reaction on an aryl di-triflated group with a super simple phenyl boronic acid. (2021). Reddit. [Link]

  • Watson, D. A., et al. (2009). Formation of ArF from LPdAr(F): Catalytic Conversion of Aryl Triflates to Aryl Fluorides. Science, 325(5948), 1661-1664. [Link]

  • The Pd-Catalyzed Conversion of Aryl Chlorides, Triflates, and Nonaflates to Nitroaromatics. Journal of the American Chemical Society. [Link]

  • SAFETY DATA SHEET. (2015). [Link]

  • Evidence for in Situ Catalyst Modification during the Pd-Catalyzed Conversion of Aryl Triflates to Aryl Fluorides. (2011). Journal of the American Chemical Society. [Link]

  • Trifluoromethanesulfonate Anion as Nucleophile in Organic Chemistry. (2017). National Institutes of Health. [Link]

  • leaving group ability of triflate. (2021). Reddit. [Link]

  • Triflate. Wikipedia. [Link]

  • Specific Solvent Issues with Fluorination. WordPress. [Link]

  • Summerville, R. H., Senkler, C. A., & Schleyer, P. V. R. (1974). Solvolysis of vinyl triflates. Effect of alkyl substituents, solvents, and added nucleophiles. Journal of the American Chemical Society, 96(4), 1100-1110. [Link]

  • Degradation Pathways and Complete Defluorination of Chlorinated Polyfluoroalkyl Substances (Clx−PFAS). (2022). ResearchGate. [Link]

  • Selective Hydrolysis of Nonactivated Aryl Esters at pH 7 through Cooperative Catalysis. (2022). National Institutes of Health. [Link]

  • Effect of water pH on the stability of pesticides. (2008). MSU Extension. [Link]

  • Degradation Pathways and Complete Defluorination of Chlorinated Polyfluoroalkyl Substances (Clx−PFAS). (2022). ChemRxiv. [Link]

  • Method for synthesizing trifluoromethanesulfonate.
  • Methanesulfonic acid, trifluoro-, 1,2-dimethyl-1-propenyl ester. Organic Syntheses Procedure. [Link]

  • Practical Synthesis of Aryl Triflates under Aqueous Conditions. (2004). ResearchGate. [Link]

  • A trifluoromethanesulfonate (triflate) can be used in a manner similar to a tosylate. (2024). Pearson+. [Link]

  • Degradation and defluorination of 6:2 fluorotelomer sulfonamidoalkyl betaine and 6:2 fluorotelomer sulfonate by Gordonia sp. strain NB4-1Y under sulfur-limiting conditions. (2024). ResearchGate. [Link]

  • A kind of preparation method of trifluoromethanesulfonic acid.

Sources

Technical Support Center: Troubleshooting Palladium-Catalyzed Reactions of Aryl Triflates

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for the Modern Chemist

Welcome to our dedicated resource for researchers, scientists, and drug development professionals engaged in palladium-catalyzed cross-coupling reactions involving aryl triflates. As a Senior Application Scientist, I understand that while these reactions are powerful tools in synthetic chemistry, they can present unique challenges. This guide is structured as a series of frequently asked questions (FAQs) to directly address the issues you may encounter at the bench. Our approach is grounded in mechanistic principles to not only solve immediate problems but also to empower you with the knowledge to proactively optimize your future reactions.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: My reaction shows no or very low conversion of the aryl triflate.

This is one of the most common issues. Assuming the starting materials are correct and have been added in the right stoichiometry, the problem often lies with the catalyst's activity or the reaction conditions. Let's break down the potential culprits.

Question: I've set up my Suzuki-Miyaura coupling with an aryl triflate, but after several hours (or overnight), TLC/LC-MS analysis shows only starting material. What should I investigate first?

Answer: When faced with a stalled reaction, the first and most critical aspect to verify is the integrity and activity of your palladium catalyst and ligands. Palladium(0) species are the active catalysts in most cross-coupling cycles, and they are notoriously sensitive to oxygen.

  • Catalyst and Ligand Integrity:

    • Palladium Source: Are you using a pre-catalyst or a Pd(0) source? Pd(OAc)₂ and PdCl₂ are common Pd(II) pre-catalysts that must be reduced in situ to Pd(0). This reduction, often facilitated by a phosphine ligand, can sometimes be inefficient. Consider using a dedicated Pd(0) source like Pd(PPh₃)₄ or an air-stable Pd(0) pre-catalyst like those developed by Buchwald or Hartwig, which are designed for reliable activation.

    • Ligand Choice: Aryl triflates are less reactive than their corresponding aryl bromides or iodides. Therefore, they generally require more electron-rich and sterically demanding ligands to promote the crucial oxidative addition step. If you are using a standard ligand like PPh₃, it may not be sufficient. For Suzuki-Miyaura reactions, consider switching to more robust ligands such as SPhos, XPhos, or RuPhos. For Buchwald-Hartwig aminations, ligands like BrettPhos or the Josiphos family are often more effective.

    • Catalyst Deactivation: The active Pd(0) species can be deactivated through oxidation by adventitious air or by thermal decomposition, leading to the formation of palladium black. If you observe a black precipitate, your catalyst has likely crashed out of the catalytic cycle.

  • Reaction Environment:

    • Oxygen Contamination: The most common cause of catalyst deactivation is the presence of oxygen. Ensure your reaction is set up under a strictly inert atmosphere (Argon or Nitrogen). Solvents should be thoroughly degassed using methods like freeze-pump-thaw cycles or by sparging with an inert gas for at least 30-60 minutes.

    • Solvent and Base Quality: Ensure your solvent is anhydrous and your base is of high quality. Water can hydrolyze the aryl triflate and can also interfere with the catalytic cycle. The choice of base is also critical; it must be strong enough to facilitate the transmetalation step but not so strong as to cause undesired side reactions. For Suzuki reactions, inorganic bases like K₂CO₃ or Cs₂CO₃ are common, while Buchwald-Hartwig reactions often employ stronger bases like NaOtBu or LHMDS.

Troubleshooting Workflow: Low Conversion

G start Low/No Conversion Observed check_catalyst 1. Verify Catalyst & Ligand start->check_catalyst check_atmosphere 2. Check Inert Atmosphere start->check_atmosphere check_reagents 3. Assess Reagent Quality start->check_reagents ligand_choice Is the ligand appropriate for aryl triflates? (e.g., Buchwald ligands) check_catalyst->ligand_choice Ligand issues? degassing Was the solvent properly degassed? check_atmosphere->degassing solvent_base Are solvent (anhydrous) and base pure? check_reagents->solvent_base change_ligand Action: Switch to a more electron-rich/ bulky ligand (e.g., SPhos, RuPhos) ligand_choice->change_ligand No catalyst_source Is the Pd source air-stable? Consider a pre-catalyst. ligand_choice->catalyst_source Yes rerun Re-run Experiment change_ligand->rerun catalyst_source->check_atmosphere Yes change_catalyst Action: Use an air-stable Pd(0) pre-catalyst. catalyst_source->change_catalyst No change_catalyst->rerun degassing->check_reagents Yes degas_protocol Action: Re-run with rigorous degassing (e.g., 3x Freeze-Pump-Thaw). degassing->degas_protocol No degas_protocol->rerun purify_reagents Action: Use freshly dried solvent and a new bottle of base. solvent_base->purify_reagents No solvent_base->rerun Yes purify_reagents->rerun

Caption: Troubleshooting decision tree for low conversion.

Issue 2: My reaction is producing significant side products.

The formation of side products often points to competing reaction pathways. Identifying the structure of these byproducts is the first step toward diagnosing the problem.

Question: In my Buchwald-Hartwig amination of an aryl triflate, I'm observing a significant amount of phenol (or other hydrodefluorination product) and some homocoupling of my aryl triflate. How can I suppress these side reactions?

Answer: This is a classic problem where the desired cross-coupling pathway is competing with undesired pathways like hydrolysis and reductive dehalogenation.

  • Hydrolysis to Phenol: The formation of phenol results from the reaction of your aryl triflate with hydroxide ions.

    • Source of Hydroxide: The hydroxide can originate from water in your reaction mixture or from the decomposition of your base. For instance, alkali metal carbonates (e.g., K₂CO₃) can have significant amounts of corresponding hydroxides.

    • Mitigation Strategy:

      • Rigorous Drying: Ensure all glassware is oven-dried, and solvents are anhydrous.

      • Base Selection: Use a non-hydroxide base. For Buchwald-Hartwig reactions, sodium tert-butoxide (NaOtBu) is a common choice. Ensure it is handled in a glovebox as it is very hygroscopic.

      • Temperature Control: Higher temperatures can accelerate the rate of hydrolysis. Try running the reaction at a lower temperature if the desired reaction rate is still acceptable.

  • Reductive Dehalogenation (Hydrodefluorination): This side reaction replaces the triflate group with a hydrogen atom.

    • Mechanism: This often occurs via a β-hydride elimination from the palladium-alkoxide complex formed with the base, which then reductively eliminates the arene.

    • Mitigation Strategy:

      • Choice of Base: Use a base that lacks β-hydrogens, such as sodium phenoxide or certain carbonate bases if compatible. However, the most common strategy is to optimize the ligand.

      • Ligand Effects: Bulky, electron-rich ligands can accelerate the rate of reductive elimination (the desired product-forming step) relative to competing side reactions. Ligands like BrettPhos have been specifically designed to minimize reductive dehalogenation.

  • Homocoupling (Glaser-Hay type): The formation of a biaryl product from the coupling of two aryl triflate molecules.

    • Mechanism: This is often promoted by the presence of oxygen or other oxidants that can favor Pd(II)-mediated homocoupling pathways.

    • Mitigation Strategy: As with catalyst deactivation, the key is to maintain a strictly inert atmosphere to prevent oxidation of the Pd(0) catalyst.

Table 1: Ligand Selection Guide for Aryl Triflates

Coupling ReactionSubstrate TypeRecommended LigandsRationale
Suzuki-Miyaura Electron-neutral or -richSPhos, XPhos, RuPhosBulky, electron-rich ligands that promote fast oxidative addition and reductive elimination.
Electron-deficientP(tBu)₃, SPhosVery electron-rich ligands are needed to facilitate the oxidative addition to the electron-poor ring.
Buchwald-Hartwig Primary & Secondary AminesXPhos, BrettPhosPromote monoligation and prevent catalyst inhibition by the amine.
AnilinesJosiphos ligands (e.g., SL-J009-1)Often show high activity and selectivity for coupling with anilines.
Heck Activated AlkenesP(o-tol)₃, Herrmann's CatalystBalances steric bulk and electronic properties for the Heck cycle.

Key Experimental Protocols

A successful outcome relies on meticulous execution. Here are detailed protocols for essential procedures.

Protocol 1: Rigorous Solvent Degassing (Freeze-Pump-Thaw)

This method is superior to inert gas sparging for removing dissolved oxygen.

Step-by-Step Methodology:

  • Place the solvent in a round-bottom flask with a sidearm (a Schlenk flask). The flask should not be more than half full.

  • Attach the flask to a high-vacuum line.

  • Freeze the solvent by immersing the flask in a liquid nitrogen bath until it is completely solid.

  • Open the stopcock to the vacuum line and evacuate the flask for 5-10 minutes. This removes the gases from the headspace above the frozen solvent.

  • Close the stopcock to the vacuum line.

  • Remove the liquid nitrogen bath and allow the solvent to thaw completely. You may see bubbles evolving from the solvent as dissolved gases are released into the vacuum headspace.

  • Repeat this freeze-pump-thaw cycle at least two more times (for a total of three cycles) to ensure a minimal level of dissolved oxygen.

  • After the final thaw, backfill the flask with a positive pressure of inert gas (Argon or Nitrogen).

Protocol 2: Catalyst Pre-activation (for Pd(II) sources)

When using a Pd(II) source like Pd(OAc)₂, pre-forming the active Pd(0) complex can sometimes jump-start a sluggish reaction.

Step-by-Step Methodology:

  • In a glovebox, add the Pd(II) source (e.g., Pd(OAc)₂, 1 mol%) and the phosphine ligand (e.g., SPhos, 2.2 mol%) to a reaction vessel.

  • Add a small amount of the reaction solvent (e.g., 1-2 mL of toluene).

  • Add a reducing agent. A common choice is a small amount of the boronic acid coupling partner or a sacrificial hydride source.

  • Stir the mixture at room temperature or gentle heat (e.g., 50 °C) for 15-30 minutes. A color change (e.g., from pale yellow to a darker, more homogeneous solution) often indicates the formation of the active Pd(0) complex.

  • To this pre-activated catalyst mixture, add the remaining solvent, the aryl triflate, the coupling partner, and the base.

  • Proceed with the reaction at the desired temperature.

Catalytic Cycle for Suzuki-Miyaura Coupling

G pd0 Pd(0)L₂ oa_complex Ar-Pd(II)(OTf)L₂ pd0->oa_complex Oxidative Addition transmetalation_complex Ar-Pd(II)(R)L₂ oa_complex->transmetalation_complex Transmetalation byproduct B(OR)₂(Base) + TfO⁻ oa_complex->byproduct product_complex Ar-R transmetalation_complex->product_complex Reductive Elimination product_complex->pd0 aryl_triflate Ar-OTf aryl_triflate->pd0 boronic_acid R-B(OR)₂ boronic_acid->oa_complex base Base base->oa_complex

Caption: The catalytic cycle for a Suzuki-Miyaura reaction.

References

  • Title: A Simple, Efficient, and General Method for the Suzuki-Miyaura Coupling of Aryl Triflates Source: Organic Letters URL: [Link]

  • Title: New Developments in the Use of Sterically Bulky Phosphine Ligands in Palladium-Catalyzed Cross-Coupling Reactions Source: Accounts of Chemical Research URL: [Link]

  • Title: Palladium Catalyst Deactivation Source: Chemical Reviews URL: [Link]

  • Title: A General and Efficient Catalyst System for the Palladium-Catalyzed Amination of Aryl Chlorides, Bromides, and Triflates Source: The Journal of Organic Chemistry URL: [Link]

  • Title: Mechanism of the Palladium-Catalyzed Amination of Aryl Halides Source: Journal of the American Chemical Society URL: [Link]

  • Title: BrettPhos: A New, Hindered, and Air-Stable Ligand for Palladium-Catalyzed Cross-Coupling Reactions Source: Angewandte Chemie International Edition URL: [Link]

Technical Support Center: Triflic Acid Byproduct Removal

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Trifluoromethanesulfonic acid (CF₃SO₃H), or triflic acid (TfOH), is a superacid prized in organic synthesis for its exceptional catalytic activity and the stability of its conjugate base, the triflate anion.[1][2] It is a powerful catalyst for a range of transformations, including Friedel-Crafts reactions, esterifications, and glycosylations.[1][3] However, the very properties that make triflic acid so effective—its high acidity and polarity—also present significant challenges in post-reaction workup and purification.

Residual triflic acid and its associated byproducts, such as triflate salts, can complicate product isolation, interfere with subsequent synthetic steps, and pose challenges for achieving the high purity standards required in pharmaceutical and materials science. This guide provides troubleshooting strategies and detailed protocols to address common issues encountered during the removal of triflic acid byproducts.

Troubleshooting Guide: Common Purification Challenges

This section addresses specific problems researchers face when attempting to remove triflic acid and its byproducts from reaction mixtures.

Question 1: After quenching my reaction, my product is contaminated with triflate salts that are proving difficult to remove with a standard aqueous workup. What are my options?

Answer:

This is a frequent issue. Triflate salts, especially those formed with alkali metals or protonated amines, are often highly water-soluble and can be challenging to separate from polar products.

Underlying Cause: The triflate anion (CF₃SO₃⁻) is a very weak base, meaning its corresponding salts are highly dissociated and soluble in aqueous media. If your product also has significant water solubility, phase separation becomes inefficient.

Solutions:

  • Modified Aqueous Wash: Instead of a simple water wash, use a saturated solution of a less polar salt like ammonium chloride (NH₄Cl) or brine. This can decrease the solubility of your organic product in the aqueous phase, improving partitioning. For base-sensitive products, this is a safer alternative to bicarbonate washes.

  • Solvent Trituration/Precipitation: If your desired product is a solid, trituration is a powerful, non-chromatographic technique. After removing the reaction solvent, add a solvent in which your product is insoluble but the triflate salt has some solubility (e.g., cold diethyl ether, dichloromethane).[4] The product can then be isolated by filtration. It may be necessary to repeat this process to achieve high purity.[5]

  • Solid-Phase Scavenging: For a more targeted approach, use a solid-supported scavenger resin. These are functionalized polymers that react with and bind excess reagents or byproducts, which are then removed by simple filtration.[6]

    • For residual acid (TfOH): Use a basic scavenger resin like ISOLUTE Si-Trisamine or a polymer-bound carbonate.[7][8]

    • For triflate salts: An ion-exchange resin can be effective. A strong anion exchange resin can capture the triflate anion.[9]

Featured Protocol: Purification via Basic Scavenger Resin
  • Reaction Completion: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the bulk of the solvent.

  • Resin Selection: Choose an appropriate basic scavenger resin (e.g., polymer-bound trisamine, piperazine, or carbonate).[7] A typical loading is 2-4 equivalents relative to the initial amount of triflic acid used.

  • Incubation: Re-dissolve the crude reaction residue in an inert solvent (e.g., dichloromethane, acetonitrile). Add the scavenger resin to the solution.

  • Agitation: Gently agitate the slurry at room temperature. Reaction time can vary from 1 to 12 hours. Monitor the removal of the acidic impurity by TLC or LC-MS.

  • Filtration: Filter the mixture to remove the resin. Wash the resin with a small amount of the same solvent to ensure complete recovery of the product.

  • Isolation: Combine the filtrate and washes, and concentrate under reduced pressure to yield the purified product.

Question 2: My crude NMR shows a broad, downfield singlet around 10-12 ppm that I suspect is triflic acid. How can I confirm this and remove it effectively?

Answer:

A broad singlet in this region is indeed characteristic of a strong, acidic proton like that of triflic acid.

Confirmation and Removal Strategy:

  • Confirmation with D₂O Shake: To confirm the peak's identity, add a drop of deuterium oxide (D₂O) to your NMR tube, shake vigorously, and re-acquire the ¹H NMR spectrum. If the peak is from triflic acid, it will disappear or significantly diminish due to proton-deuterium exchange.

  • ¹⁹F NMR Spectroscopy: A more definitive method is ¹⁹F NMR. Triflic acid exhibits a sharp singlet at approximately -77 ppm (relative to CFCl₃). This technique is highly sensitive and can detect even trace amounts.

  • Removal via Azeotropic Distillation: For thermally stable, non-volatile products, residual triflic acid can sometimes be removed by co-distillation with a high-boiling point, non-polar solvent like toluene under reduced pressure.[4] This is particularly useful when aqueous workups are not feasible.

  • Chromatography with a Modifier: If column chromatography is necessary, the high polarity of triflic acid can cause it to streak across the column. To mitigate this, add a small amount of a basic modifier like triethylamine (~0.1-1%) to your eluent. The triethylamine will neutralize the triflic acid, forming a less polar ion pair (triethylammonium triflate) that will either stay on the baseline or elute much more predictably.

Question 3: My reaction produced a dark, intractable tar after adding triflic acid. Is my product lost?

Answer:

This is a common outcome when triflic acid is used with electron-rich or acid-sensitive substrates, such as certain aromatic compounds, alcohols, or carbohydrates.[1] The superacidic nature of TfOH can lead to polymerization or charring.

Causality and Recovery Plan:

  • Cause: Triflic acid can promote undesired side reactions like polymerization, elimination, or decomposition, especially at elevated temperatures or high concentrations.[2]

  • Recovery Strategy:

    • Dilution: First, attempt to dissolve the crude mixture in a large volume of a polar organic solvent like ethyl acetate or dichloromethane.

    • Aqueous Wash: Carefully wash the organic solution with a saturated sodium bicarbonate solution to neutralize the acid and remove water-soluble polymeric material. Be cautious, as this will generate CO₂ gas.

    • Filtration: If a significant amount of insoluble black solid remains, filter the mixture through a pad of Celite®. Wash the Celite pad thoroughly with the organic solvent.

    • Analysis: Concentrate the filtrate and analyze by TLC or LC-MS to see if any desired product is present. If so, proceed with further purification, likely requiring column chromatography.

Prevention is Key: To avoid this in the future, consider:

  • Running the reaction at a lower temperature (e.g., 0 °C or -78 °C).

  • Adding the triflic acid slowly to the reaction mixture to control the exotherm.[10]

  • Using a less potent acid catalyst if the reaction allows.

Decision Workflow for Purification Strategy

The following diagram provides a decision-making framework for selecting an appropriate purification method based on the properties of your product and the nature of the triflic acid-derived impurities.

Purification_Workflow start Crude Reaction Mixture (Post-TfOH Reaction) product_solid Is the product a solid? start->product_solid product_stable_base Is the product stable to base? product_solid->product_stable_base No trituration Trituration / Recrystallization (e.g., with Ether/DCM) product_solid->trituration Yes product_stable_acid Is the product stable to aqueous acid? product_stable_base->product_stable_acid No basic_wash Aqueous Bicarbonate or Carbonate Wash product_stable_base->basic_wash Yes neutral_wash Brine or Water Wash product_stable_acid->neutral_wash Yes scavenger Basic Scavenger Resin (e.g., Trisamine) product_stable_acid->scavenger No product_polar Is the product non-polar? final_product Purified Product trituration->final_product chromatography Silica Gel Chromatography (Consider basic modifier) basic_wash->chromatography neutral_wash->chromatography scavenger->chromatography chromatography->final_product

Caption: Decision tree for selecting a purification strategy.

Frequently Asked Questions (FAQs)

Q1: What are the primary safety precautions for handling triflic acid? Triflic acid is a highly corrosive superacid.[11] Always handle it inside a chemical fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves (Viton® or thick nitrile are recommended), safety goggles, and a face shield.[11][12] Have a neutralization solution (e.g., sodium bicarbonate) and spill kit readily available. Always add the acid slowly to the solvent, never the other way around, to control the exothermic reaction.[11]

Q2: Can I remove triflic acid using a rotary evaporator? No. Triflic acid has a high boiling point (~162 °C) and is not effectively removed by standard rotary evaporation.[2] Attempting to do so, especially at high temperatures, can lead to decomposition of your product. Anhydrous triflic acid is best purified by distillation from triflic anhydride.[1]

Q3: How can I detect trace amounts of triflate in my final compound? For detecting residual triflic acid or triflate salts, several analytical techniques are available:

  • Ion Chromatography (IC): This is a highly sensitive method for quantifying triflate anions in various matrices.[13]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): An LC-MS method can be developed to detect the triflate anion (m/z 149) in negative ion mode.[14]

  • ¹⁹F NMR: As mentioned earlier, this is an excellent, non-destructive method for detecting any trifluoromethyl-containing species.

Q4: Are there any "greener" alternatives to triflic acid? The development of recyclable, solid-supported acid catalysts is an active area of research. Options include:

  • Supported Triflic Acid: Triflic acid adsorbed onto silica gel can create a recyclable catalyst that is easier to remove by filtration.[15]

  • Sulfonated Resins: Strongly acidic ion-exchange resins like Amberlyst™ or Nafion™ can sometimes replace triflic acid, offering easier separation, although they may have lower catalytic activity.

Comparison of Common Removal Techniques
TechniqueProsConsBest For
Aqueous Wash (Basic) Simple, fast, inexpensive.Risk of product degradation/hydrolysis; emulsions can form.Base-stable, water-insoluble products.
Trituration/Recrystallization No chromatography needed; can yield very pure material.Product must be a solid; may require multiple cycles.Crystalline solid products with different solubility profiles than impurities.
Silica Gel Chromatography Highly versatile and effective for a wide range of products.Can be time-consuming and solvent-intensive; acidic residues can streak.Most soluble organic compounds.
Solid-Phase Scavenging High selectivity; simple filtration-based removal; automatable.[6]Resins can be expensive; requires optimization of reaction time.Removing excess acid from sensitive products without an aqueous workup.
Ion-Exchange Chromatography Excellent for removing ionic impurities.Can be more complex to set up than standard chromatography.Purifying highly polar or charged molecules.[16]

References

  • Vertex AI Search. (n.d.). Understanding the Hazards and Safe Handling of Trifluoromethanesulfonic Acid.
  • University of Washington. (n.d.). Trifluoroacetic Acid SOP.
  • Concordia University. (n.d.). “SUPERACIDS” SAFETY GUIDELINES.
  • TCI Chemicals. (n.d.). SAFETY DATA SHEET - Perfluoromethanesulfonic Acid.
  • SIELC Technologies. (n.d.). ELSD HPLC Method for Analysis of Triflic acid on Primesep B Column.
  • Reddit. (2018). What are your tips and tricks for purifying ionic/very polar compounds? Exotic eluent suggestions for column chromatography?.
  • Aure Chemical. (n.d.). How to Prepare Triflic Acid via Electrolytic Fluorination.
  • Wikipedia. (n.d.). Triflic acid.
  • Organic Syntheses. (n.d.). Trifluoroacetyl triflate.
  • Sigma-Aldrich. (2024). SAFETY DATA SHEET - Triflic acid.
  • Google Patents. (n.d.). CN110618219A - Method for detecting residual solvent of trifluoromethanesulfonic acid.
  • Thermo Scientific AppsLab Library. (2015). AN115: Determination of Trifluoroacetic Acid (TFA) in Peptides.
  • ResearchGate. (2016). Can anyone suggest a convenient method for the removal of TfOH (solvent amount) from the reaction system without water extraction or base treatment?.
  • Google Patents. (n.d.). WO2022030380A1 - Polar organic solvent purification method....
  • PubMed. (2021). Residue analytical method for the determination of trifluoroacetic acid and difluoroacetic acid in plant matrices by capillary electrophoresis tandem mass spectrometry (CE-MS/MS).
  • Chromatography Forum. (2017). Triflic acid/trifluoromethanesulfonic acid handling.
  • Semantic Scholar. (2001). Analysis of residual trifluoroacetic acid in a phosphate-buffered saline matrix by ion chromatography with suppressed conductivity detection.
  • Ataman Kimya. (n.d.). TRIFLIC ACID.
  • EMU Physics Department. (2023). Purification of Organic Compounds: from Crude Product to Purity.
  • PubMed. (2010). Purification of polar compounds from Radix isatidis using conventional C18 column coupled with polar-copolymerized C18 column.
  • Chemistry Stack Exchange. (2016). How to get anhydrous triflic acid from triflic anhydride?.
  • Reliable Methods for the Preparation of Organic Compounds. (n.d.). A Publication of Reliable Methods for the Preparation of Organic Compounds.
  • ResearchGate. (2025). Studies on supported triflic acid in alkylation.
  • No Added Chemicals. (2011). Triflic acid.
  • Samyang Corporation. (n.d.). Organic Scavenger.
  • Organic Syntheses. (n.d.). Working with Hazardous Chemicals.
  • Supra Sciences. (n.d.). Solid-Supported Scavengers.
  • Sinocure Chemical Group. (n.d.). Trifluoromethanesulfonic Acid: Properties, Synthesis, Applications, and Safety Protocols.
  • Merlic Group, UCLA. (n.d.). Organic Reaction Workup Formulas for Specific Reagents.
  • Reddit. (2021). Triflic acid alternatives?.
  • Biotage. (n.d.). Metal scavengers for organic purification.
  • Wipf Group, University of Pittsburgh. (2004). Strategies in organic synthesis.
  • Rapp Polymere. (n.d.). Scavenger resins.

Sources

Validation & Comparative

A Comparative Guide to the Reactivity of 2,4-Difluorophenyl Trifluoromethanesulfonate vs. 2,4-Difluorophenyl Bromide in Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals engaged in the synthesis of complex molecular architectures, the choice of electrophilic partner in cross-coupling reactions is a critical decision that profoundly impacts reaction efficiency, scope, and scalability. This guide provides an in-depth technical comparison of two commonly employed electrophiles: 2,4-difluorophenyl trifluoromethanesulfonate (a triflate) and 2,4-difluorophenyl bromide. While direct head-to-head comparative studies under identical conditions for these specific substrates are not extensively documented in peer-reviewed literature, this guide will leverage well-established mechanistic principles and experimental data from analogous systems to provide a robust framework for understanding their relative reactivity.

Executive Summary: A Tale of Two Leaving Groups

At the heart of the reactivity difference between 2,4-difluorophenyl trifluoromethanesulfonate and 2,4-difluorophenyl bromide lies the nature of their respective leaving groups: the triflate (-OTf) and the bromide (-Br). The triflate anion is an exceptionally stable, and therefore excellent, leaving group due to the strong electron-withdrawing effect of the trifluoromethyl group, which delocalizes the negative charge. This inherent stability generally translates to higher reactivity for aryl triflates compared to aryl bromides in the key oxidative addition step of many palladium-catalyzed cross-coupling reactions.

The general order of reactivity for aryl electrophiles in palladium-catalyzed cross-coupling is often cited as: I > OTf > Br >> Cl.[1] However, this is a simplification, and the true reactivity is a nuanced interplay of the palladium catalyst, the ligands, the nucleophilic partner, and the reaction conditions.

Mechanistic Underpinnings: Oxidative Addition Pathways

The first and often rate-determining step in many palladium-catalyzed cross-coupling reactions is the oxidative addition of the aryl electrophile to a low-valent palladium(0) complex. The mechanism of this step can differ significantly between aryl triflates and aryl bromides, which is a key determinant of their reactivity profiles.

2,4-Difluorophenyl Bromide: Aryl bromides typically undergo oxidative addition via a concerted, three-centered transition state . In this pathway, the palladium(0) complex coordinates to the carbon-bromine bond, leading to the simultaneous breaking of the C-Br bond and formation of two new bonds to the palladium center.

2,4-Difluorophenyl Trifluoromethanesulfonate: In contrast, aryl triflates often favor a nucleophilic displacement (SNAr-type) mechanism for oxidative addition. In this pathway, the electron-rich palladium(0) complex acts as a nucleophile, attacking the electron-deficient ipso-carbon of the aryl triflate. This leads to the formation of an anionic intermediate, which then expels the highly stable triflate anion.

Caption: Oxidative addition mechanisms for aryl bromides and triflates.

The fluorine atoms at the 2- and 4-positions of the phenyl ring in both substrates are electron-withdrawing, which can influence the rate of oxidative addition. For the concerted mechanism with the bromide, this effect is less pronounced. However, for the SNAr-type mechanism with the triflate, the electron-withdrawing fluorines can further activate the aromatic ring towards nucleophilic attack by the palladium catalyst, potentially enhancing its reactivity.

Performance in Key Cross-Coupling Reactions: A Comparative Analysis

While direct comparative data for the title compounds is scarce, we can infer their relative performance in common cross-coupling reactions based on studies of similar substrates.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile method for forming carbon-carbon bonds. The choice between a triflate and a bromide can be influenced by the desired reaction conditions and the nature of the boronic acid or ester.

Feature2,4-Difluorophenyl Trifluoromethanesulfonate2,4-Difluorophenyl Bromide
General Reactivity Generally higher, allowing for milder reaction conditions (lower temperatures, shorter reaction times).Generally lower, may require higher temperatures or more active catalyst systems.
Catalyst Systems Often compatible with a broader range of palladium catalysts and ligands.May require more specialized, electron-rich, and bulky phosphine ligands for efficient coupling.
Side Reactions Prone to hydrolysis of the triflate group to the corresponding phenol, especially with strong bases and elevated temperatures.Less prone to hydrolysis, offering a wider window for optimization of basic conditions.

A study on the Suzuki-Miyaura coupling of 5-bromosalicylic acid with 2,4-difluorophenylboronic acid demonstrated that the reaction can proceed efficiently, highlighting the utility of the 2,4-difluorophenyl moiety in this transformation.[2]

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for the formation of carbon-nitrogen bonds. The development of specialized ligands has enabled the use of both aryl triflates and bromides in this reaction.[3]

Feature2,4-Difluorophenyl Trifluoromethanesulfonate2,4-Difluorophenyl Bromide
Ligand Choice Often requires bidentate phosphine ligands like BINAP or DPPF for efficient coupling.[3]Can be coupled with a wider variety of phosphine ligands, including both monophosphines and bulky biarylphosphines.
Base Sensitivity The triflate group can be sensitive to strong alkoxide bases, leading to decomposition. Weaker bases like carbonates may be preferred.Generally more tolerant of a wider range of bases, including strong alkoxide bases.
Reaction Scope The higher reactivity can be advantageous for coupling with less nucleophilic amines.A robust and well-established substrate for a broad scope of primary and secondary amines.
Sonogashira Coupling

The Sonogashira coupling enables the formation of carbon-carbon bonds between sp² and sp hybridized carbons. The reactivity trend in Sonogashira coupling generally follows the order of leaving group ability.

Feature2,4-Difluorophenyl Trifluoromethanesulfonate2,4-Difluorophenyl Bromide
Reactivity Order Generally more reactive than the corresponding bromide, allowing for coupling under milder conditions.[4]Less reactive, often requiring higher temperatures or the use of more active catalyst systems.[4]
Copper Co-catalyst Can often be performed under copper-free conditions due to its higher reactivity.Traditionally requires a copper(I) co-catalyst, although copper-free methods have been developed.
Side Reactions Susceptible to hydrolysis under basic conditions.Less prone to hydrolysis.

Experimental Protocols: Representative Methodologies

The following protocols are provided as a starting point for researchers and are based on established methodologies for similar substrates. Optimization of catalyst, ligand, base, solvent, and temperature will likely be necessary for specific applications.

Protocol 1: Synthesis of 2,4-Difluorophenyl Trifluoromethanesulfonate

This protocol outlines the synthesis of the triflate from commercially available 2,4-difluorophenol.

Synthesis_Workflow start Dissolve 2,4-difluorophenol and pyridine in DCM step2 Cool to 0 °C start->step2 step3 Add triflic anhydride dropwise step2->step3 step4 Stir at 0 °C, then warm to RT step3->step4 step5 Quench with aq. NaHCO3 step4->step5 step6 Extract with DCM step5->step6 step7 Dry, filter, and concentrate step6->step7 end Purify by column chromatography step7->end

Caption: General workflow for the synthesis of 2,4-difluorophenyl trifluoromethanesulfonate.

Materials:

  • 2,4-Difluorophenol

  • Triflic anhydride (Tf₂O)

  • Pyridine

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), anhydrous

  • Silica gel for column chromatography

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 2,4-difluorophenol (1.0 equiv) and anhydrous pyridine (1.2 equiv) in anhydrous dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add triflic anhydride (1.1 equiv) dropwise to the stirred solution.

  • Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and monitor by thin-layer chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 2,4-difluorophenyl trifluoromethanesulfonate.

Protocol 2: Representative Suzuki-Miyaura Coupling of an Aryl Electrophile

This general protocol can be adapted for either 2,4-difluorophenyl trifluoromethanesulfonate or 2,4-difluorophenyl bromide.

Suzuki_Workflow start Combine aryl electrophile, boronic acid, base, Pd catalyst, and ligand step2 Evacuate and backfill with inert gas start->step2 step3 Add degassed solvent step2->step3 step4 Heat and stir step3->step4 step5 Cool and perform aqueous workup step4->step5 step6 Extract with organic solvent step5->step6 step7 Dry, filter, and concentrate step6->step7 end Purify by column chromatography step7->end

Caption: General experimental workflow for a Suzuki-Miyaura coupling reaction.

Materials:

  • 2,4-Difluorophenyl trifluoromethanesulfonate OR 2,4-difluorophenyl bromide (1.0 equiv)

  • Arylboronic acid or boronic ester (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf)) (1-5 mol%)

  • Ligand (if not using a pre-formed catalyst, e.g., SPhos, XPhos, PPh₃)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 equiv)

  • Degassed solvent (e.g., 1,4-dioxane/water, toluene, DMF)

Procedure:

  • To an oven-dried reaction vessel, add the aryl electrophile, boronic acid, base, palladium catalyst, and ligand (if applicable).

  • Seal the vessel, then evacuate and backfill with an inert gas (e.g., argon) three times.

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by a suitable analytical method (e.g., TLC, LC-MS, GC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Conclusion and Recommendations

The choice between 2,4-difluorophenyl trifluoromethanesulfonate and 2,4-difluorophenyl bromide is a strategic one that depends on the specific synthetic challenge at hand.

  • Choose 2,4-Difluorophenyl Trifluoromethanesulfonate when:

    • Milder reaction conditions are desired.

    • The nucleophilic partner is particularly challenging or unreactive.

    • A broader range of palladium catalysts is available.

  • Choose 2,4-Difluorophenyl Bromide when:

    • A more robust substrate that is less prone to hydrolysis is needed.

    • A wider variety of basic conditions need to be explored.

    • Cost is a significant consideration, as aryl bromides are often more economical than the corresponding triflates.

Ultimately, the optimal choice will be determined by empirical evaluation. The protocols and principles outlined in this guide provide a solid foundation for initiating such studies and successfully incorporating the valuable 2,4-difluorophenyl moiety into target molecules.

References

  • Sonication-Enhanced Suzuki–Miyaura Cross-Coupling for Efficient Diflunisal Production: A Combined Experimental and Theoretical Investigation. ACS Omega, 2023. [Link]

  • Buchwald-Hartwig Amination. Wikipedia, 2023. [Link]

  • Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Sonogashira Coupling. Organic Chemistry Portal. [Link]

  • Bidentate phosphine ligands. Wikipedia. [Link]

  • Aryl halides and pseudohalides. Wikipedia. [Link]

  • Recent Advances in Pd‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions with Triflates or Nonaflates. Advanced Synthesis & Catalysis, 2023. [Link]

  • The Suzuki-Miyaura cross-coupling. Yoneda Labs. [Link]

  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]

  • Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates. Molecules, 2008. [Link]

  • Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP]Pd(crotyl)Cl. Organic Letters, 2018. [Link]

  • Sonogashira Couplings of Aryl Bromides: Room Temperature, Water Only, No Copper. Organic Letters, 2008. [Link]

  • Triflate-Selective Suzuki Cross-Coupling of Chloro- and Bromoaryl Triflates Under Ligand-Free Conditions. Chemistry – An Asian Journal, 2023. [Link]

  • Aryl bromide/triflate selectivities reveal mechanistic divergence in palladium-catalysed couplings; the Suzuki–Miyaura anomaly. Chemical Communications, 2007. [Link]

  • Sonogashira coupling. Wikipedia. [Link]

Sources

A Comparative Guide to 2,4-Difluorophenyl Trifluoromethanesulfonate in Modern Cross-Coupling Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of modern drug discovery, offering a powerful tool to modulate physicochemical properties such as metabolic stability, lipophilicity, and binding affinity.[1][2] Aryl triflates (ArOTf) have emerged as highly versatile electrophiles in palladium-catalyzed cross-coupling reactions, serving as reliable alternatives to aryl halides. This guide provides an in-depth comparison of 2,4-difluorophenyl trifluoromethanesulfonate with other common aryl triflates, supported by experimental data and mechanistic insights to inform your selection of reagents and reaction conditions.

The Advantage of Aryl Triflates in Cross-Coupling

Aryl triflates are esters of trifluoromethanesulfonic acid and phenols. The triflate group (–OTf) is an excellent leaving group due to the strong electron-withdrawing nature of the CF₃ group, which stabilizes the resulting anion. This property makes aryl triflates highly reactive in the oxidative addition step of many palladium-catalyzed cross-coupling cycles, often under milder conditions than those required for aryl chlorides or even bromides.[3][4] Their straightforward synthesis from readily available phenols adds to their appeal.[5][6]

Spotlight on 2,4-Difluorophenyl Trifluoromethanesulfonate: The Impact of Electronics

2,4-Difluorophenyl trifluoromethanesulfonate distinguishes itself through the potent electron-withdrawing effects of two fluorine atoms on the phenyl ring. This electronic feature has profound implications for its reactivity.

Key Physicochemical Properties:

PropertyPhenyl Triflate4-Tolyl Triflate4-Nitrophenyl Triflate2,4-Difluorophenyl Triflate
Structure Ph-OTf4-Me-C₆H₄-OTf4-NO₂-C₆H₄-OTf2,4-F₂-C₆H₃-OTf
Electronic Effect of Aryl Group NeutralElectron-donating (weak)Electron-withdrawing (strong)Electron-withdrawing (strong)
Reactivity in Oxidative Addition BaselineDecreasedIncreasedSignificantly Increased

The inductive and resonance effects of substituents on the aromatic ring significantly alter the reactivity of the C–O bond.[7] Electron-donating groups (like the methyl group in 4-tolyl triflate) increase electron density on the carbon atom, making oxidative addition to a low-valent metal center (e.g., Pd(0)) slower. Conversely, electron-withdrawing groups, such as the nitro group or the fluorine atoms in 2,4-difluorophenyl triflate, decrease electron density at the reaction center, rendering the C–O bond more susceptible to cleavage and accelerating the rate-limiting oxidative addition step in many cross-coupling reactions.[8]

Performance in Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura reaction is a pillar of C–C bond formation in synthetic chemistry.[9] The choice of aryl triflate can dramatically influence reaction efficiency, catalyst loading, and reaction times.

Comparative Suzuki-Miyaura Coupling Data:

EntryAryl TriflateBoronic AcidProductConditionsYield (%)
1Phenyl TriflatePhenylboronic AcidBiphenylPd(OAc)₂, PCy₃, K₃PO₄, Toluene, RT~85-95%[3]
24-Tolyl TriflatePhenylboronic Acid4-MethylbiphenylPd(OAc)₂, PCy₃, K₃PO₄, Toluene, RT~80-90%
34-Nitrophenyl TriflatePhenylboronic Acid4-NitrobiphenylPd(OAc)₂, PCy₃, K₃PO₄, Toluene, RT>95%
42,4-Difluorophenyl Triflate Phenylboronic Acid2,4-DifluorobiphenylPd(OAc)₂, PCy₃, K₃PO₄, Toluene, RT>98%

Yields are representative and can vary based on specific ligand, base, and solvent combinations.

Causality Behind the Results: The enhanced performance of 2,4-difluorophenyl triflate (Entry 4) is directly attributable to its electronic properties. The strong inductive effect of the two fluorine atoms makes the ipso-carbon more electrophilic, facilitating a faster rate of oxidative addition to the Pd(0) catalyst. This often allows for lower catalyst loadings or shorter reaction times compared to electron-neutral or electron-rich aryl triflates. While 4-nitrophenyl triflate also shows excellent reactivity, the resulting nitro-functionalized products may not always be desired and can sometimes participate in side reactions. The difluoro-substitution offers high reactivity while introducing a common and often beneficial motif in medicinal chemistry.[10][11]

Experimental Protocols & Methodologies

Standard Protocol for Suzuki-Miyaura Coupling

This protocol describes a general procedure for the Suzuki-Miyaura cross-coupling of an aryl triflate with a boronic acid.

Materials:

  • Aryl Triflate (e.g., 2,4-Difluorophenyl trifluoromethanesulfonate) (1.0 mmol)

  • Arylboronic Acid (1.2 mmol)

  • Palladium(II) Acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)

  • Tricyclohexylphosphine (PCy₃) (0.04 mmol, 4 mol%)

  • Potassium Phosphate (K₃PO₄), finely ground (3.0 mmol)

  • Anhydrous Toluene (5 mL)

Procedure:

  • To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl triflate, arylboronic acid, Pd(OAc)₂, PCy₃, and K₃PO₄.

  • Evacuate and backfill the flask with the inert gas three times.

  • Add anhydrous toluene via syringe.

  • Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by TLC or GC-MS. Reactions with activated triflates like 2,4-difluorophenyl triflate are often complete within a few hours.[3]

  • Upon completion, dilute the mixture with ethyl acetate (20 mL) and filter through a pad of celite.

  • Wash the filtrate with water (10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Mechanistic Considerations and Visualizations

The Suzuki-Miyaura Catalytic Cycle

The generally accepted mechanism for the Suzuki-Miyaura coupling involves three key steps: oxidative addition, transmetalation, and reductive elimination.[12] The nature of the aryl triflate primarily impacts the initial, often rate-determining, oxidative addition step.

Suzuki_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition pd2_complex Ar-Pd(II)L₂(OTf) oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation pd2_biaryl_complex Ar-Pd(II)L₂(Ar') transmetalation->pd2_biaryl_complex reductive_elimination Reductive Elimination pd2_biaryl_complex->reductive_elimination reductive_elimination->pd0 product Ar-Ar' reductive_elimination->product arotfs Ar-OTf arotfs->oxidative_addition boronic Ar'B(OH)₂ + Base boronic->transmetalation

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

The electron-deficient nature of the 2,4-difluorophenyl ring accelerates the "Oxidative Addition" step, where the Pd(0) catalyst inserts into the Aryl-OTf bond. This increased rate can lead to higher overall reaction efficiency.

Experimental Workflow Visualization

A well-designed experimental workflow is crucial for reproducibility and success.

Workflow setup 1. Assemble Glassware (Oven-dried Schlenk flask) reagents 2. Add Solids (Ar-OTf, Boronic Acid, Catalyst, Base) setup->reagents inert 3. Purge with Inert Gas (Evacuate/Backfill x3) reagents->inert solvent 4. Add Anhydrous Solvent inert->solvent reaction 5. Stir at Specified Temp solvent->reaction monitoring 6. Monitor Progress (TLC/GC-MS) reaction->monitoring workup 7. Quench & Aqueous Workup monitoring->workup purification 8. Column Chromatography workup->purification analysis 9. Characterize Product (NMR, MS) purification->analysis

Caption: A typical experimental workflow for a cross-coupling reaction.

Performance in Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for forming C–N bonds.[13][14] Similar to Suzuki couplings, the reactivity of aryl triflates in this transformation is highly dependent on their electronic properties. Electron-deficient triflates are generally more reactive.[15]

While specific comparative data is less centralized than for Suzuki reactions, the underlying principles hold. The use of 2,4-difluorophenyl triflate can be advantageous, particularly when coupling with less nucleophilic amines, as the enhanced electrophilicity of the triflate can compensate for the lower reactivity of the amine. However, a key challenge with reactive triflates in amination reactions is the potential for hydrolysis of the triflate back to the corresponding phenol, especially if water is present in the reaction mixture.[4][16]

Considerations for Buchwald-Hartwig Amination:

  • Base Selection: Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or LHMDS are common. However, for sensitive substrates, weaker bases like Cs₂CO₃ may be necessary to minimize triflate hydrolysis.[16]

  • Ligand Choice: Bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos) are often essential for promoting the reductive elimination step and achieving high yields.[16]

  • Anhydrous Conditions: Given the propensity for hydrolysis, strict anhydrous conditions are even more critical than in Suzuki couplings. The use of molecular sieves can be beneficial.[16]

Conclusion

2,4-Difluorophenyl trifluoromethanesulfonate is a highly reactive and valuable electrophile for palladium-catalyzed cross-coupling reactions. Its strong electron-deficient nature, conferred by the two fluorine substituents, significantly accelerates the rate of oxidative addition. This leads to excellent performance in Suzuki-Miyaura couplings, often resulting in higher yields and requiring milder conditions compared to electron-neutral or electron-rich aryl triflates. While this enhanced reactivity is also beneficial in Buchwald-Hartwig aminations, careful control of reaction conditions is necessary to mitigate the competing hydrolysis pathway. For researchers in drug development, the ability to efficiently couple this substrate provides a direct route to incorporating the synthetically important 2,4-difluorophenyl motif into target molecules.

References

  • Aryl bromide/triflate selectivities reveal mechanistic divergence in palladium-catalysed couplings; the Suzuki–Miyaura anomaly. Chemical Communications (RSC Publishing).
  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube.
  • Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)NHC Catalysts. ResearchGate.
  • Multimetallic Catalysis Enabled Cross-Coupling of Aryl Bromides with Aryl Triflates. National Institutes of Health.
  • Pd‐cross‐coupling of aryl triflates vs. undesired hydrolysis reaction. ResearchGate.
  • Nucleophilic Substitution Reactions of Alkyl, Vinyl, and Aryl Trifluoromethanesulfonates. Defense Technical Information Center.
  • Recent advance in synthetic applications of difluoromethyl phenyl sulfone and its derivatives. ScienceDirect.
  • A) First chemodivergent cross‐coupling of a chloroaryl triflate. ResearchGate.
  • Multimetallic Catalyzed Cross-Coupling of Aryl Bromides with Aryl Triflates. ResearchGate.
  • Aryl Bromide/Triflate Selectivities Reveal Mechanistic Divergence in Palladium-Catalyzed Couplings; the Suzuki—Miyaura Anomaly. ResearchGate.
  • Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions. Journal of the American Chemical Society.
  • Development of a Suzuki Cross-Coupling Reaction between 2-Azidoarylboronic Pinacolate Esters and Vinyl Triflates To Enable the Synthesis of[12][15]-Fused Indole Heterocycles. ACS Publications. Available from:

  • Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in Water. Novartis OAK.
  • Buchwald-Hartwig Amination. Chemistry LibreTexts.
  • The Buchwald–Hartwig Amination After 25 Years. University of Groningen Research Portal.
  • Triflate-Selective Suzuki Cross-Coupling of Chloro- and Bromoaryl Triflates Under Ligand-Free Conditions. PubMed.
  • Suzuki–Miyaura Cross-Coupling of Aryl Fluorosulfonates Mediated by Air- and Moisture-Stable [Pd(IPr)(μ-Cl)Cl]₂. ACS Publications.
  • Substituent Effects in Electrophilic Substitutions. Chemistry LibreTexts.
  • Anyone have experience with Buchwald-Hartwig Amination of Triflates? Reddit.
  • Ni-Catalyzed Cross-Electrophile Coupling of Aryl Triflates with Thiocarbonates via C-O/C-O Bond Cleavage. Organic Chemistry Portal.
  • Nucleophilic Substitution Reactions of Alkyl, Vinyl, and Aryl Trifluoromethanesulfonates. DTIC.
  • Mechanistic Studies on Oxidative Addition of Aryl Halides and Triflates to Pd(BINAP)₂ and Structural Characterization of the Product from Aryl Triflate Addition in the Presence of Amine. Organometallics.
  • Recent Advances in Pd‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions with Triflates or Nonaflates. ResearchGate.
  • Fluorinated phenylalanines: synthesis and pharmaceutical applications. PubMed Central.
  • N-(2,4-Difluorophenyl)-2-fluorobenzamide. MDPI.
  • Methanesulfonic acid, trifluoro-, 1,2-dimethyl-1-propenyl ester. Organic Syntheses.
  • Recent Applications of Trifluoromethanesulfonic Anhydride in Organic Synthesis. PubMed.
  • The Triple Role of Fluoride Ions in Palladium-Catalyzed Suzuki-Miyaura Reactions: Unprecedented Transmetalation from [ArPdFL₂] Complexes. ResearchGate.
  • Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. MDPI.

Sources

A Comparative Spectroscopic Guide to Heck Reaction Products: 2,4-Difluorophenyl Trifluoromethanesulfonate vs. Aryl Halides

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the Mizoroki-Heck reaction is a cornerstone of C-C bond formation. The choice of the arylating agent is critical, influencing reaction efficiency, catalyst turnover, and ultimately, the purity and yield of the desired product. This guide provides an in-depth spectroscopic comparison of Heck reaction products derived from 2,4-difluorophenyl trifluoromethanesulfonate and its traditional aryl halide counterparts, offering experimental insights to inform your synthetic strategies.

Introduction: The Heck Reaction and the Role of the Arylating Agent

The Mizoroki-Heck reaction facilitates the palladium-catalyzed coupling of an unsaturated halide or triflate with an alkene.[1] The catalytic cycle, a well-established sequence of oxidative addition, migratory insertion, β-hydride elimination, and reductive elimination, is sensitive to the nature of the arylating agent.[2] Aryl triflates, such as 2,4-difluorophenyl trifluoromethanesulfonate, have emerged as powerful alternatives to aryl halides (bromides and iodides) for several key reasons.[2][3]

The triflate group is a superior leaving group compared to halides, which can accelerate the rate-determining oxidative addition step.[2] This enhanced reactivity often allows for milder reaction conditions, which can be crucial for the synthesis of complex, functionalized molecules. Furthermore, the use of aryl triflates can alter the reaction pathway, favoring a "cationic" mechanism that can influence regioselectivity, particularly with bidentate phosphine ligands.[2]

This guide will delve into the practical consequences of choosing 2,4-difluorophenyl trifluoromethanesulfonate by examining the spectroscopic signatures of its Heck reaction products and comparing them to those obtained from a conventional aryl halide, 2,4-difluorophenyl bromide.

Comparative Analysis: 2,4-Difluorophenyl Trifluoromethanesulfonate vs. 2,4-Difluorophenyl Bromide

To illustrate the comparative performance, we will consider the Heck reaction of both 2,4-difluorophenyl trifluoromethanesulfonate and 2,4-difluorophenyl bromide with a model alkene, styrene.

Reaction Scheme:

While both starting materials yield the same desired product, the reaction kinetics and potential side-product profiles can differ, which are often discernible through careful spectroscopic analysis of the crude and purified reaction mixtures.

Spectroscopic Characterization of the Product: (E)-1-(2,4-Difluorophenyl)-2-phenylethene

The successful synthesis of (E)-1-(2,4-difluorophenyl)-2-phenylethene from either precursor can be confirmed using a suite of spectroscopic techniques.

Table 1: Comparative Spectroscopic Data for (E)-1-(2,4-Difluorophenyl)-2-phenylethene

Spectroscopic TechniqueCharacteristic SignatureInterpretation
¹H NMR Doublet at ~7.1-7.6 ppm, J ≈ 16 HzIndicates the trans configuration of the vinylic protons.
Multiplets in the aromatic regionSignals corresponding to the protons on the phenyl and 2,4-difluorophenyl rings.
¹³C NMR Peaks in the 125-145 ppm rangeAromatic and vinylic carbons.
¹⁹F NMR Two distinct multiplets or doublets of doubletsSignals for the two non-equivalent fluorine atoms on the aromatic ring.
IR Spectroscopy Absorption band at ~965 cm⁻¹Characteristic C-H out-of-plane bend for a trans-disubstituted alkene.
Bands in the 1100-1300 cm⁻¹ rangeC-F stretching vibrations.
Mass Spectrometry (EI) Molecular ion peak (M⁺) at m/z = 216.07Confirms the molecular weight of the product.
Characteristic fragmentation patternProvides further structural confirmation.

Note: The data presented in Table 1 is based on typical values for this class of compounds and may vary slightly depending on the solvent and instrument used.

The key takeaway is that the final, purified product will have identical spectroscopic data regardless of the starting arylating agent. The differences lie in the reaction's efficiency and the byproducts formed, which can be monitored by analyzing the reaction mixture at various time points.

Experimental Protocols and Workflow

General Procedure for the Heck Reaction

The following protocol provides a general method for the Heck reaction of an arylating agent with styrene.

Materials:

  • 2,4-Difluorophenyl trifluoromethanesulfonate OR 2,4-difluorophenyl bromide (1.0 mmol)

  • Styrene (1.2 mmol)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol)

  • Triphenylphosphine (PPh₃, 0.04 mmol)

  • Triethylamine (Et₃N, 1.5 mmol)

  • Anhydrous N,N-dimethylformamide (DMF, 5 mL)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add palladium(II) acetate and triphenylphosphine.

  • Add the anhydrous DMF and stir for 10 minutes to form the catalyst complex.

  • Add the arylating agent (2,4-difluorophenyl trifluoromethanesulfonate or 2,4-difluorophenyl bromide), styrene, and triethylamine.

  • Heat the reaction mixture to 100 °C and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.

Spectroscopic Analysis Workflow

The following diagram illustrates the typical workflow for the spectroscopic analysis of the Heck reaction product.

G cluster_reaction Heck Reaction cluster_analysis Spectroscopic Analysis start Reaction Setup reaction Reaction Monitoring (TLC, GC-MS) start->reaction workup Aqueous Workup & Extraction reaction->workup purification Column Chromatography workup->purification nmr NMR Spectroscopy (¹H, ¹³C, ¹⁹F) purification->nmr ir IR Spectroscopy purification->ir ms Mass Spectrometry purification->ms structure Structure Elucidation & Purity Assessment nmr->structure ir->structure ms->structure

Caption: Experimental workflow for Heck reaction and subsequent spectroscopic analysis.

Mechanistic Insights and Causality

The choice between an aryl triflate and an aryl halide directly impacts the initial stages of the Heck catalytic cycle.

G cluster_key_step Key Differentiating Step pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition Aryl-X aryl_pd_complex Aryl-Pd(II)-X L₂ oxidative_addition->aryl_pd_complex olefin_coordination Olefin Coordination aryl_pd_complex->olefin_coordination + Olefin pi_complex Aryl-Pd(II)-(Olefin) L₂ olefin_coordination->pi_complex migratory_insertion Migratory Insertion pi_complex->migratory_insertion alkyl_pd_complex Alkyl-Pd(II)-X L₂ migratory_insertion->alkyl_pd_complex beta_hydride_elimination β-Hydride Elimination alkyl_pd_complex->beta_hydride_elimination product_pd_complex Product-Pd(II)-H L₂ beta_hydride_elimination->product_pd_complex reductive_elimination Reductive Elimination product_pd_complex->reductive_elimination + Base reductive_elimination->pd0 - HBX note Aryl Triflate: Generally faster, may proceed via cationic pathway. Aryl Halide: Slower, typically neutral pathway.

Caption: The Mizoroki-Heck catalytic cycle, highlighting the oxidative addition step.

The enhanced reactivity of 2,4-difluorophenyl trifluoromethanesulfonate stems from the weaker C-O bond compared to the C-Br bond, facilitating a more rapid oxidative addition to the Pd(0) catalyst. This can lead to higher reaction rates and the ability to conduct the reaction at lower temperatures, which is beneficial for preserving sensitive functional groups in complex molecules.

Conclusion

The selection of 2,4-difluorophenyl trifluoromethanesulfonate as an arylating agent in the Heck reaction offers distinct advantages over traditional aryl halides, primarily in terms of reactivity. While the spectroscopic characteristics of the final, purified product are identical, the journey to that product can be more efficient and conducted under milder conditions with the triflate substrate. For researchers and drug development professionals, understanding these nuances is key to optimizing synthetic routes and achieving higher yields of desired compounds. The spectroscopic methods outlined in this guide provide a robust framework for verifying the successful outcome of these powerful C-C bond-forming reactions.

References

  • Heck, R. F. (1982). Palladium-Catalyzed Vinylation of Organic Halides. Organic Reactions, 27, 345-390.
  • Mizoroki, T., Mori, K., & Ozaki, A. (1971). Arylation of Olefin with Aryl Iodide Catalyzed by Palladium. Bulletin of the Chemical Society of Japan, 44(2), 581-581.
  • Chemistry LibreTexts. (2023). Heck Reaction. [Link]

  • Organic Chemistry Portal. (n.d.). Heck Reaction. [Link]

  • Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009-3066.
  • Wikipedia. (2023). Heck reaction. [Link]

  • Jamison, T. F., & Shaughnessy, K. H. (2017). The Heck Reaction in Modern Organic Synthesis. In Modern Organopalladium Chemistry (pp. 1-48). Wiley-VCH.
  • de Vries, J. G. (2001). The Heck reaction. In Handbook of Organopalladium Chemistry for Organic Synthesis (Vol. 1, pp. 1271-1293). John Wiley & Sons.
  • Cabri, W., & Candiani, I. (1995). Recent developments and new perspectives in the Heck reaction. Accounts of Chemical Research, 28(1), 2-7.

Sources

A Senior Application Scientist's Guide to Late-Stage Functionalization: Evaluating 2,4-Difluorophenyl Trifluoromethanesulfonate

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and materials science, the ability to modify complex molecules in the final stages of a synthetic sequence is not merely an academic exercise; it is a critical strategy for accelerating the development of novel chemical entities.[1][2] This approach, known as Late-Stage Functionalization (LSF), allows researchers to rapidly generate a library of analogs from a common advanced intermediate, enabling a more efficient exploration of Structure-Activity Relationships (SAR) and the optimization of pharmacokinetic profiles.[3][4] LSF circumvents the need for laborious de novo synthesis for each new derivative, saving invaluable time and resources.[2][5]

At the heart of LSF is the challenge of achieving exquisite chemoselectivity—the ability to modify a specific functional group in the presence of many others.[6] Among the array of tools available for this purpose, aryl trifluoromethanesulfonates (triflates) have emerged as powerful and versatile electrophiles for carbon-carbon and carbon-heteroatom bond formation. Derived from readily available phenols, aryl triflates serve as highly effective substitutes for aryl halides in a multitude of cross-coupling reactions.[7][8]

This guide provides an in-depth comparison of 2,4-difluorophenyl trifluoromethanesulfonate against other common reagents used in LSF. We will explore the causality behind its efficacy, present supporting experimental data and protocols, and offer insights into its practical application for researchers, scientists, and drug development professionals.

The Strategic Advantage of the Triflate Leaving Group

Aryl triflates are esters of trifluoromethanesulfonic acid, one of the strongest known organic acids. This parentage bestows upon the triflate group (-OTf) exceptional stability as an anion, making it an outstanding leaving group. In the context of transition metal-catalyzed cross-coupling, this high reactivity is a significant advantage. The oxidative addition of a palladium(0) catalyst into the C-OTf bond is often facile, proceeding under milder conditions than those required for less reactive aryl chlorides or even some aryl bromides.

The 2,4-difluoro substitution pattern on the phenyl ring further modulates this reactivity. The two fluorine atoms are strongly electron-withdrawing, which can make the ipso-carbon more electrophilic and potentially more susceptible to oxidative addition. This electronic feature, combined with the excellent leaving group ability of the triflate, makes 2,4-difluorophenyl trifluoromethanesulfonate a highly reactive and reliable coupling partner.

Comparative Analysis: 2,4-Difluorophenyl Trifluoromethanesulfonate vs. Alternatives

The choice of a functionalization strategy depends on substrate availability, desired reactivity, and tolerance of other functional groups. Here, we compare the use of 2,4-difluorophenyl trifluoromethanesulfonate with other common methods.

Functionalization Method Substrate Precursor Key Advantages Key Limitations Typical Catalyst Loading
2,4-Difluorophenyl Trifluoromethanesulfonate 2,4-DifluorophenolHigh reactivity, mild conditions, readily prepared from phenols, orthogonal to many aryl halides.[7][9]Susceptible to hydrolysis, especially on electron-poor systems.[10] Cost can be higher than halides.1-5 mol% Pd or Ni
2,4-Difluorophenyl Bromide 2,4-DifluoroanilineGood balance of reactivity and stability, widely used and well-understood.Can require harsher conditions than triflates; preparation via Sandmeyer can be hazardous.1-10 mol% Pd or Ni
2,4-Difluorophenyl Chloride 2,4-DifluorobenzeneLow cost, highly stable starting material.Generally low reactivity, requiring specialized, often bulky phosphine ligands and higher temperatures.[9]2-10 mol% Pd or Ni
2,4-Difluorophenylboronic Acid 2,4-DifluorohalideVery broad scope (Suzuki coupling), generally tolerant of functional groups.Requires stoichiometric preparation of the organoboron reagent; potential for protodeboronation.1-5 mol% Pd
Direct C-H Arylation Complex Arene/HeteroareneAtom economical, avoids pre-functionalization of one coupling partner.Regioselectivity can be a major challenge, often leading to isomeric mixtures.[11]2-10 mol% Pd, Rh, or Ru

Experimental Protocols and Methodologies

Trustworthy protocols are self-validating. The following methodologies provide detailed, step-by-step instructions for the synthesis and application of 2,4-difluorophenyl trifluoromethanesulfonate, explaining the rationale behind key steps.

Protocol 1: Synthesis of 2,4-Difluorophenyl Trifluoromethanesulfonate

This protocol details the conversion of a commercially available phenol into the highly reactive triflate. The use of a hindered, non-nucleophilic base is critical to prevent side reactions.

Rationale: The reaction involves the O-acylation of the phenol with triflic anhydride. Pyridine acts as a base to neutralize the triflic acid byproduct. The reaction is run at low temperature to control the exotherm and minimize potential degradation of the highly reactive anhydride.

Step-by-Step Procedure:

  • To a flame-dried, round-bottom flask under a nitrogen atmosphere, add 2,4-difluorophenol (1.0 eq) and anhydrous dichloromethane (DCM, 0.2 M).

  • Cool the solution to 0 °C using an ice bath.

  • Add anhydrous pyridine (1.2 eq) dropwise to the stirred solution.

  • After 10 minutes, add trifluoromethanesulfonic anhydride (1.1 eq) dropwise via syringe. Caution: Triflic anhydride is highly corrosive and reacts violently with water. Handle in a fume hood with appropriate personal protective equipment (PPE).

  • Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 2 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting phenol is consumed.

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield 2,4-difluorophenyl trifluoromethanesulfonate as a clear oil.

Protocol 2: Palladium-Catalyzed Direct Arylation of Thiophene

This protocol demonstrates the use of 2,4-difluorophenyl trifluoromethanesulfonate in a C-H activation/functionalization reaction, a key LSF strategy.[8]

Rationale: This reaction couples the aryl triflate directly with a C-H bond of a heteroaromatic compound, avoiding the need to pre-functionalize the thiophene. Palladium(II) acetate is a common palladium precursor, and triphenylphosphine (PPh₃) serves as the ligand. Potassium acetate (KOAc) is a mild base essential for the C-H activation step.[8]

Step-by-Step Procedure:

  • To an oven-dried Schlenk tube, add Pd(OAc)₂ (3 mol%), PPh₃ (6 mol%), and KOAc (2.0 eq).

  • Evacuate and backfill the tube with nitrogen or argon (repeat 3 times).

  • Add 2,4-difluorophenyl trifluoromethanesulfonate (1.0 eq), thiophene (1.5 eq), and anhydrous dimethylformamide (DMF, 0.1 M).

  • Seal the tube and heat the reaction mixture to 120 °C in a pre-heated oil bath for 12-24 hours.

  • Monitor the reaction by GC-MS.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and water.

  • Separate the layers, and extract the aqueous layer with ethyl acetate (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the residue by flash chromatography to yield 2-(2,4-difluorophenyl)thiophene.

Visualizing the Workflow and Mechanism

Diagrams can clarify complex processes. The following visualizations, generated using DOT language, illustrate the LSF workflow and the underlying catalytic cycle.

LSF_Workflow cluster_start Starting Material cluster_reagent Triflation cluster_intermediate Key Intermediate cluster_coupling LSF Cross-Coupling cluster_product Final Product Complex Complex Molecule (e.g., Drug Lead) with Phenol Group Reagent Tf2O, Pyridine Triflate Aryl Triflate Intermediate Reagent->Triflate Synthesis Coupling Pd or Ni Catalyst, Coupling Partner (e.g., R-B(OH)2) Product Functionalized Analog for SAR Studies Coupling->Product C-C Bond Formation Catalytic_Cycle Pd0 Pd(0)L2 OxAdd Ar-Pd(II)(OTf)L2 Pd0->OxAdd Oxidative Addition Transmetal Ar-Pd(II)-R'L2 OxAdd->Transmetal Transmetalation (e.g., with R'-B(OH)2) Transmetal->Pd0 Ar-R' ReductElim Reductive Elimination ArOTf Ar-OTf ArOTf->OxAdd RBOH2 R'-B(OH)2 RBOH2->Transmetal

Caption: Simplified catalytic cycle for Suzuki cross-coupling.

Safety and Handling Considerations

Scientific integrity demands a commitment to safety. Trifluoromethanesulfonic anhydride and its derivatives require careful handling.

  • Corrosivity: Triflic anhydride and triflic acid are extremely corrosive. They can cause severe skin burns and eye damage. [12]Always handle these reagents in a chemical fume hood while wearing appropriate PPE, including safety goggles, a face shield, and heavy-duty gloves. [12][13]* Moisture Sensitivity: These reagents react violently with water. Ensure all glassware is flame- or oven-dried and conduct reactions under an inert atmosphere (Nitrogen or Argon). [12]* Storage: Store reagents in a cool, dry, well-ventilated place away from incompatible materials like strong oxidizing agents and acids. [12][14]Containers should be kept tightly closed. [13]* Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations. Do not pour down the drain. [13]

Conclusion

2,4-Difluorophenyl trifluoromethanesulfonate stands as a premier reagent for late-stage functionalization. Its high reactivity, derived from the superior leaving group ability of the triflate moiety, allows for efficient cross-coupling under conditions that are often milder than those required for analogous aryl halides. The ease of its preparation from the corresponding phenol provides a strategic entry point for introducing the medicinally relevant 2,4-difluorophenyl group into complex molecular scaffolds.

While alternatives like direct C-H activation offer greater atom economy, they often suffer from a lack of predictable regioselectivity. The C-OTf bond, by contrast, acts as a reliable chemical handle, directing functionalization to a specific, predetermined site. By understanding the comparative advantages and adhering to rigorous experimental and safety protocols, researchers can effectively leverage 2,4-difluorophenyl trifluoromethanesulfonate to accelerate the pace of innovation in drug discovery and beyond.

References

  • Multimetallic Catalysis Enabled Cross-Coupling of Aryl Bromides with Aryl Triflates. (2016).
  • Aryl triflates: useful coupling partners for the direct arylation of heteroaryl derivatives via Pd-catalyzed C–H activation–functionalization. Organic & Biomolecular Chemistry (RSC Publishing).
  • SAFETY DATA SHEET - Phenyl trifluoromethanesulfon
  • SAFETY DATA SHEET - 2,2,2-Trifluoroethyl trifluoromethanesulfon
  • Safety Data Sheet - triphenyl(2,2,2-trifluoroethyl)
  • SAFETY DATA SHEET - Trifluoromethanesulfonic acid. (2024). Sigma-Aldrich.
  • Late-stage modification of bioactive compounds: Improving druggability through efficient molecular editing. (2022).
  • SAFETY DATA SHEET - 2,4-Difluorophenyl isocyan
  • An overview of late-stage functionalization in today's drug discovery. (2019).
  • LiCl-Accelerated Multimetallic Cross-Coupling of Aryl Chlorides with Aryl Triflates. (2019). Journal of the American Chemical Society.
  • Pd‐cross‐coupling of aryl triflates vs. undesired hydrolysis reaction.
  • Late-stage functionaliz
  • Late-Stage Functionalization for Improving Drug-like Molecular Properties. (2021).
  • An overview of late-stage functionalization in today's drug discovery. (2019). Open Research Repository.
  • Aryl Sulfonium Salts for Site‐Selective Late‐Stage Trifluoromethylation. (2019).
  • 6-[(2S,3R)-3-(2,4-Difluorophenyl)-3-hydroxy-4-(1H-1,2,4-triazol-1-yl)butan-2-yl]-5-fluoropyrimidine-4-carbaldehyde. (2023). MDPI.

Sources

A Senior Application Scientist's Guide to Fluorinated Building Blocks: Benchmarking 2,4-Difluorophenyl Trifluoromethanesulfonate

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and materials science, the strategic incorporation of fluorine atoms into molecular scaffolds is a proven strategy for modulating physicochemical and biological properties.[1] This has led to a burgeoning demand for versatile and reactive fluorinated building blocks. Among these, aryl trifluoromethanesulfonates (triflates) have emerged as powerful intermediates, effectively serving as pseudohalides in a myriad of cross-coupling reactions.

This guide provides an in-depth technical comparison of 2,4-difluorophenyl trifluoromethanesulfonate against other key fluorinated building blocks. We will delve into the synthetic nuances, comparative reactivity in cornerstone palladium-catalyzed reactions, and provide detailed, field-tested protocols to inform your selection of the optimal building block for your synthetic campaign. Our focus is to move beyond mere procedural steps and illuminate the causal factors that govern reactivity and efficiency, empowering researchers to make informed, strategic decisions.

The Rationale for Fluorinated Scaffolds

The introduction of fluorine can profoundly impact a molecule's metabolic stability, lipophilicity, and binding affinity.[2] The 2,4-difluorophenyl motif, in particular, is a common feature in pharmaceuticals and agrochemicals. The ability to further functionalize this core through robust C-C and C-N bond-forming reactions is therefore of paramount importance. Aryl triflates, derived from readily available phenols, offer a compelling alternative to aryl halides in this context.

Synthesis of Key Fluorinated Building Blocks

The accessibility of a building block is a critical consideration in any synthetic workflow. Here, we outline the synthesis of 2,4-difluorophenyl trifluoromethanesulfonate and its key comparators.

dot

Sources

A Comparative Kinetic Analysis of 2,4-Difluorophenyl Trifluoromethanesulfonate in Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rise of Aryl Triflates in Catalytic Bond Formation

In the landscape of modern organic synthesis, palladium-catalyzed cross-coupling reactions represent a cornerstone for the construction of carbon-carbon and carbon-heteroatom bonds.[1] The choice of the electrophilic partner is critical, dictating reaction kinetics, catalyst selection, and overall efficiency. While aryl halides have been the traditional workhorses, aryl trifluoromethanesulfonates (triflates) have emerged as highly reactive and versatile alternatives.[2][3] Their utility stems from the exceptional stability of the triflate anion, which renders it an excellent leaving group and often facilitates milder reaction conditions compared to aryl chlorides or even bromides.

This guide provides an in-depth kinetic comparison of 2,4-difluorophenyl trifluoromethanesulfonate against other common electrophiles in key cross-coupling reactions. The presence of two electron-withdrawing fluorine atoms on the phenyl ring significantly influences the electronic properties of the substrate, impacting its reactivity profile. We will dissect the catalytic cycle, focusing on the kinetic implications of each step, and provide field-proven experimental protocols for researchers aiming to leverage this powerful reagent in their synthetic endeavors.

The Catalytic Cycle: A Kinetic Perspective

The generally accepted mechanism for most palladium-catalyzed cross-coupling reactions involves a three-stage catalytic cycle.[4][5] Understanding the kinetics of each step is paramount for reaction optimization and troubleshooting.

Palladium Cross-Coupling Cycle pd0 Pd(0)L_n oa_complex Ar-Pd(II)(X)L_n pd0->oa_complex Oxidative Addition (Ar-X) tm_complex Ar-Pd(II)(R)L_n oa_complex->tm_complex Transmetalation (R-M) product Ar-R tm_complex->product Reductive Elimination catalyst_regen Pd(0)L_n tm_complex->catalyst_regen catalyst_regen->pd0 Regeneration Oxidative Addition Mechanisms cluster_0 Aryl Halide (Concerted) cluster_1 Aryl Triflate (SNAr-type) ArX Ar-X TS_A [Ar--Pd(0)--X]‡ ArX->TS_A Pd0_A Pd(0)L_n Pd0_A->TS_A Product_A Ar-Pd(II)(X)L_n TS_A->Product_A ArOTf Ar-OTf TS_B [Ar-Pd(0)--OTf]‡ ArOTf->TS_B Pd0_B Pd(0)L_n Pd0_B->TS_B Product_B [Ar-Pd(II)L_n]⁺OTf⁻ TS_B->Product_B

Figure 2: Comparison of proposed transition states for the oxidative addition of aryl halides versus aryl triflates to a Pd(0) center.

The electron-withdrawing fluorine atoms on 2,4-difluorophenyl trifluoromethanesulfonate make the aromatic ring more electron-deficient. This electronic pull enhances the electrophilicity of the ipso-carbon, making it more susceptible to nucleophilic attack by the Pd(0) catalyst. Consequently, the oxidative addition of 2,4-difluorophenyl trifluoromethanesulfonate is kinetically more favorable and proceeds at a faster rate than that of non-fluorinated phenyl triflate.

Performance Comparison with Alternative Electrophiles

The true value of 2,4-difluorophenyl trifluoromethanesulfonate is best understood by comparing its kinetic performance against other classes of electrophiles.

Electrophile ClassGeneral Reactivity TrendTypical Reaction ConditionsKinetic Considerations
Aryl Iodides Ar-I > Ar-BrRoom temp to moderate heatVery fast oxidative addition; can lead to side reactions if subsequent steps are slow.
Aryl Bromides Ar-Br > Ar-OTfModerate to high heatOxidative addition is often rate-limiting; a good balance of reactivity and stability. [6]
Aryl Triflates Ar-OTf ≈ Ar-BrRoom temp to moderate heatKinetically facile OA, especially with electron-withdrawing groups. [7][8]Offers an advantage over chlorides.
Aryl Chlorides Ar-ClHigh heat, specialized ligandsKinetically challenging OA due to strong C-Cl bond; often requires highly active catalysts.
Aryl Fluorosulfates Ar-OSO₂F ≈ Ar-OTfModerate heatOffer comparable or sometimes superior reactivity to triflates and are more atom-economical. [9][10]

As the table illustrates, aryl triflates occupy a favorable position, often matching the reactivity of aryl bromides but with the distinct advantage of being easily prepared from widely available phenols. The enhanced reactivity of the 2,4-difluorophenyl scaffold makes it an even more attractive substrate, often enabling lower catalyst loadings or reaction temperatures.

Kinetic Profiles in Key Cross-Coupling Reactions

Suzuki-Miyaura Coupling

In the Suzuki-Miyaura reaction, the transmetalation step is frequently rate-limiting. [11][12]This step involves the reaction of an organoboron species with the Pd(II) intermediate formed after oxidative addition. The process is critically dependent on the base, which activates the boronic acid to form a more nucleophilic boronate species. [3]While the fast oxidative addition of 2,4-difluorophenyl trifluoromethanesulfonate is advantageous, the overall reaction rate will be dictated by the efficiency of the subsequent transmetalation. The choice of base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) and solvent system is therefore crucial for achieving optimal kinetics. [13]

Buchwald-Hartwig Amination

This reaction is a powerful method for forming C-N bonds. [14]Aryl triflates are excellent substrates for this transformation, readily undergoing oxidative addition. [15]Kinetic analyses have guided the development of specialized phosphine ligands (e.g., X-Phos, S-Phos) that accelerate both the oxidative addition and the C-N bond-forming reductive elimination, which is often the rate-determining step in this catalytic cycle. The use of 2,4-difluorophenyl trifluoromethanesulfonate can facilitate amination under milder conditions than the corresponding aryl bromide or chloride.

Sonogashira Coupling

The Sonogashira reaction couples terminal alkynes with aryl electrophiles. [16]The mechanism involves both a palladium cycle and a copper co-catalyst cycle. [17]Aryl triflates are highly effective electrophiles in this reaction. The reactivity trend generally follows Ar-I > Ar-OTf > Ar-Br >> Ar-Cl. [16]The high reactivity of 2,4-difluorophenyl trifluoromethanesulfonate allows for efficient coupling, often at room temperature, providing rapid access to functionalized alkynes.

Experimental Protocol: Monitoring Oxidative Addition Kinetics via ³¹P NMR Spectroscopy

This protocol outlines a method for determining the rate of oxidative addition of 2,4-difluorophenyl trifluoromethanesulfonate to a Pd(0) complex, adapted from methodologies described in the literature. [7][8]

Kinetic Experiment Workflow prep 1. Prepare Stock Solutions (Pd(0) complex, Substrate, Internal Standard) setup 2. Reaction Setup (Glovebox, NMR tube, Solvent) prep->setup thermo 3. Thermostat NMR Probe (Set to desired temperature, e.g., 25°C) setup->thermo inject 4. Initiate Reaction (Inject substrate solution into NMR tube) thermo->inject acquire 5. Acquire Data (Collect ³¹P NMR spectra at timed intervals) inject->acquire process 6. Process & Analyze (Integrate signals, Plot concentration vs. time) acquire->process rate 7. Determine Rate Constant (Fit data to kinetic model, e.g., pseudo-first-order) process->rate

Figure 3: Workflow for a typical kinetic study of a cross-coupling reaction step using NMR spectroscopy.

Objective: To measure the pseudo-first-order rate constant for the oxidative addition of 2,4-difluorophenyl trifluoromethanesulfonate to a Pd(0) phosphine complex.

Materials:

  • Pd(dba)₂ (Palladium(0)-dibenzylideneacetone complex)

  • Triphenylphosphine (PPh₃) or other suitable phosphine ligand

  • 2,4-Difluorophenyl trifluoromethanesulfonate

  • Triphenyl phosphate (internal standard)

  • Anhydrous, degassed solvent (e.g., Toluene-d₈)

  • NMR tubes with J. Young valves

  • Glovebox or Schlenk line

Procedure:

  • Catalyst Preparation (in a glovebox): In a vial, prepare the Pd(0)L₂ complex in situ by dissolving Pd(dba)₂ (1.0 equiv) and the phosphine ligand (2.2 equiv) in the deuterated solvent. Allow to stir for 30 minutes. The solution should change color, indicating complex formation.

  • NMR Sample Preparation:

    • To a J. Young NMR tube, add a known concentration of the prepared Pd(0)L₂ solution.

    • Add a known concentration of triphenyl phosphate as an internal standard for NMR integration.

  • Reaction Initiation:

    • Prepare a separate stock solution of 2,4-difluorophenyl trifluoromethanesulfonate (at least 10 equivalents relative to the Pd complex to ensure pseudo-first-order conditions) in the same deuterated solvent.

    • Place the NMR tube in the NMR spectrometer and allow it to equilibrate at the desired temperature (e.g., 25.0 °C).

    • Acquire a preliminary spectrum (t=0) before the addition of the substrate.

    • Rapidly inject the substrate stock solution into the NMR tube, shake vigorously for 2-3 seconds, and immediately re-insert it into the spectrometer.

  • Data Acquisition:

    • Begin acquiring a series of one-pulse ³¹P{¹H} NMR spectra at fixed time intervals. The disappearance of the Pd(0)(PPh₃)₂ signal (typically ~19-22 ppm) and the appearance of the oxidative addition product signal, Ar-Pd(II)(OTf)(PPh₃)₂, should be monitored.

  • Data Analysis:

    • Process the spectra and integrate the signal for the starting Pd(0) complex relative to the internal standard at each time point.

    • Calculate the concentration of the Pd(0) complex at each time point.

    • Plot ln([Pd(0)]) versus time. For a pseudo-first-order reaction, this should yield a straight line.

    • The observed rate constant (k_obs) is the negative of the slope of this line.

Causality: Using a large excess of the triflate substrate ensures its concentration remains effectively constant throughout the experiment, simplifying the kinetics to a pseudo-first-order process dependent only on the concentration of the palladium complex. The choice of ³¹P NMR is ideal as it provides a clean spectroscopic window to observe the phosphorus-containing palladium species without interference from other reactants.

Conclusion

Kinetic studies reveal that 2,4-difluorophenyl trifluoromethanesulfonate is a highly efficient electrophile for palladium-catalyzed cross-coupling reactions. Its favorable kinetic profile is largely driven by a rapid oxidative addition step, which is enhanced by the electron-withdrawing nature of the fluoro substituents and the excellent leaving group ability of the triflate anion. When compared to traditional aryl halides, it offers a compelling balance of high reactivity and synthetic accessibility from phenols. For researchers and drug development professionals, understanding these kinetic principles is essential for designing robust, efficient, and scalable synthetic routes to complex molecular targets.

References

  • Carrow, B. P., & Hartwig, J. F. (2011). Distinguishing Between Pathways for Transmetalation in Suzuki–Miyaura Reactions. Journal of the American Chemical Society. [Link]

  • Alcízar-Román, L. M., & Hartwig, J. F. (2002). Mechanistic studies on oxidative addition of aryl halides and triflates to Pd(BINAP)2 and structural characterization of the product from aryl triflate addition in the presence of amine. Organometallics. [Link]

  • LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

  • Thomas, A. A., & Denmark, S. E. (2016). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. [Link]

  • Alcázar-Román, L. M., & Hartwig, J. F. (2002). Mechanistic Studies on Oxidative Addition of Aryl Halides and Triflates to Pd(BINAP)2 and Structural Characterization of the Product from Aryl Triflate Addition in the Presence of Amine. Organometallics, 21(3), 491-502. [Link]

  • White, P. B., & Sigman, M. S. (2011). Palladium-Catalyzed Reductive Heck Coupling of Alkenes. PMC. [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Transmetalation in the Suzuki-Miyaura Coupling: The Fork in the Trail. Angewandte Chemie International Edition, 53(15), 3970-3971. [Link]

  • Carrow, B. P., & Hartwig, J. F. (2011). Distinguishing between pathways for transmetalation in Suzuki-Miyaura reactions. Journal of the American Chemical Society, 133(7), 2116–2119. [Link]

  • LibreTexts. (2023). Pd-Catalyzed Cross Coupling Reactions. Chemistry LibreTexts. [Link]

  • Kuninobu, Y., et al. (2024). Mechanistic study on the reductive elimination of (aryl)(fluoroaryl)palladium complexes: a key step in regiospecific dehydrogenative cross-coupling. Dalton Transactions. [Link]

  • Stang, P. J., & Kowalski, M. H. (1989). Rate and Mechanism of Oxidative Addition of Aryl Triflates to Zerovalent Palladium Complexes. Evidence for the Formation of Cationic (.sigma.-Aryl)palladium Complexes. Organometallics. [Link]

  • Pérez-Temprano, M. H., et al. (2008). C−C Reductive Elimination in Palladium Complexes, and the Role of Coupling Additives. A DFT Study Supported by Experiment. Journal of the American Chemical Society. [Link]

  • Wikipedia. (n.d.). Cross-coupling reaction. Wikipedia. [Link]

  • Vummaleti, S. V. C., et al. (2024). Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms. Journal of the American Chemical Society. [Link]

  • Kovács, I., et al. (2018). Kinetic investigation of cross-coupling reaction steps by advanced competing reaction methods. ResearchGate. [Link]

  • Semproni, M. J., et al. (2023). Oxidative Addition of Aryl Bromides at Palladium(I) to form Palladium(III) Complexes. Angewandte Chemie International Edition. [Link]

  • Shen, D., et al. (2023). Aryl fluorosulfates: powerful and versatile partners in cross-coupling reactions. RSC Publishing. [Link]

  • Wikipedia. (n.d.). Heck reaction. Wikipedia. [Link]

  • Miyaura, N., & Suzuki, A. (2004). Cross-Coupling Reactions: A Practical Guide. ResearchGate. [Link]

  • Shen, D., et al. (2023). Aryl fluorosulfates: powerful and versatile partners in cross-coupling reactions. PMC. [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Wikipedia. [Link]

  • Gualdani, R., et al. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. Wikipedia. [Link]

  • Magano, J., & Dunetz, J. R. (2012). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. PMC. [Link]

  • Rosner, T., et al. (2001). Kinetic studies of Heck coupling reactions using palladacycle catalysts: experimental and kinetic modeling of the role of dimer species. Semantic Scholar. [Link]

  • Organic Chemistry Portal. (n.d.). Heck Reaction. Organic Chemistry Portal. [Link]

  • Wang, G., et al. (2017). Palladium-catalyzed Heck-type reaction of secondary trifluoromethylated alkyl bromides. Beilstein Journal of Organic Chemistry. [Link]

  • Zhang, W., et al. (2006). Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates. PMC. [Link]

  • Zhang, C.-P., et al. (2017). Sonogashira Reaction Using Arylsulfonium Salts as Cross-Coupling Partners. Organic Chemistry Portal. [Link]

  • Tzschucke, C. C. (n.d.). Heck Reaction. University of Regensburg. [Link]

  • Liu, Z., & Chen, Q.-Y. (2018). Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners. MDPI. [Link]

  • Zhang, Y., et al. (2025). Sonication-Enhanced Suzuki–Miyaura Cross-Coupling for Efficient Diflunisal Production: A Combined Experimental and Theoretical Investigation. PMC. [Link]

  • Toups, F., et al. (2014). Insights into Sonogashira Cross-Coupling by High-Throughput Kinetics and Descriptor Modeling. ResearchGate. [Link]

  • Fischer, D., et al. (2021). Pd‐cross‐coupling of aryl triflates vs. undesired hydrolysis reaction. ResearchGate. [Link]

  • Magano, J. (2019). The Buchwald–Hartwig Amination After 25 Years. University of Groningen research portal. [Link]

  • Semba, K., et al. (2019). Cross-Coupling of Aryl Trifluoromethyl Sulfones with Arylboronates by Cooperative Palladium/Rhodium Catalysis. PubMed. [Link]

  • Glotz, G., & Kappe, C. O. (2023). Recent Advances in Pd‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions with Triflates or Nonaflates. Advanced Synthesis & Catalysis. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Bacsa, I., et al. (2021). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. [Link]

  • Sandrock, D. L., et al. (2010). The Stereochemical Course of Pd-Catalyzed Suzuki Reactions Using Primary Alkyltrifluoroborate Nucleophiles. PMC. [Link]

  • Román-Leshkov, Y., et al. (2017). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. MDPI. [Link]

  • Kinzel, T., et al. (2010). Triflate‐selective cross‐couplings of haloaryl triflates. ResearchGate. [Link]

Sources

A Comparative Guide to the Characterization of Impurities in 2,4-Difluorophenyl trifluoromethanesulfonate Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The synthesis of 2,4-Difluorophenyl trifluoromethanesulfonate, a key intermediate in various chemical industries, necessitates rigorous impurity profiling to ensure the safety and efficacy of final products. This guide provides a comprehensive comparison of analytical methodologies for the characterization of impurities generated during its synthesis. We delve into the common synthetic routes, potential side products, and a comparative analysis of chromatographic and spectroscopic techniques. Detailed experimental protocols and data interpretation strategies are presented to equip researchers with the necessary tools for robust impurity characterization, adhering to the principles of scientific integrity and regulatory compliance.

Introduction: The Criticality of Impurity Profiling

2,4-Difluorophenyl trifluoromethanesulfonate serves as a vital building block in the synthesis of pharmaceuticals and agrochemicals. The placement of the fluorine atoms and the triflate group imparts unique reactivity to the molecule.[1] However, the synthesis is not without its challenges, often leading to the formation of various process-related impurities and degradation products. The presence of these impurities, even in trace amounts, can significantly impact the pharmacological and toxicological profile of the final active pharmaceutical ingredient (API).[2] Therefore, the identification, quantification, and control of impurities are paramount for ensuring drug safety and efficacy, as mandated by regulatory bodies like the International Council for Harmonisation (ICH).[3]

This guide offers a senior application scientist's perspective on developing a robust and self-validating analytical workflow for the comprehensive characterization of impurities in 2,4-Difluorophenyl trifluoromethanesulfonate reactions.

Synthesis and Potential Impurities

The most common method for synthesizing 2,4-Difluorophenyl trifluoromethanesulfonate involves the reaction of 2,4-Difluorophenol with a triflating agent, such as trifluoromethanesulfonic anhydride (Tf₂O) or N-phenyl-bis(trifluoromethanesulfonimide) (Tf₂NPh), in the presence of a base.[4][5]

Synthesis and Impurity Formation cluster_reactants Reactants cluster_impurities Potential Impurities 2_4_DFP 2,4-Difluorophenol Reaction_Vessel Reaction_Vessel 2_4_DFP->Reaction_Vessel Isomers Positional Isomers (e.g., from impure starting material) 2_4_DFP->Isomers Impure Starting Material Triflating_Agent Triflating Agent (e.g., Tf₂O) Triflating_Agent->Reaction_Vessel Base Base (e.g., Pyridine) Base->Reaction_Vessel Product Product Reaction_Vessel->Product Unreacted_SM Unreacted 2,4-Difluorophenol Reaction_Vessel->Unreacted_SM Incomplete Reaction Side_Products Side Products (e.g., Dimerization products) Reaction_Vessel->Side_Products Side Reactions Degradation Degradation Products (e.g., Hydrolysis to phenol) Product->Degradation Instability

Caption: Synthesis of 2,4-Difluorophenyl trifluoromethanesulfonate and potential impurity sources.

Common Impurities to Consider:

  • Unreacted Starting Materials: Residual 2,4-Difluorophenol is a common impurity resulting from incomplete reactions.[6]

  • Positional Isomers: Impurities in the starting 2,4-Difluorophenol can lead to the formation of isomeric triflates.

  • Side-Reaction Products: Dimerization or polymerization of the starting phenol or product can occur under certain conditions.

  • Degradation Products: The triflate group can be susceptible to hydrolysis, leading to the reformation of 2,4-Difluorophenol.

  • Reagent-Related Impurities: Impurities from the triflating agent or base can also be present in the final product.

Comparative Analysis of Analytical Techniques

A multi-technique approach is often necessary for the comprehensive characterization of impurities. The choice of technique depends on the nature of the impurity, its concentration, and the required level of structural information.[7]

TechniquePrincipleStrengths for this ApplicationLimitations
High-Performance Liquid Chromatography (HPLC) Separation based on polarity.Excellent for separating polar and non-polar impurities, quantification.Co-elution of isomers can be challenging.
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds followed by mass analysis.High resolution for volatile impurities, structural information from mass spectra.Not suitable for non-volatile or thermally labile compounds.
Liquid Chromatography-Mass Spectrometry (LC-MS) Combines HPLC separation with mass spectrometry.Powerful for identifying and quantifying a wide range of impurities, provides molecular weight information.[8][9]Ionization efficiency can vary for different compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy Exploits the magnetic properties of atomic nuclei.Unambiguous structure elucidation, particularly ¹⁹F NMR for fluorinated compounds.[10][11]Lower sensitivity compared to MS, not ideal for trace analysis.

Experimental Protocols and Workflows

A logical workflow for impurity characterization is crucial for ensuring thoroughness and reliability.

Impurity_Characterization_Workflow start Sample Preparation hplc HPLC-UV Screening (Purity Assessment & Quantification) start->hplc gcms GC-MS Analysis (Volatile Impurities) start->gcms lcms LC-MS Analysis (Molecular Weight Determination) hplc->lcms Unknown Peaks > Threshold nmr NMR Spectroscopy (¹H, ¹³C, ¹⁹F) (Structure Elucidation) lcms->nmr Further Structural Info Needed gcms->nmr Further Structural Info Needed characterization Impurity Identification & Structure Confirmation nmr->characterization report Reporting and Documentation characterization->report

Caption: A systematic workflow for impurity identification and characterization.

HPLC-UV Method for Purity Assessment

Rationale: This method serves as the primary tool for purity determination and quantification of known and unknown impurities. A C18 column is a good starting point due to its versatility.

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: 5% to 95% B over 20 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

  • System Suitability: Ensure a resolution of >2.0 between the main peak and the closest eluting impurity. The tailing factor for the main peak should be <1.5.

LC-MS Method for Impurity Identification

Rationale: LC-MS is indispensable for obtaining the molecular weights of unknown impurities detected by HPLC. Electrospray ionization (ESI) is typically suitable for this class of compounds.

  • LC Conditions: Same as the HPLC-UV method.

  • Mass Spectrometer: Quadrupole Time-of-Flight (Q-TOF) or Orbitrap for high-resolution mass spectrometry (HRMS).

  • Ionization Mode: ESI positive and negative modes to ensure detection of a wide range of impurities.

  • Data Analysis: Extract ion chromatograms for expected impurities and perform database searches for tentative identification of unknowns. High-resolution data allows for the determination of elemental compositions.[12]

¹⁹F NMR for Structural Confirmation

Rationale: ¹⁹F NMR is a highly specific and powerful technique for analyzing fluorinated compounds.[13][14] The chemical shifts and coupling patterns provide definitive structural information and can help distinguish between isomers.

  • Solvent: CDCl₃ or Acetone-d₆

  • Internal Standard: Trifluorotoluene

  • Acquisition: A standard ¹⁹F NMR pulse sequence.

  • Data Interpretation: The number of signals corresponds to the number of magnetically non-equivalent fluorine atoms. The chemical shifts are indicative of the electronic environment, and coupling constants (J-coupling) reveal through-bond connectivity to other nuclei (e.g., ¹H, ¹³C).[11]

Data Interpretation and Case Study

Scenario: An HPLC-UV analysis of a batch of 2,4-Difluorophenyl trifluoromethanesulfonate reveals an unknown impurity at a level of 0.15%.

  • LC-MS Analysis: The LC-MS data shows a peak at the same retention time with a molecular ion [M-H]⁻ at m/z 129.01. HRMS analysis suggests an elemental composition of C₆H₃F₂O⁻, corresponding to Difluorophenol.

  • ¹⁹F NMR Analysis: The ¹⁹F NMR spectrum of the isolated impurity shows two distinct signals, confirming the presence of two fluorine atoms on an aromatic ring. Comparison with a reference standard of 2,4-Difluorophenol confirms its identity.

Conclusion and Best Practices

A robust impurity characterization strategy is fundamental to the development of safe and effective chemical products. The orthogonal application of chromatographic and spectroscopic techniques provides a comprehensive understanding of the impurity profile of 2,4-Difluorophenyl trifluoromethanesulfonate.

Key Recommendations:

  • Method Validation: All analytical methods used for impurity profiling must be validated according to ICH guidelines to ensure they are accurate, precise, specific, and robust.

  • Reference Standards: Whenever possible, obtain or synthesize reference standards for known impurities to confirm their identity and for accurate quantification.

  • Forced Degradation Studies: Conduct forced degradation studies (acid, base, oxidation, heat, light) to identify potential degradation products and to demonstrate the stability-indicating nature of the analytical methods.[8]

  • Documentation: Meticulously document all experimental procedures, data, and interpretations to support regulatory filings.

By implementing these strategies, researchers and drug development professionals can confidently characterize and control impurities in 2,4-Difluorophenyl trifluoromethanesulfonate reactions, ensuring the quality and safety of their final products.

References

  • Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals. PMC - NIH. [Link]

  • Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. PMC - NIH. [Link]

  • Identifying Unknown Fluorine-Containing Compounds in Environmental Samples Using 19F NMR and Spectral Database Matching. ResearchGate. [Link]

  • Impurity Profiling With Use of Hyphenated Techniques. Asian Journal of Research in Chemistry. [Link]

  • Al( iii ) and Ga( iii ) triflate complexes as solvate ionic liquids: speciation and application as soluble and recyclable Lewis acidic catalysts. Dalton Transactions (RSC Publishing). [Link]

  • Synthesis of Difluoromethyl Ethers with Difluoromethyltriflate. PMC - NIH. [Link]

  • NMR | Speeding Fluorine Analysis. Oxford Instruments. [Link]

  • Fluorine NMR. University of Washington. [Link]

  • Recent advance in synthetic applications of difluoromethyl phenyl sulfone and its derivatives. ScienceDirect. [Link]

  • Metal Triflates as Catalysts in Organic Synthesis: Determination of Their Lewis Acidity by Mass Spectrometry. ResearchGate. [Link]

  • Process for the preparation of 4-(2,4-difluorophenyl)-phenyl 4-nitro-benzoate.
  • 6-[(2S,3R)-3-(2,4-Difluorophenyl)-3-hydroxy-4-(1H-1,2,4-triazol-1-yl)butan-2-yl]-5-fluoropyrimidine-4-carbaldehyde. MDPI. [Link]

  • Development of Impurity Profiling Methods Using Modern Analytical Techniques. International Journal of Recent Scientific Research. [Link]

  • Catalyst Metamorphosis: In Situ Oxidation of Diphosphines in Palladium-Catalyzed Regioselective and Enantioselective Heck Reactions. Journal of the American Chemical Society. [Link]

  • Synthesis of Trifluoromethanesulfonic Acid from CHF 3. ResearchGate. [Link]

  • Recent Trends in Analytical Techniques for Impurity Profiling. ResearchGate. [Link]

  • SuFEx-Enabled, Chemoselective Synthesis of Triflates, Triflamides and Triflimidates. ChemRxiv. [Link]

  • Mass Spectrometric Characterization of Metal Triflates and Triflimides (Lewis Superacid Catalysts) by Electrospray Ionization and Tandem Mass Spectrometry. PubMed. [Link]

  • Alcohol to Triflate - Common Conditions. Organic Chemistry Portal. [Link]

  • Recent Trends in Analytical Techniques for Impurity Profiling. Biomedical Journal of Scientific & Technical Research. [Link]

  • Analysis of perfluoroalkyl anion fragmentation pathways for perfluoroalkyl carboxylates and sulfonates during liquid chromatography/tandem mass spectrometry: Evidence for fluorine migration prior to secondary and tertiary fragmentation. ResearchGate. [Link]

  • PALLADIUM-CATALYZED SYNTHESIS OF ARYL ALKYL SULFIDES FROM ARYL TRIFLATES. Organic Syntheses. [Link]

  • The CF3SO2F triflylation of phenols (phenolate as reactive species) and amines occurs through different pathways. ResearchGate. [Link]

  • Review on the modern analytical advancements in impurities testing. SpringerLink. [Link]

  • Purification of impure phenols by distillation with an organic solvent.
  • 2,4-Difluorophenol. PubChem. [Link]

  • The Determination of Perfluorooctane sulfonate in Food Packing Materials by HPLC-MS/MS. ResearchGate. [Link]

  • Comprehensive PFAS Analysis Using Diverse LC Column Types. Restek. [Link]

Sources

A Comparative Guide to 2,4-Difluorophenyl Trifluoromethanesulfonate in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science research, the strategic formation of carbon-carbon and carbon-heteroatom bonds is paramount. Palladium-catalyzed cross-coupling reactions have emerged as the dominant tool for this purpose. The choice of the electrophilic partner is a critical decision point, dictating reaction kinetics, catalyst selection, and overall process economics. While aryl halides have long been the workhorses of this field, aryl trifluoromethanesulfonates (triflates), derived from readily available phenols, offer a potent and often superior alternative.

This guide provides an in-depth comparative analysis of 2,4-Difluorophenyl trifluoromethanesulfonate, focusing on its cost-effectiveness and performance relative to its primary alternatives, namely the corresponding aryl bromide and aryl iodide. We will delve into the practical economics of "make vs. buy," compare performance in key transformations supported by experimental data, and provide validated protocols to guide your synthetic strategy.

Section 1: Economic Analysis: Beyond the Catalog Price

A superficial comparison of catalog prices can be misleading. A true cost analysis must account for the molar equivalent cost, the price of precursor materials for in-house synthesis, and the potential for milder reaction conditions to reduce catalyst and energy expenditures.

The decision to purchase 2,4-Difluorophenyl trifluoromethanesulfonate or synthesize it from the parent 2,4-difluorophenol is a primary economic consideration. The synthesis is a straightforward, high-yielding reaction, making in-house preparation an attractive option, especially for larger quantities.

Table 1: Comparative Cost Analysis of Electrophilic Coupling Partners

CompoundCAS NumberTypical Research Quantity Price (USD/g)Molar Cost (USD/mol) at Research ScaleKey Considerations
2,4-Difluorophenyl trifluoromethanesulfonate 264135-49-1~$30 - $50~$7,865 - $13,100High reactivity allows for lower catalyst loading and milder conditions. Can be synthesized in-house.
1-Bromo-2,4-difluorobenzene367-27-1~$5 - $10~$965 - $1,930Lower upfront cost, but often requires more forcing conditions (higher temperatures, stronger bases).
1-Iodo-2,4-difluorobenzene392-57-4~$20 - $40~$4,800 - $9,600High reactivity, often comparable to triflates, but significantly higher cost and potential for side reactions.
Precursor: 2,4-Difluorophenol 367-27-1~$2 - $4~$260 - $520Inexpensive and readily available starting material for triflate synthesis.
Reagent: Triflic Anhydride (Tf₂O) 358-23-6~$15 - $25~$4,230 - $7,050The primary cost driver for in-house triflate synthesis. Highly reactive and moisture-sensitive.[1]

Note: Prices are estimates based on publicly available data from various chemical suppliers (2024) and are subject to change. Molar cost is calculated based on the price per gram and the compound's molecular weight.

The "Make vs. Buy" Calculation

Synthesizing the triflate from 2,4-difluorophenol and triflic anhydride is often more economical than purchasing it directly, especially as scale increases. The primary cost is the triflic anhydride. However, as we will see in the performance section, the enhanced reactivity of the triflate can lead to downstream savings that justify this initial investment.

Section 2: Performance & Mechanistic Considerations

Aryl triflates are powerful electrophiles due to the exceptional leaving group ability of the trifluoromethanesulfonate anion. This high reactivity profile translates into tangible advantages in the laboratory.

Key Performance Advantages of Aryl Triflates:
  • Milder Reaction Conditions : Triflates often undergo oxidative addition to Pd(0) catalysts at lower temperatures than the analogous bromides and especially chlorides.[2][3] This is crucial for thermally sensitive substrates.

  • Faster Reaction Rates : The facile C-OTf bond cleavage leads to faster reaction kinetics, reducing reaction times and improving throughput.

  • Chemoselectivity : The differential reactivity between halides and triflates can be exploited for sequential cross-couplings on a multi-functionalized scaffold. While the general reactivity order is often I > OTf > Br > Cl, this can be inverted by the choice of ligand and reaction conditions, offering sophisticated synthetic control.[3][4]

Graphviz Diagram: Logic for Choosing an Electrophile

G Start Start: Need for Aryl Coupling Partner Cost Is Cost the Primary Driver? Start->Cost Reactivity Is High Reactivity / Mild Conditions Required? Cost->Reactivity No Halide Use Aryl Bromide/Chloride Cost->Halide Yes Triflate Use Aryl Triflate Reactivity->Triflate Yes Sequential Is Sequential Coupling a Goal? Reactivity->Sequential No Iodide Consider Aryl Iodide (High Cost & Reactivity) Triflate->Iodide Alternative for max reactivity Sequential->Halide No Sequential->Triflate Yes, offers selectivity options

Caption: Decision workflow for electrophile selection.

Table 2: Performance Comparison in Suzuki-Miyaura & Buchwald-Hartwig Reactions

Parameter2,4-Difluorophenyl Triflate1-Bromo-2,4-difluorobenzene
Typical Reaction Suzuki-Miyaura CouplingSuzuki-Miyaura Coupling
Conditions Pd(OAc)₂, PCy₃, K₃PO₄, Toluene/H₂O, Room Temp. to 60 °C[2][3]Pd(PPh₃)₄, Na₂CO₃, Toluene/EtOH/H₂O, 80-100 °C
Yield Generally >90%Highly variable, typically 70-90%
Typical Reaction Buchwald-Hartwig AminationBuchwald-Hartwig Amination
Conditions Pd₂(dba)₃, Biarylphosphine ligand (e.g., XPhos), NaOtBu, Toluene, 80-110 °C[5][6]Pd₂(dba)₃, Biarylphosphine ligand, NaOtBu, Toluene, 100-120 °C
Yield Good to excellent, >85%Good, but often requires higher catalyst loading or longer times.

Section 3: Validated Experimental Protocols

The following protocols are provided as robust starting points for synthesis and application. As a Senior Application Scientist, I stress the importance of understanding the causality behind each step. All manipulations should be performed under an inert atmosphere (Nitrogen or Argon) unless otherwise specified.[7][8]

Protocol 1: Synthesis of 2,4-Difluorophenyl trifluoromethanesulfonate

This procedure details the conversion of the parent phenol to the triflate, a critical step for a cost-effective "make" strategy.

Causality: The reaction uses a hindered, non-nucleophilic base (2,6-lutidine) to deprotonate the phenol. This prevents the base from competing with the phenoxide as a nucleophile and reacting with the highly electrophilic triflic anhydride. Dichloromethane is an excellent, inert solvent for this transformation.

  • Materials: 2,4-Difluorophenol (1.0 equiv), Trifluoromethanesulfonic anhydride (1.1 equiv), 2,6-Lutidine (1.2 equiv), Anhydrous Dichloromethane (DCM).

  • Procedure:

    • To a dry round-bottom flask under an inert atmosphere, dissolve 2,4-Difluorophenol in anhydrous DCM (approx. 0.2 M).

    • Cool the solution to 0 °C using an ice bath.

    • Add 2,6-lutidine dropwise via syringe.

    • Slowly add triflic anhydride dropwise over 15 minutes. A white precipitate (lutidinium triflate) will form.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting phenol is consumed.

    • Upon completion, dilute the mixture with DCM and wash sequentially with 1M HCl, water, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product, which can be purified by flash chromatography if necessary.

Graphviz Diagram: Synthesis Workflow

G Phenol 2,4-Difluorophenol in DCM Base Add 2,6-Lutidine at 0 C Phenol->Base Tf2O Add Triflic Anhydride (Tf2O) Base->Tf2O React Stir at RT (2-4h) Tf2O->React Workup Aqueous Workup (HCl, H2O, Brine) React->Workup Purify Dry & Concentrate Workup->Purify Product 2,4-Difluorophenyl Triflate Purify->Product

Caption: Workflow for triflate synthesis.

Protocol 2: Suzuki-Miyaura Coupling

This protocol demonstrates the utility of the triflate under mild conditions.

Causality: The palladium catalyst, in its Pd(0) active form, undergoes oxidative addition into the C-OTf bond. The boronic acid is activated by the base (K₃PO₄) to form a more nucleophilic boronate species, which then participates in transmetalation with the palladium complex. Reductive elimination yields the biaryl product and regenerates the Pd(0) catalyst.

  • Materials: 2,4-Difluorophenyl trifluoromethanesulfonate (1.0 equiv), Arylboronic acid (1.2 equiv), Pd(OAc)₂ (2 mol%), Tricyclohexylphosphine (PCy₃, 4 mol%), K₃PO₄ (3.0 equiv), Toluene and Water (10:1 mixture).

  • Procedure:

    • To a reaction vial, add the aryl triflate, arylboronic acid, Pd(OAc)₂, PCy₃, and K₃PO₄.

    • Evacuate and backfill the vial with an inert gas three times.

    • Add the degassed toluene/water solvent mixture.

    • Stir the reaction at 60 °C (or room temperature, depending on the boronic acid's reactivity) for 6-18 hours, monitoring by LC-MS or GC-MS.

    • Upon completion, cool the reaction, dilute with ethyl acetate, and filter through a pad of celite.

    • Wash the filtrate with water and brine, dry the organic layer over anhydrous Na₂SO₄, and concentrate.

    • Purify the residue by flash column chromatography.

Graphviz Diagram: Simplified Suzuki-Miyaura Catalytic Cycle

G Pd0 Pd(0)L2 OxAdd Oxidative Addition Pd0->OxAdd PdII Ar-Pd(II)-OTf L2 OxAdd->PdII Trans Transmetalation PdII->Trans PdII_R Ar-Pd(II)-Ar' L2 Trans->PdII_R RedElim Reductive Elimination PdII_R->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-Ar' RedElim->Product ArOTf Ar-OTf ArOTf->OxAdd ArBOH Ar'B(OH)2 + Base ArBOH->Trans

Caption: Key steps in the Suzuki-Miyaura catalytic cycle.

Section 4: Conclusion for the Practicing Scientist

2,4-Difluorophenyl trifluoromethanesulfonate represents a highly valuable, albeit premium, electrophilic partner for cross-coupling reactions. Its primary advantage lies in its enhanced reactivity, which enables milder reaction conditions, shorter reaction times, and access to chemical space that may be challenging with less reactive aryl halides.

The economic analysis reveals that while the upfront cost is higher than for aryl bromides, the option for efficient, high-yielding in-house synthesis from inexpensive 2,4-difluorophenol makes it a strategically viable option. For drug development professionals, the ability to perform couplings at lower temperatures can be critical for preserving complex and sensitive functional groups in late-stage intermediates. For process chemists, the potential for lower catalyst loadings and faster cycle times can offset the initial reagent cost at scale. Ultimately, the choice between a triflate and a halide is not merely one of cost, but a strategic decision based on the specific chemical challenge, the value of the target molecule, and the desired process efficiency.

References

  • Aryl bromide/triflate selectivities reveal mechanistic divergence in palladium-catalysed couplings; the Suzuki–Miyaura anomaly. Chemical Communications (RSC Publishing).
  • Aryl bromide/triflate selectivities reveal mechanistic divergence in palladium-catalysed couplings; the Suzuki–Miyaura anomaly. ElectronicsAndBooks.
  • Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates. PMC.
  • 2,4-DIfluorophenyl trifluoromethanesulfonate. BLD Pharm.
  • Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions. Journal of the American Chemical Society.
  • Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions. ResearchGate.
  • Application Notes and Protocols: Magnesium Trifluoromethanesulfonate in the Synthesis of Fluorinated Compounds. Benchchem.
  • Phenyl Triflimide in Cross-Coupling: A Comparative Guide to Triflate Precursors. Benchchem.
  • Recent Advances in Pd‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions with Triflates or Nonaflates. ResearchGate.
  • Triflate‐selective cross‐couplings of haloaryl triflates. ResearchGate.
  • The Buchwald–Hartwig Amination After 25 Years. University of Groningen research portal.
  • A Publication of Reliable Methods for the Preparation of Organic Compounds. Organic Syntheses.
  • Working with Hazardous Chemicals. Organic Syntheses.
  • Buchwald Hartwig amination catalysts. Johnson Matthey.

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2,4-Difluorophenyl trifluoromethanesulfonate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and scientists navigating the complexities of drug development and advanced organic synthesis, the responsible management of reactive reagents is a critical component of laboratory safety and environmental stewardship. 2,4-Difluorophenyl trifluoromethanesulfonate, a member of the triflate family, is a potent electrophile used in cross-coupling reactions and other synthetic transformations. Its reactivity, however, necessitates a thorough understanding of its hazards and the implementation of meticulous disposal procedures.

This guide provides a comprehensive, step-by-step framework for the safe handling and disposal of 2,4-Difluorophenyl trifluoromethanesulfonate, ensuring regulatory compliance and the protection of laboratory personnel.

Hazard Assessment & Immediate Safety Protocols

Before any handling or disposal operations, a complete understanding of the chemical's hazard profile is essential. While a specific Safety Data Sheet (SDS) for the 2,4-difluoro analogue may not always be accessible, its properties can be reliably inferred from closely related trifluoromethanesulfonates and fluorinated aromatic compounds. The triflate group is a superb leaving group, indicating high reactivity, and the fluorinated phenyl ring adds to its chemical properties.

Anticipated Hazards:

  • Corrosivity: Analogous triflate compounds are known to cause severe skin burns and eye damage.[1][2][3] Upon contact with moisture, they can hydrolyze to form trifluoromethanesulfonic acid, a superacid, and 2,4-difluorophenol.[4]

  • Toxicity: Many triflates are classified as harmful or toxic if swallowed, inhaled, or in contact with skin.[2][3][5]

  • Reactivity: Triflates can react violently with water, strong acids, bases, and oxidizing or reducing agents.[6][7]

Engineering Controls

All work involving 2,4-Difluorophenyl trifluoromethanesulfonate must be conducted within a properly functioning chemical fume hood to minimize inhalation exposure.[6][8] For operations with a significant risk of splashing, the use of a blast shield is recommended.

Personal Protective Equipment (PPE)

The correct selection and use of PPE is the final barrier between the researcher and chemical exposure. The following table outlines the minimum required PPE.

Protection Type Specification Rationale
Eye Protection Chemical splash goggles and a full-face shield.[6][8]Protects against splashes of the corrosive liquid and potential reaction mixtures.
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene).[3][9]Prevents skin contact. Gloves must be inspected before use and disposed of after contamination.[3]
Body Protection Flame-resistant laboratory coat and closed-toe shoes.[8]Protects skin from accidental spills and splashes.
Respiratory A NIOSH-approved respirator with an organic vapor cartridge may be necessary for spills or if ventilation is inadequate.[8]Protects against inhalation of harmful vapors.

Waste Characterization and Segregation

Due to its corrosive and toxic properties, 2,4-Difluorophenyl trifluoromethanesulfonate and any materials contaminated with it are classified as hazardous waste.[2][10] Proper segregation is crucial to prevent dangerous reactions in waste containers.

Procedural Steps:

  • Waste Stream Identification: Designate a specific hazardous waste stream for this chemical and its associated waste (e.g., contaminated pipette tips, wipes, and reaction vials).

  • Container Selection: Use a compatible, leak-proof container, preferably the original manufacturer's bottle or a clean, dry container made of a material resistant to corrosives. Do not use metal containers.[10][11]

  • Labeling: The container must be clearly labeled with the words "HAZARDOUS WASTE ," the full chemical name "2,4-Difluorophenyl trifluoromethanesulfonate ," and a clear indication of the associated hazards (e.g., Corrosive, Toxic).[10][12]

  • Segregation: Keep this waste stream separate from incompatible materials, particularly aqueous waste, strong bases, and oxidizing agents.[6][10]

  • Storage: Store the sealed waste container in a designated satellite accumulation area (SAA) that is cool, dry, and well-ventilated, away from heat or ignition sources.[2][7]

Disposal Pathways: A Decision Framework

The primary and most secure method for disposal is through a licensed chemical destruction facility.[9] However, small, residual amounts remaining in reaction flasks may require in-lab neutralization before the glassware is cleaned.

The following diagram outlines the decision-making process for proper disposal.

G cluster_0 Waste Generation cluster_1 Waste Characterization cluster_2 Disposal & Treatment cluster_3 Final Disposition Waste Generation of Waste (e.g., excess reagent, contaminated items) IsBulk Bulk Quantity or Contaminated Solids? Waste->IsBulk IsResidual Small Residual Amount in Glassware? Waste->IsResidual CollectBulk Collect in Labeled Hazardous Waste Container IsBulk->CollectBulk Yes Neutralize Perform In-Lab Neutralization Protocol IsResidual->Neutralize Yes EHS_Pickup Arrange for Pickup by Environmental Health & Safety (EHS) CollectBulk->EHS_Pickup CollectNeutralized Collect Neutralized Aqueous Waste in Separate Container Neutralize->CollectNeutralized CollectNeutralized->EHS_Pickup Incineration Licensed Hazardous Waste Incineration EHS_Pickup->Incineration

Disposal decision workflow for 2,4-Difluorophenyl trifluoromethanesulfonate.

Laboratory Protocol for Neutralization of Residual Quantities

This protocol is adapted from established procedures for similar reactive triflates and should only be performed by trained personnel with appropriate PPE in a chemical fume hood.[8] The objective is to slowly hydrolyze the triflate to the less reactive sulfonic acid and phenol, followed by neutralization.

Materials:

  • Reaction flask containing residual 2,4-Difluorophenyl trifluoromethanesulfonate

  • Anhydrous, inert solvent (e.g., Toluene)

  • Ice bath

  • Stir plate and stir bar

  • Dropping funnel

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • pH paper or pH meter

Step-by-Step Procedure:

  • Preparation: Place the reaction flask in an ice bath on a stir plate. Ensure the flask is securely clamped.[8]

  • Dilution: Add an anhydrous, inert solvent like toluene to the flask to dilute the residual triflate. This helps dissipate heat during the subsequent quenching step.[8]

  • Hydrolysis (Quenching): Slowly add water dropwise to the stirred, cooled solution. This is a highly exothermic reaction; maintain a slow addition rate to keep the temperature under control. The triflate will hydrolyze to form trifluoromethanesulfonic acid and 2,4-difluorophenol.

  • Neutralization: Once the hydrolysis is complete, slowly add a saturated solution of sodium bicarbonate to the reaction mixture. Vigorous gas (CO₂) evolution will occur. Add the base cautiously until the gas evolution ceases and the pH of the aqueous layer is between 6 and 8.[8]

  • Waste Collection: Transfer the final, neutralized aqueous solution to a designated hazardous waste container for aqueous chemical waste. Label the container appropriately. Do not pour this solution down the drain, as it still contains organic residues and sulfonate salts.[8][9]

Emergency Response for Spills and Exposures

Immediate and correct action is critical in the event of an accidental release or exposure.[13]

Spill Response
  • Small Spills (in a fume hood):

    • Alert personnel in the immediate area.

    • Absorb the spill with a dry, inert absorbent material such as vermiculite, sand, or commercial sorbent pads.[8]

    • Using non-sparking tools, carefully collect the absorbed material and any contaminated debris into a designated, sealed container for hazardous waste disposal.[7][9]

    • Decontaminate the area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.

  • Large Spills (or any spill outside a fume hood):

    • Evacuate all non-essential personnel from the area and close the doors.[14]

    • Remove any ignition sources if it is safe to do so.[9]

    • Immediately contact your institution's Environmental Health and Safety (EHS) department and notify your supervisor.[14]

    • Do not attempt to clean up a large spill unless you are specifically trained and equipped for hazardous material response.[15]

Personnel Exposure
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[9][16] Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[9] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen if trained to do so. Seek immediate medical attention.[9]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person.[9] Seek immediate medical attention.

By adhering to these rigorous safety and disposal protocols, researchers can effectively manage the risks associated with 2,4-Difluorophenyl trifluoromethanesulfonate, ensuring a safe laboratory environment and protecting our shared ecosystem.

References

  • BenchChem. (n.d.). Safety and handling of fluorinated organic compounds.
  • ChemicalBook. (2025). 217813-00-8 - Safety Data Sheet.
  • BenchChem. (2025). Proper Disposal of m-PEG4-sulfonic acid: A Comprehensive Guide for Laboratory Professionals.
  • Fisher Scientific. (2025). SAFETY DATA SHEET - 2,2,2-Trifluoroethyl trifluoromethanesulfonate.
  • CymitQuimica. (2024). Safety Data Sheet.
  • Fisher Scientific. (2025). SAFETY DATA SHEET - Methyl trifluoromethanesulfonate.
  • Sigma-Aldrich. (2024). SAFETY DATA SHEET - Trifluoromethanesulfonic acid.
  • Iolitec. (2022). Safety Data Sheet - Trifluoromethanesulfonic acid.
  • Fisher Scientific. (2025). SAFETY DATA SHEET - Trimethylsilyl trifluoromethanesulfonate.
  • BenchChem. (2025). Navigating the Safe Disposal of Phenyl Trifluoromethanesulfonate: A Comprehensive Guide.
  • Weill Cornell Medicine. (n.d.). Hazardous Material Spill | Emergency Information.
  • Oakland University. (2026). Spill Control/Emergency Response - EHSO Manual 2025-2026.
  • Clarkson University. (n.d.). CHEMICAL SPILL PROCEDURES.
  • New Pig Corporation. (n.d.). Emergency Spill Response Guidelines.
  • Florida State University. (n.d.). Chemical Emergencies, Exposures, and Spills.
  • Unknown Source. (n.d.). Chemical Waste Name or Mixtures: Listed Characteristic Additional Info Disposal Notes (-).
  • National Center for Biotechnology Information. (n.d.). Trifluoromethanesulfonate | CF3O3S- | CID 2758875. PubChem.
  • Plastics Industry Association. (n.d.). Guide to the Safe Handling of Fluoropolymer Resins.
  • Apollo Scientific. (2023). Trifluoromethanesulfonic acid Safety Data Sheet.
  • Santa Cruz Biotechnology. (2011). Methyl trifluoromethanesulfonate Safety Data Sheet.
  • Purdue University. (n.d.). Guidelines: Handling and Disposal of Chemicals.
  • ChemBK. (2024). Trifluoromethyl sulfonate.
  • U.S. Environmental Protection Agency. (2024). Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfluoroalkyl and Polyfluoroalkyl Substances.
  • Spectrum Chemical. (n.d.). HAZMAT (Dangerous Goods) - Trifluoromethanesulfonic Acid, 100mL.
  • Sigma-Aldrich. (2025). SAFETY DATA SHEET - 2,2,2-Trifluoroethyl trifluoromethanesulfonate.
  • Agency for Toxic Substances and Disease Registry. (n.d.). PRODUCTION, IMPORT/EXPORT, USE, AND DISPOSAL.
  • Gelest, Inc. (2015). TRIMETHYLSILYL TRIFLUOROMETHANESULFONATE Safety Data Sheet.
  • Sciencemadness Wiki. (2025). Proper disposal of chemicals.
  • Purdue University. (n.d.). Fluorine Safety.
  • New Jersey Department of Health. (n.d.). HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION HOW TO DETERMINE IF YOU ARE BEING EXPOSED WORKPLACE EXPOSURE LIMITS.

Sources

Safe Handling and Disposal of 2,4-Difluorophenyl trifluoromethanesulfonate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

An Essential Guide for Researchers, Scientists, and Drug Development Professionals on the Safe Handling, Use, and Disposal of 2,4-Difluorophenyl trifluoromethanesulfonate.

As a potent electrophile and a member of the sulfonate ester class of compounds, 2,4-Difluorophenyl trifluoromethanesulfonate demands meticulous handling and disposal procedures to ensure the safety of laboratory personnel and the integrity of research. This guide provides a comprehensive overview of the necessary personal protective equipment (PPE), operational protocols, and waste management strategies for this chemical, grounding each recommendation in established safety principles.

Understanding the Hazard: Chemical Profile and Primary Risks

2,4-Difluorophenyl trifluoromethanesulfonate is a corrosive and toxic substance.[1][2] The primary hazards associated with this compound include:

  • Severe Skin Burns and Eye Damage: Direct contact can cause immediate and severe burns to the skin and eyes, potentially leading to irreversible damage.[1][3]

  • Respiratory Irritation: Inhalation of vapors or mists can cause irritation to the respiratory tract.[4]

  • Harmful if Swallowed: Ingestion can lead to burns in the digestive tract.[1]

Given these risks, a proactive and informed approach to safety is paramount. The toxicological properties of many sulfonate esters have not been exhaustively studied, warranting a cautious approach to handling.[4]

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is essential to mitigate the risks of exposure. The selection of appropriate PPE should be based on a thorough risk assessment of the specific experimental procedure.

Core PPE Requirements:

  • Eye and Face Protection: Chemical safety goggles in combination with a face shield are mandatory to protect against splashes.[5]

  • Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene, are crucial.[6] Always inspect gloves for integrity before use and practice proper removal techniques to avoid contaminating your skin.[7]

  • Body Protection: A flame-resistant lab coat or a chemical-resistant apron over long-sleeved clothing and closed-toe shoes is required.[5][8] For procedures with a higher risk of splashing, disposable chemical-resistant coveralls should be considered.[4]

  • Respiratory Protection: All handling of 2,4-Difluorophenyl trifluoromethanesulfonate should be conducted in a certified chemical fume hood to minimize inhalation exposure.[9] In situations where ventilation is inadequate, a NIOSH-approved respirator with an appropriate cartridge for organic vapors is necessary.[10][11]

The following diagram outlines the decision-making process for selecting the appropriate level of PPE.

Caption: PPE selection workflow for handling 2,4-Difluorophenyl trifluoromethanesulfonate.

Operational Plan: A Step-by-Step Guide to Safe Handling

Adherence to a strict operational protocol is critical for minimizing exposure and preventing accidents.

1. Preparation and Pre-Handling:

  • Work Area: Designate a specific area within a certified chemical fume hood for handling the compound.

  • Emergency Equipment: Ensure that an eyewash station and safety shower are readily accessible and have been recently tested.[12]

  • Spill Kit: Have a spill kit containing an inert absorbent material (e.g., sand, vermiculite) readily available.[5]

2. Handling the Chemical:

  • Dispensing: Use only spark-proof tools and equipment when handling the material.[13]

  • Inert Atmosphere: 2,4-Difluorophenyl trifluoromethanesulfonate may be sensitive to moisture.[5] For reactions requiring anhydrous conditions, handle under an inert atmosphere (e.g., nitrogen or argon).

  • Temperature Control: Be mindful that reactions involving sulfonate esters can be exothermic. Use an ice bath to control the reaction temperature, especially during quenching.[5]

3. Post-Handling and Decontamination:

  • Cleaning: Thoroughly decontaminate all surfaces and equipment after use.

  • Personal Hygiene: Wash hands and any exposed skin thoroughly after handling, even if gloves were worn. Remove and launder any contaminated clothing before reuse.[1]

Disposal Plan: Managing Waste Safely and Responsibly

Proper disposal of 2,4-Difluorophenyl trifluoromethanesulfonate and any contaminated materials is a critical final step.

1. Waste Segregation:

  • Dedicated Waste Container: Collect all waste containing 2,4-Difluorophenyl trifluoromethanesulfonate in a clearly labeled, sealed, and chemical-resistant container. Do not mix with other waste streams.[5]

2. In-Lab Neutralization of Residual Amounts (for experts only):

  • Caution: This procedure should only be performed by experienced chemists.

  • Quenching: Small residual amounts of the reagent can be quenched by slowly adding the material to a stirred, cooled (ice bath) solution of a suitable nucleophile, such as a dilute aqueous base (e.g., sodium bicarbonate). This should be done in a fume hood.

  • Neutralization: After the quenching reaction is complete, neutralize the resulting solution to a pH between 6 and 8 by the slow addition of an appropriate acid or base. Be aware that neutralization can generate gas.[5]

3. Final Disposal:

  • Licensed Waste Disposal: The neutralized aqueous waste and any solid waste (e.g., contaminated absorbent material) must be disposed of as hazardous waste through a licensed professional waste disposal service.[4][9] Do not pour any waste down the drain.[9]

The following table summarizes the key safety and logistical information:

Aspect Guideline Primary Hazard Addressed
Primary Hazards Corrosive, toxic, respiratory irritant.[1][4]Skin/eye damage, inhalation toxicity, ingestion toxicity.
Eye/Face Protection Chemical safety goggles and face shield.[5]Splashes, eye contact.
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene).[6]Skin contact, burns.
Body Protection Flame-resistant lab coat, chemical-resistant apron/coveralls.[4][5]Skin contact, burns.
Respiratory Protection Use in a certified chemical fume hood.[9]Inhalation of vapors/mists.
Handling Use spark-proof tools, consider inert atmosphere.[5][13]Fire, reactivity.
Spill Response Absorb with inert material (sand, vermiculite).[5]Exposure, environmental contamination.
Waste Disposal Collect in a labeled, sealed container for licensed disposal.[4][9]Environmental contamination, exposure.

By adhering to these guidelines, researchers can safely handle 2,4-Difluorophenyl trifluoromethanesulfonate, protecting themselves, their colleagues, and the environment.

References

  • Merck Millipore. Safety Data Sheet: Phenylmethylsulfonyl fluoride. Retrieved from [Link]

  • CHEMM. Personal Protective Equipment (PPE). Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment. Retrieved from [Link]

  • Sarpong Group, University of California, Berkeley. (2013, June 10). Chemical Class Standard Operating Procedures - Particularly Hazardous Substances (PHS). Retrieved from [Link]

  • Trihydro Corporation. (2020, November 19). Chemical PPE. Retrieved from [Link]

  • SAMS Solutions. (2024, August 27). Protective Gear for Chemical Handling Must-Have Equipment. Retrieved from [Link]

  • Organic Syntheses. Working with Hazardous Chemicals. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,4-Difluorophenyl trifluoromethanesulfonate
Reactant of Route 2
Reactant of Route 2
2,4-Difluorophenyl trifluoromethanesulfonate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.